4-(1H-pyrazol-4-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUZLDSPUWIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651533 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-94-0 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-(1H-pyrazol-4-yl)piperidine Scaffold
An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-4-yl)piperidine
The confluence of piperidine and pyrazole rings into the this compound scaffold represents a cornerstone in modern medicinal chemistry. This privileged structure is a key component in numerous biologically active agents, leveraging the physicochemical properties of both heterocycles. The piperidine moiety, a saturated six-membered nitrogen-containing ring, often improves aqueous solubility, metabolic stability, and provides a vector for interacting with biological targets.[1] Concurrently, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in hydrogen bonding and other key interactions.[2]
This combination has proven particularly fruitful in the development of antagonists for the human CCR5 receptor, which are vital in anti-HIV-1 therapeutics.[3] The specific arrangement of the C4-linked pyrazole provides an optimal geometry for receptor binding, highlighting the importance of robust and scalable synthetic pathways to access this core and its derivatives for further drug discovery and development. This guide provides a detailed exploration of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing validated protocols for researchers.
Retrosynthetic Analysis: Core Strategic Disconnections
The synthesis of this compound can be approached from two principal retrosynthetic viewpoints. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns on either heterocycle.
Caption: Retrosynthetic pathways for this compound.
-
Strategy A: Pyrazole Annulation onto a Piperidine Scaffold. This approach begins with a pre-functionalized piperidine, typically a piperidin-4-one or piperidine-4-carboxylic acid derivative. The pyrazole ring is then constructed in a stepwise fashion onto this core. This method offers excellent control over the piperidine substitution.
-
Strategy B: Cross-Coupling of Pre-formed Heterocycles. This strategy involves the coupling of a 4-substituted pyrazole (e.g., a boronic ester or halide) with a correspondingly functionalized piperidine. This is a more convergent approach, ideal for late-stage diversification of the pyrazole core.
Strategy A: Pyrazole Construction on a Piperidine Core
This is arguably the most established route, building the pyrazole from the ground up on a piperidine template. The key is the creation of a β-dicarbonyl or equivalent functionality at the C4 position of the piperidine, which can then undergo cyclocondensation with hydrazine. A highly effective modern protocol begins with N-Boc-piperidine-4-carboxylic acid.[4]
Workflow and Mechanistic Insights
The pathway involves converting the carboxylic acid into a β-keto ester, followed by treatment with a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamino diketone. This intermediate is primed for cyclization.
Caption: Stepwise workflow for pyrazole formation on a piperidine scaffold.
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the piperidine nitrogen. It is robust enough to withstand the varied conditions of the multi-step synthesis but can be cleanly removed under acidic conditions (e.g., with TFA or HCl) without affecting the pyrazole ring.
-
Formation of the β-Keto Ester: This is a critical step to activate the C4 position. Starting from the corresponding carboxylic acid and converting it to the methyl or ethyl ester, followed by a Claisen condensation, generates the required 1,3-dicarbonyl relationship.[4]
-
DMF-DMA Reagent: N,N-dimethylformamide dimethyl acetal serves as an efficient one-carbon electrophile. It reacts with the active methylene group of the β-keto ester to form a stable enaminone, which is the direct precursor for pyrazole ring formation.[4]
-
Cyclization with Hydrazine: The reaction of the enaminone with hydrazine hydrate is a classic Knorr pyrazole synthesis variant. The reaction proceeds via addition-elimination to form the heterocyclic ring. The use of hydrazine hydrate leads to the unsubstituted N-H pyrazole.
Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from the work of Mangelinckx et al. and serves as a reliable method to produce a key intermediate that can be converted to the target compound.[4]
Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in methanol (MeOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. The resulting crude ester is typically used without further purification.
Step 2: Formation of the β-Keto Ester
-
Dissolve the crude methyl ester from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.
-
Add ethyl acetate (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours until starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the β-keto ester.
Step 3: Synthesis of the β-Enamino Diketone
-
Dissolve the β-keto ester (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step.
Step 4: Pyrazole Formation
-
Dissolve the crude enaminone (1.0 eq) in ethanol (EtOH).
-
Add hydrazine hydrate (H₂NNH₂·H₂O, 1.5 eq).
-
Stir the reaction mixture at room temperature for 18 hours.[4]
-
Concentrate the mixture and purify by column chromatography to afford the target pyrazole carboxylate.
Final Step: Decarboxylation and Deprotection The resulting pyrazole-4-carboxylate can be hydrolyzed to the carboxylic acid and subsequently decarboxylated under thermal conditions. The N-Boc group is then removed with trifluoroacetic acid (TFA) or HCl in dioxane to yield the final this compound.
Strategy B: Palladium-Catalyzed Cross-Coupling
This convergent approach is highly valuable for creating analogs, as it allows for the independent synthesis and modification of the pyrazole and piperidine fragments before they are joined. The Suzuki-Miyaura cross-coupling is a powerful and common choice for this transformation.
Workflow and Mechanistic Insights
The core of this strategy is the Pd-catalyzed reaction between a pyrazole boronic acid/ester and a piperidine electrophile, or vice versa. The synthesis of a key intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been reported, demonstrating the feasibility of creating such building blocks.[5] While this specific example is for an N1-linked pyrazole, the principles for synthesizing a C4-linked pyrazole boronic ester are analogous.
Caption: Convergent synthesis via Suzuki cross-coupling.
Causality Behind Experimental Choices:
-
Protecting Groups: Both the pyrazole and piperidine nitrogens typically require protection. The N-H of the pyrazole is acidic and can interfere with the catalytic cycle. A Boc group is common for the piperidine, while a benzyl (Bn) or p-methoxybenzyl (PMB) group can be used for the pyrazole, as they are stable to the coupling conditions.
-
Boronic Ester vs. Acid: Pinacol esters of boronic acids are often preferred over the free acids due to their enhanced stability, ease of purification, and resistance to protodeboronation, leading to more consistent and higher yields in the coupling step.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, ligands such as SPhos, XPhos, or RuPhos are often employed to promote efficient oxidative addition and reductive elimination steps. A suitable base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester in the catalytic cycle.
Representative Protocol: Suzuki Coupling
This generalized protocol illustrates the key steps for coupling a pyrazole boronic ester with a piperidine halide.
Step 1: Synthesis of N-Protected 4-Iodo-1H-pyrazole
-
To a solution of 1H-pyrazole in an appropriate solvent, add a suitable protecting group (e.g., benzyl bromide with a base like NaH).
-
The N-protected pyrazole is then iodinated. A mild and efficient method uses elemental iodine in the presence of an oxidant like ceric ammonium nitrate (CAN).[5] This regioselectively installs the iodine at the C4 position.
Step 2: Miyaura Borylation
-
Combine the N-protected 4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, KOAc, 3.0 eq) in an anhydrous, deoxygenated solvent like dioxane.
-
Heat the mixture at 80-100 °C for several hours until the starting material is consumed.
-
Cool, filter, and purify the residue by chromatography to obtain the pyrazole pinacol boronate ester.
Step 3: Suzuki Coupling
-
In a reaction vessel, combine the N-protected pyrazole boronate ester (1.0 eq), N-Boc-4-iodopiperidine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced catalyst/ligand system), and an aqueous base solution (e.g., 2M K₂CO₃).
-
Add a solvent such as dioxane or DMF. Deoxygenate the mixture by bubbling with argon or nitrogen.
-
Heat the reaction to 90-110 °C and stir for 6-24 hours.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Step 4: Deprotection
-
Remove the pyrazole N-protecting group (e.g., hydrogenolysis for a benzyl group using H₂ on Pd/C).
-
Remove the piperidine N-Boc group using standard acidic conditions (TFA or HCl).
Comparative Summary of Synthetic Strategies
| Feature | Strategy A (Pyrazole Construction) | Strategy B (Cross-Coupling) |
| Overall Approach | Linear | Convergent |
| Key Advantage | Excellent for simple, unsubstituted pyrazoles. Good control over piperidine core. | Ideal for late-stage diversification and creating complex analogs of the pyrazole core. |
| Key Challenge | Can be lengthy; regioselectivity of pyrazole formation can be an issue with substituted hydrazines. | Requires synthesis of two functionalized heterocyclic building blocks. Catalyst screening may be necessary. |
| Scalability | Generally scalable, with several multigram syntheses reported for similar processes.[6][7] | Can be highly scalable, often favored in industrial settings for its efficiency. |
| Starting Materials | Piperidin-4-one or piperidine-4-carboxylic acid derivatives. | Functionalized pyrazoles (halides, boronates) and functionalized piperidines. |
Conclusion
The synthesis of this compound is a well-trodden path in medicinal chemistry, with two primary strategies dominating the landscape. The construction of the pyrazole ring onto a piperidine scaffold (Strategy A) is a robust and reliable method, particularly when the target pyrazole is unsubstituted. For more complex derivatives or for programs requiring rapid analog synthesis, the convergent cross-coupling approach (Strategy B) offers superior flexibility and efficiency. The selection of a specific route will ultimately depend on project goals, timeline, available starting materials, and the desired scale of the final compound. Both pathways, when executed with careful consideration of protecting group strategies and reaction optimization, provide reliable access to this invaluable chemical scaffold.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Chemical structure and stereochemistry of 4-(1H-pyrazol-4-yl)piperidine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-(1H-Pyrazol-4-yl)piperidine
Introduction
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in drug discovery.[1][2] This heterocyclic framework, which marries a flexible, saturated piperidine ring with an aromatic, hydrogen-bond-donating-and-accepting pyrazole moiety, is present in numerous biologically active compounds and approved pharmaceuticals.[3][4] Its unique combination of structural and electronic features allows it to engage with a wide array of biological targets, making it a focal point for the development of novel therapeutics ranging from anti-HIV agents to kinase inhibitors.[3][5]
This guide provides a comprehensive technical overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical structure, explore the nuances of its stereochemistry, detail robust synthetic protocols, and outline methods for its analytical characterization. The narrative is grounded in established scientific principles, explaining not just the "how" but the "why" behind key experimental and analytical choices to ensure both accuracy and practical insight.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's architecture is fundamental to exploiting its potential in drug design. This section details its structural composition, conformational preferences, and key physicochemical characteristics.
Core Chemical Structure
The molecule consists of a piperidine ring connected at its 4-position to the 4-position of a 1H-pyrazole ring. The piperidine ring is a saturated six-membered heterocycle, while the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
Caption: Chemical structure of this compound.
Tautomerism of the Pyrazole Ring
The 1H-pyrazole ring exhibits annular tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. While the compound is named 4-(1H -pyrazol-4-yl)piperidine, it exists in equilibrium with its 4-(2H -pyrazol-4-yl)piperidine tautomer. This property is crucial as the tautomeric form can influence receptor binding, solubility, and other pharmacological properties.
Caption: Tautomeric equilibrium of the pyrazole moiety.
Conformational Analysis
The sp³-hybridized piperidine ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain.[6] In this conformation, the pyrazole substituent can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable due to reduced steric hindrance (1,3-diaxial interactions) compared to the axial conformation.
Caption: Chair conformations of the piperidine ring.
Physicochemical Data
A summary of the core physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 278798-08-6 | [7] |
| Molecular Formula | C₈H₁₃N₃ | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Synonyms | 4-(2H-Pyrazol-3-YL)-piperidine | [7] |
Part 2: Stereochemistry
The stereochemical properties of a molecule are paramount in drug development, as different enantiomers or diastereomers can exhibit vastly different biological activities and safety profiles.[8]
Achirality of the Parent Scaffold
Unsubstituted this compound is an achiral molecule. It possesses a plane of symmetry that passes through the C4 and N1 atoms of the piperidine ring and the pyrazole ring. As it contains no stereogenic centers, it is not optically active and does not exist as enantiomers.[9][10]
Introduction of Chirality
Chirality is introduced into the scaffold upon substitution at specific positions, breaking the molecule's internal symmetry. A stereogenic center is created if a substituent is added to the piperidine ring at positions 2, 3, 5, or 6.
Caption: Introduction of a stereocenter at C3 of the piperidine ring.
Protocol: Chiral Separation of a Substituted Derivative
Once a chiral center is introduced, separating the resulting enantiomers is essential for pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[11][12]
Objective: To resolve a racemic mixture of a chiral this compound derivative into its individual enantiomers.
Principle of Separation: The CSP creates a chiral environment. The enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction leads to different retention times and, thus, separation.[13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective due to their helical structure and ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions.[8][14]
Experimental Workflow
Caption: Workflow for chiral separation by HPLC.
Detailed Methodology:
-
CSP and Column Selection:
-
Rationale: The choice of CSP is critical and often requires screening. Polysaccharide-based columns like Lux Cellulose-2 and Lux Amylose-2 are excellent starting points due to their broad applicability for separating a wide range of chiral compounds.[8][14]
-
Procedure: Select a column such as a Lux Cellulose-2, 5 µm, 250 x 4.6 mm.
-
-
Mobile Phase Preparation:
-
Rationale: The mobile phase composition (normal, polar organic, or reversed-phase) modulates the interaction between the analyte and the CSP. A normal phase (e.g., hexane/ethanol) often provides excellent selectivity.[14]
-
Procedure: Prepare a mobile phase of Hexane:Ethanol (80:20 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like piperidines. Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure sharp peaks and prevent precipitation on the column.
-
Procedure: Prepare a stock solution of the racemic compound at 1 mg/mL in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
Rationale: Optimized conditions ensure good resolution and efficient separation. The flow rate is adjusted to balance separation time and efficiency, while the column temperature can affect selectivity. UV detection is chosen based on the analyte's chromophore.
-
Procedure:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm (or the λ_max of the pyrazole-containing chromophore)
-
-
-
Data Analysis and Collection:
-
Rationale: The chromatogram provides the retention times (t_R) for each enantiomer. The resolution (R_s) quantifies the degree of separation and should ideally be >1.5 for baseline separation.
-
Procedure: Integrate the peaks to determine the retention time and peak area for each enantiomer. Calculate the selectivity (α) and resolution (R_s). If preparative separation is desired, collect the eluent corresponding to each peak in separate vials.
-
Part 3: Synthesis and Characterization
A robust and scalable synthesis is crucial for producing the this compound core for further derivatization and study.
General Synthetic Strategy
A common and efficient approach involves the construction of the pyrazole ring onto a pre-existing, and often protected, piperidine scaffold. One well-established method is the reaction of a β-enamino diketone derived from N-Boc-4-piperidone with a hydrazine source. The Boc (tert-butyloxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing side reactions and facilitating purification.[15]
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
Protocol: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol describes a key step: the formation of the protected pyrazole-piperidine core from a suitable precursor.
Objective: To synthesize N-Boc-4-(1H-pyrazol-4-yl)piperidine via cyclocondensation.
Methodology:
-
Reagents and Equipment:
-
β-enamino diketone precursor (derived from N-Boc-4-piperidone)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Reaction Procedure:
-
Rationale: Ethanol is a common, effective solvent for this type of condensation reaction. Refluxing provides the necessary thermal energy to drive the reaction to completion.
-
Procedure:
-
Dissolve the β-enamino diketone (1.0 eq) in ethanol (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Attach a condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Work-up and Purification:
-
Rationale: The work-up aims to remove the solvent and any excess reagents. Column chromatography is a standard method for purifying organic compounds based on their differential adsorption to a stationary phase.[15][16]
-
Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.
-
-
-
Final Deprotection (If Required):
-
Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Procedure: Dissolve the purified N-Boc protected compound in dichloromethane (DCM) and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under vacuum to yield the final product, typically as a salt.
-
Structural Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.[17][18][19]
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals for pyrazole C-H protons (~7.5 ppm), piperidine N-H (if deprotected), and aliphatic piperidine C-H protons (in the ~1.5-3.0 ppm range).[16][20] | Confirms the proton framework and connectivity. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of the pyrazole ring and the aliphatic carbons of the piperidine ring.[17][20] | Determines the carbon skeleton of the molecule. |
| Mass Spec. | A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound (e.g., 152.12 for C₈H₁₄N₃⁺).[16][18] | Confirms the molecular mass and elemental formula. |
| FT-IR | Characteristic stretching frequencies for N-H bonds (~3200-3400 cm⁻¹) and C-H bonds (~2800-3000 cm⁻¹).[16][18] | Identifies key functional groups present in the molecule. |
Conclusion
The this compound scaffold is a deceptively simple yet powerful building block in medicinal chemistry. Its structural rigidity and flexibility, combined with the electronic properties of the pyrazole ring, provide a versatile platform for designing targeted therapeutics. While the parent molecule is achiral, the introduction of substituents—a common strategy in drug optimization—necessitates a rigorous understanding and control of stereochemistry. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to confidently synthesize, purify, and characterize this important molecule and its derivatives, paving the way for the discovery of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nepjol.info [nepjol.info]
- 19. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 4-(1H-Pyrazol-4-yl)piperidine for Advanced Research and Development
Introduction: The Strategic Importance of the Pyrazole-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic rings is a cornerstone of rational drug design. The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while providing a rigid, three-dimensional structure to orient substituents into protein binding pockets.[1] When coupled with the pyrazole ring—an aromatic five-membered heterocycle with two adjacent nitrogen atoms—the resulting hybrid structure offers a unique combination of hydrogen bond donors and acceptors, and a defined spatial arrangement of functional groups.
This guide focuses specifically on the 4-(1H-pyrazol-4-yl)piperidine isomer, a key building block and structural fragment in the development of novel therapeutics. It is crucial to distinguish this compound from its constitutional isomers, such as 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5)[2][3][4] and 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6)[5], as the point of attachment on the pyrazole ring dictates the vectoral projection of substituents and profoundly influences biological activity. This document provides core technical data, a representative synthetic protocol, and an exploration of its applications for researchers engaged in drug discovery and development.
The primary identifier for the dihydrochloride salt of this compound is:
-
CAS Number: 690261-96-2 (for this compound dihydrochloride)[6]
Core Molecular Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in research. The following table summarizes the key data for the this compound free base.
| Property | Value | Source / Method |
| CAS Number | 690261-96-2 (Dihydrochloride Salt) | [6] |
| Molecular Formula | C₈H₁₃N₃ | Calculated |
| Molecular Weight | 151.21 g/mol | [5] |
| Molecular Weight (Di-HCl) | 224.13 g/mol | [6] |
| Appearance | Off-white to white solid (Typical) | Supplier Data |
| pKa₁ (Piperidine N) | ~11 | Estimated |
| pKa₂ (Pyrazole N-H) | ~14 | Estimated |
| cLogP | ~0.5 - 1.0 | Predicted |
| Solubility | Soluble in water (as salt), methanol, DMSO | General Chemical Knowledge |
Synthesis and Purification
The synthesis of this compound requires a robust and scalable strategy that ensures correct regiochemistry. While multiple routes are conceivable, modern synthetic chemistry often favors a convergent approach using palladium-catalyzed cross-coupling reactions. This method offers high yields and functional group tolerance.
Synthetic Strategy: A Convergent Cross-Coupling Approach
The causality behind choosing a cross-coupling strategy lies in its reliability and modularity. It allows for the independent synthesis and modification of the two heterocyclic fragments before their final assembly, which is highly advantageous in a research setting. The key challenge in pyrazole synthesis is controlling the regioselectivity of N-alkylation or N-arylation. By using a pre-formed, protected 4-halopyrazole, this ambiguity is eliminated. The piperidine nitrogen is protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions and improve handling of the organometallic intermediate.
Experimental Protocol: Representative Synthesis via Suzuki Coupling
This protocol describes a self-validating system for the synthesis, starting from commercially available precursors.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-boronic acid pinacol ester
-
To a solution of 1-Boc-4-iodopiperidine (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Purge the reaction vessel with nitrogen or argon for 15 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.
Step 2: Suzuki Coupling with 4-Iodo-1H-pyrazole
-
To a solution of 1-(tert-Butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.0 eq) and a suitable N-protected 4-iodopyrazole (e.g., 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole) (1.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add a base such as sodium carbonate (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
De-gas the mixture thoroughly with nitrogen or argon.
-
Heat the reaction to 90-100 °C for 4-8 hours, monitoring for completion.
-
Cool the mixture, dilute with ethyl acetate, and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the coupled product via column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the protected intermediate from Step 2 in a suitable solvent such as methanol or 1,4-dioxane.
-
Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours. The Boc group and many N-protecting groups on the pyrazole (like THP) are labile under these conditions.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the dihydrochloride salt may precipitate and can be collected by filtration or triturated with diethyl ether to yield a solid. If TFA was used, a salt exchange may be necessary for the final product.
-
The resulting solid is the target compound, typically as a dihydrochloride salt, which can be used directly or neutralized to the free base if required.
Purification and Characterization
Final product purity should be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typical for research use).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is considered a "privileged fragment" due to its frequent appearance in bioactive molecules. Its value stems from several key features.
The Pyrazole-Piperidine Scaffold as a Privileged Fragment
-
Defined 3D Geometry: The saturated piperidine ring adopts a stable chair conformation, positioning the pyrazole ring in a defined equatorial orientation. This reduces conformational flexibility, which is entropically favorable for binding to a biological target.
-
Hydrogen Bonding Capabilities: The scaffold presents three key interaction points: the piperidine N-H (donor), the pyrazole N-H (donor), and the second pyrazole nitrogen (acceptor). This trifecta allows for versatile and strong interactions with protein active sites.
-
Tunable Physicochemical Properties: The basic piperidine nitrogen can be functionalized to modulate pKa and lipophilicity, while the pyrazole ring can be substituted to explore further binding interactions or fine-tune electronic properties.
-
Metabolic Stability: Both heterocyclic rings are generally robust to metabolic degradation, making them attractive components for developing orally bioavailable drugs.
Case Study: CCR5 Receptor Antagonists for HIV Therapy
A prominent example showcasing the utility of the pyrazolyl-piperidine core is in the development of antagonists for the human C-C chemokine receptor type 5 (CCR5).[7] This receptor is a critical co-receptor used by the HIV-1 virus to enter T-cells.
-
Mechanism: Small molecules that bind to CCR5 can allosterically prevent the conformational changes required for viral entry.
-
Structural Role: In this context, the piperidine ring often serves as a central scaffold. The 4-pyrazolyl group acts as a rigid linker to other aromatic moieties, replacing more flexible chains found in earlier generations of antagonists. This structural modification led to the discovery of potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro.[7] The structure-activity relationship (SAR) studies in this area demonstrated that the precise placement of the pyrazole nitrogen atoms was critical for optimal activity.[7]
Visualization of Key Concepts
Diagram 1: Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Diagram 2: Role as a Medicinal Chemistry Scaffold
Caption: The scaffold provides multiple vectors for chemical modification.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its well-defined structure, versatile hydrogen-bonding capabilities, and synthetic tractability make it an invaluable tool for researchers. From its fundamental role in fragment-based screening to its incorporation into complex lead candidates for targets like the CCR5 receptor, this scaffold continues to empower the development of the next generation of therapeutics. This guide serves as a foundational resource for professionals aiming to leverage its unique properties in their research and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 762240-09-5 CAS Manufactory [m.chemicalbook.com]
- 5. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]
- 6. 690261-96-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-4-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-4-yl)piperidine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure, combining the versatile pyrazole moiety with a saturated piperidine ring, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding, while the piperidine unit provides a flexible linker and can be functionalized to modulate physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The structural elucidation of this compound and its derivatives is crucial for confirming the successful synthesis and for understanding their chemical behavior.[1][2][3] While experimental data for the unsubstituted parent compound is not widely published, this guide will present a detailed analysis based on established spectroscopic principles, data from closely related analogs, and predicted spectral information.
Molecular Structure and Isomerism
It is critical to distinguish this compound from its isomer, 4-(1H-pyrazol-1-yl)piperidine. In the target compound, the piperidine ring is attached to the C4 position of the pyrazole ring, whereas in the isomer, it is attached to the N1 position.[4][5] This seemingly small difference has a significant impact on the molecule's chemical properties and its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, along with interpretations based on data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole H3, H5 | ~7.5 | s | 2H | The two pyrazole protons are expected to be chemically equivalent due to tautomerism, resulting in a singlet. |
| Piperidine CH (C4) | ~2.8 - 3.0 | m | 1H | The methine proton at the point of attachment to the pyrazole ring. |
| Piperidine CH₂ (axial, C2, C6) | ~2.6 - 2.8 | m | 2H | Protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen atom. |
| Piperidine CH₂ (equatorial, C2, C6) | ~3.0 - 3.2 | m | 2H | Protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen atom. |
| Piperidine CH₂ (axial, C3, C5) | ~1.6 - 1.8 | m | 2H | |
| Piperidine CH₂ (equatorial, C3, C5) | ~1.8 - 2.0 | m | 2H | |
| Piperidine NH | Broad singlet | 1H | The chemical shift of the piperidine NH proton is variable and depends on solvent and concentration. | |
| Pyrazole NH | Broad singlet | 1H | The pyrazole NH proton is also variable and may exchange with solvent protons. |
Interpretation and Causality:
-
Pyrazole Protons: The expected singlet at ~7.5 ppm for the pyrazole protons is a key identifier. In substituted pyrazoles, these protons would show distinct signals and coupling patterns.
-
Piperidine Protons: The piperidine ring protons exhibit complex multiplets due to chair conformations and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field compared to the other methylene protons (C3 and C5). The methine proton at C4 is also expected to be in a distinct chemical environment. The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational equilibrium of the piperidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3, C5 | ~135 | Aromatic carbons of the pyrazole ring. |
| Pyrazole C4 | ~110 | The carbon of the pyrazole ring attached to the piperidine. |
| Piperidine C4 | ~35 | The methine carbon of the piperidine ring. |
| Piperidine C2, C6 | ~45 | Carbons adjacent to the piperidine nitrogen. |
| Piperidine C3, C5 | ~30 |
Interpretation and Causality:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic ring. The carbon at the point of substitution (C4) will have a different chemical shift compared to the other two carbons.
-
Piperidine Carbons: The piperidine carbons show signals in the aliphatic region. The carbons adjacent to the nitrogen (C2, C6) are deshielded and appear at a lower field than the C3 and C5 carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH protons.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyrazole and piperidine rings.
-
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyrazole & Piperidine) | 3100 - 3400 | Medium, Broad | The broadening is due to hydrogen bonding. These peaks may overlap. |
| C-H Stretch (Aromatic, Pyrazole) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic, Piperidine) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |
| C=C Stretch (Pyrazole) | 1500 - 1600 | Medium | Aromatic ring stretching. |
| C-N Stretch | 1000 - 1350 | Medium | |
| N-H Bend | 1550 - 1650 | Medium |
Interpretation and Causality:
-
The presence of broad N-H stretching bands in the 3100-3400 cm⁻¹ region is a strong indication of the pyrazole and piperidine NH groups.
-
The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the saturated piperidine ring.
-
The C=C stretching vibrations of the pyrazole ring are expected in the aromatic region of the spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.
-
Solution: Dissolve the sample in a suitable solvent (that does not have interfering absorptions in the regions of interest) and place it in an appropriate IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).
-
Place the sample in the spectrometer and record the IR spectrum. The instrument software will automatically subtract the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem[4] |
| Monoisotopic Mass | 151.1110 g/mol | PubChem[4] |
| [M+H]⁺ | 152.1182 | PubChem (Predicted)[4] |
| [M+Na]⁺ | 174.1002 | PubChem (Predicted)[4] |
Interpretation and Fragmentation:
-
Molecular Ion Peak: The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺ in ESI) is the most important piece of information, as it confirms the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the piperidine ring and the bond connecting the two rings. Common fragmentation pathways for piperidine rings include the loss of alkyl radicals. The stability of the pyrazole ring suggests that fragmentation will likely be initiated at the piperidine moiety.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and provides information about the molecular weight with minimal fragmentation ([M+H]⁺ is typically observed).
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a fingerprint for the compound.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information and to compare with predicted fragmentation pathways or library data.
-
Caption: Workflow for mass spectrometry analysis.
Conclusion
References
The 4-(1H-Pyrazol-4-yl)piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Core
In the landscape of contemporary drug discovery, the 4-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a cornerstone for the development of innovative therapeutics. This heterocyclic motif, which marries the electron-rich, hydrogen-bond donating and accepting capabilities of the pyrazole ring with the three-dimensional character and synthetic tractability of the piperidine moiety, has proven to be a highly versatile and privileged structure.[1][2] Its unique combination of physicochemical properties allows for the fine-tuning of crucial drug-like attributes, including solubility, metabolic stability, and target engagement.[3][4] This guide provides a comprehensive technical overview of the this compound core and its analogs, from its synthesis to its profound impact on medicinal chemistry, with a particular focus on its role in the development of targeted therapies.
I. Synthetic Strategies: Building the Core and Its Analogs
The synthetic accessibility of the this compound scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic routes have been developed to construct this core and to introduce functional group diversity at various positions, enabling the exploration of a broad chemical space.
A. Convergent Synthetic Approaches
Convergent strategies, where the pyrazole and piperidine rings are synthesized separately and then coupled, are commonly employed. A notable example is the synthesis of key intermediates for the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[5][6][7]
Experimental Protocol: Synthesis of a Crizotinib Intermediate
-
Nucleophilic Aromatic Substitution: 4-Chloropyridine is reacted with pyrazole in the presence of a base to afford 4-(1H-pyrazol-1-yl)pyridine.
-
Hydrogenation: The pyridine ring is then reduced to a piperidine ring via catalytic hydrogenation, typically using a palladium or platinum catalyst.
-
Iodination: The pyrazole ring can be subsequently functionalized, for instance, by iodination, to provide a handle for further diversification through cross-coupling reactions.
B. De Novo Synthesis of the Pyrazole Ring
Another common strategy involves the construction of the pyrazole ring onto a pre-existing piperidine-containing building block. This is often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8]
Experimental Protocol: Pyrazole Formation from a Piperidinyl Diketone
-
Diketone Synthesis: A piperidine-4-carboxamide can be converted to a β-ketoester, which is then further elaborated to a 1,3-diketone.
-
Cyclocondensation: The resulting piperidinyl-substituted 1,3-diketone is then reacted with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent, often with acid or base catalysis, to yield the desired this compound derivative. The choice of hydrazine allows for the introduction of substituents at the N1 position of the pyrazole ring.
Caption: Synthetic pathways to the this compound core.
II. A Scaffold for Kinase Inhibition: Targeting Oncogenic Drivers
The this compound motif has found its most profound application in the field of oncology, particularly in the design of kinase inhibitors.[9][10] The pyrazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, while the piperidine provides a vector for substituents to probe deeper into the ATP-binding pocket and achieve selectivity.
A. Case Study: Crizotinib - A Paradigm of Targeted Therapy
Crizotinib (Xalkori®) is a first-in-class, orally available small-molecule inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[5][6][7][11][12] It is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[6]
-
Mechanism of Action: Crizotinib competitively binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing their phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[5][7][11] The this compound core is central to its activity, with the pyrazole nitrogen atoms forming key hydrogen bonds with the hinge region of the kinase.
Caption: Crizotinib's mechanism of action.
B. Case Study: Ruxolitinib - Modulating the JAK-STAT Pathway
Ruxolitinib (Jakafi®/Jakavi®) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[13][14][15][16][17] It is approved for the treatment of myelofibrosis and polycythemia vera, myeloproliferative neoplasms characterized by dysregulated JAK-STAT signaling.[13][15][16]
-
Mechanism of Action: Ruxolitinib inhibits the catalytic activity of JAK1 and JAK2 by binding to their ATP-binding sites, thereby blocking the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription).[14] This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, ultimately controlling the abnormal cell growth and inflammation associated with these disorders.[14]
C. Broader Applications in Kinase Inhibition
The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for a wide range of other kinases, including:
-
Cyclin-Dependent Kinases (CDKs): AT7519, a potent inhibitor of multiple CDKs, features a pyrazole-piperidine core and has been evaluated in clinical trials for the treatment of various cancers.[18]
-
SRC Family Kinases: Novel pyrazolopyrimidines with a piperidine substituent have been developed as highly potent and selective SRC inhibitors with excellent drug-like properties.[19]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides incorporating a piperidine moiety have been identified as potent and selective IRAK4 inhibitors with potential for treating inflammatory diseases.[20]
Table 1: Selected Kinase Inhibitors Incorporating the this compound Scaffold
| Compound/Drug | Target Kinase(s) | Therapeutic Area | Key Structural Features |
| Crizotinib | ALK, ROS1, c-MET | Oncology (NSCLC) | 2,6-Dichloro-3-fluorophenyl ether substituent on the pyrazole ring.[6] |
| Ruxolitinib | JAK1, JAK2 | Hematology (Myelofibrosis, Polycythemia Vera) | Pyrrolopyrimidine core with a piperidinylnitrile substituent.[13][14] |
| AT7519 | CDKs | Oncology | 2,6-Dichlorobenzoylamino group on the pyrazole ring.[18] |
| eCF506 | SRC | Oncology | Pyrazolopyrimidine core with a substituted piperidine.[19] |
III. Beyond Kinases: Exploring New Therapeutic Frontiers
The utility of the this compound scaffold extends beyond kinase inhibition, with its analogs being investigated for a variety of other biological targets and therapeutic indications.
A. Central Nervous System (CNS) Disorders
The ability of the piperidine ring to modulate physicochemical properties, such as lipophilicity and basicity, makes this scaffold attractive for the development of CNS-penetrant drugs.[21][22][23][24][25][26][27]
-
Neurodegenerative Diseases: Pyrazoline derivatives have been explored as potential therapeutic agents for Alzheimer's and Parkinson's diseases, with some compounds showing promising activity as acetylcholinesterase inhibitors.[21][28][29]
-
Psychiatric and Neurological Disorders: The scaffold has been incorporated into allosteric modulators of G-protein coupled receptors (GPCRs), which are key targets for the treatment of a range of CNS disorders, including anxiety and schizophrenia.[30][31][32][33]
B. Other Therapeutic Areas
The broad biological activity of pyrazole and piperidine derivatives suggests that the this compound scaffold holds promise in other therapeutic areas as well, including:
-
Inflammatory Diseases: As demonstrated by the development of IRAK4 inhibitors, this scaffold can be utilized to target key mediators of inflammation.[20]
-
Infectious Diseases: The pyrazole nucleus is present in a number of antimicrobial agents, and the this compound scaffold could be a valuable starting point for the development of new anti-infectives.[8]
IV. Structure-Activity Relationships (SAR) and Drug-like Properties
Systematic exploration of the SAR of this compound analogs has been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.
-
Pyrazole Ring Substitutions: Modifications to the pyrazole ring can significantly impact target binding. For instance, in kinase inhibitors, substituents at the N1 position can be used to modulate selectivity and physicochemical properties, while substituents at other positions can form additional interactions with the target protein.[3][9][34]
-
Piperidine Ring Substitutions: The piperidine ring provides a versatile platform for introducing a wide range of substituents that can influence potency, selectivity, and ADME properties.[4] For example, the introduction of polar groups can improve solubility, while carefully chosen substituents can enhance target binding or block metabolic hotspots.[35]
Pharmacokinetics (ADME) and Toxicology
The pharmacokinetic profile of this compound derivatives is a critical consideration in their development as drugs.[36][37][38][39]
-
Absorption and Distribution: The lipophilicity and pKa of these compounds, which can be tuned through substitution, play a crucial role in their absorption and distribution, including their ability to cross the blood-brain barrier.[35]
-
Metabolism: The pyrazole and piperidine rings are susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include N-dealkylation, oxidation of the piperidine ring, and hydroxylation of the pyrazole ring.[5]
-
Toxicity: While the this compound core is generally well-tolerated, potential toxicities associated with pyrazole-containing compounds, such as hepatotoxicity, should be carefully evaluated during preclinical development.[40][41]
V. Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry, with its impact exemplified by the success of targeted therapies like Crizotinib and Ruxolitinib. Its synthetic accessibility, coupled with its ability to engage in a variety of key interactions with biological targets, ensures its continued prominence in drug discovery.
Future research in this area is likely to focus on:
-
Diversity-Oriented Synthesis: The development of novel synthetic methodologies to access a wider range of structurally diverse analogs.
-
Exploration of New Biological Targets: The application of this scaffold to a broader array of therapeutic targets, including enzymes, receptors, and ion channels, in a wider range of diseases.
-
Polypharmacology: The rational design of multi-targeted ligands for the treatment of complex diseases.[25]
-
Advanced Drug Delivery: The use of this scaffold in the development of novel drug delivery systems and prodrugs to enhance therapeutic efficacy and reduce side effects.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]
- 6. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What diseases does Ruxolitinib Phosphate treat? [synapse.patsnap.com]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. citedrive.com [citedrive.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 39. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 4-(1H-Pyrazol-4-yl)piperidine Derivatives in Drug Discovery
Abstract
The 4-(1H-pyrazol-4-yl)piperidine core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique three-dimensional structure and versatile synthetic handles have enabled the design of potent and selective modulators of various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic applications of known derivatives and analogs of this compound. We will delve into detailed synthetic methodologies, explore the nuances of SAR that drive target potency and selectivity, and highlight key examples of clinically relevant molecules.
Introduction: The Rise of a Privileged Scaffold
The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a piperidine ring, a six-membered saturated heterocycle, gives rise to the this compound scaffold. This combination offers a unique blend of properties that are highly attractive for drug design. The piperidine ring provides a saturated, three-dimensional element that can effectively probe protein binding pockets, while the pyrazole moiety offers opportunities for hydrogen bonding, pi-stacking interactions, and further functionalization. The nitrogen atoms on both rings can be modified to fine-tune physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.
The significance of this scaffold is underscored by its presence in numerous clinical candidates and approved drugs, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] This guide will provide a deep dive into the chemistry and biology of this remarkable molecular framework.
Synthesis of the this compound Core
The construction of the this compound core and its derivatives can be achieved through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the scale of the synthesis. A common and versatile approach involves the construction of the pyrazole ring onto a pre-existing piperidine derivative.
General Synthetic Strategy: Building the Pyrazole Ring
A widely employed method for the synthesis of the N-Boc-protected this compound, a key building block, involves the reaction of N-Boc-4-piperidone with a suitable three-carbon synthon and hydrazine.[2][3] This multi-step process allows for the regioselective formation of the pyrazole ring.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
-
Step 1: Synthesis of N-Boc-4-piperidine hydrazine. To a solution of N-Boc-4-piperidone in an alcohol solvent (e.g., ethanol), add an excess of hydrazine hydrate (10-15 equivalents). Stir the reaction mixture at room temperature for 2 hours. After completion, evaporate the solvent to dryness. Redissolve the residue in alcohol and add sodium borohydride (1.2-2.0 equivalents) portion-wise at room temperature to reduce the intermediate hydrazone. The reaction is typically complete within 1-2 hours. Quench the reaction by the careful addition of acetic acid. Remove the solvent under reduced pressure and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-4-piperidine hydrazine, which can be used in the next step without further purification.[2]
-
Step 2: Cyclization to form the pyrazole ring. The N-Boc-4-piperidine hydrazine is then reacted with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. For instance, reaction with a 2-halo-malonaldehyde derivative in the presence of a base will lead to the formation of the corresponding 4-halo-pyrazole derivative.[2]
-
Step 3: (Optional) Further functionalization. The resulting pyrazole ring can be further functionalized. For example, a 4-halopyrazole intermediate can undergo a Suzuki coupling reaction to introduce various aryl or heteroaryl substituents at the 4-position of the pyrazole ring.
Diagram: General Synthetic Workflow for N-Boc-4-(1H-pyrazol-4-yl)piperidine
Caption: A generalized workflow for the synthesis of the core scaffold.
Synthesis of a Key Intermediate for Crizotinib
A notable example of the synthetic utility of this scaffold is in the preparation of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the synthesis of the ALK inhibitor Crizotinib.[4]
Experimental Protocol: Three-Step Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine
-
Step 1: Nucleophilic Aromatic Substitution. 4-Chloropyridine is reacted with pyrazole in the presence of a base to yield 4-(1H-pyrazol-1-yl)pyridine. This reaction is a standard nucleophilic aromatic substitution where the pyrazole nitrogen displaces the chloride on the pyridine ring.[4]
-
Step 2: Hydrogenation of the Pyridine Moiety. The pyridine ring of 4-(1H-pyrazol-1-yl)pyridine is then reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using a rhodium catalyst under high pressure. This step can be challenging and sensitive to impurities.[4]
-
Step 3: Iodination of the Pyrazole Ring. The final step involves the iodination of the pyrazole ring of 4-(1H-pyrazol-1-yl)piperidine to afford the desired product. This can be accomplished using various iodinating agents.[4]
Therapeutic Applications: A Scaffold of Diverse Activities
The this compound scaffold has been successfully employed in the development of drugs targeting a wide range of diseases. Its versatility allows for the fine-tuning of interactions with different biological targets.
Kinase Inhibition: The Crizotinib Story and Beyond
Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.
Crizotinib: A Paradigm of Targeted Therapy
Crizotinib (Xalkori®) is a multi-targeted receptor tyrosine kinase inhibitor that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements or ROS1 fusions.[1] The 4-(1-(piperidin-4-yl)pyrazol-4-yl) moiety plays a critical role in anchoring the molecule within the ATP-binding pocket of the ALK kinase domain.
Pharmacological Profile of Crizotinib
-
Mechanism of Action: Crizotinib is a competitive inhibitor of ATP at the catalytic domain of ALK and other kinases like c-Met and ROS1.[5]
-
Clinical Use: It is approved for the treatment of ALK-positive or ROS1-positive metastatic NSCLC.[1]
-
Pharmacokinetics: Crizotinib is orally bioavailable and undergoes extensive metabolism.[6]
Diagram: Crizotinib Binding to the ALK Kinase Domain
Caption: Crizotinib occupies the ATP binding site of the ALK kinase.
Structure-Activity Relationship (SAR) of Pyrazolylpiperidine-Based Kinase Inhibitors
The SAR of this class of inhibitors is well-documented. Key modifications that influence potency and selectivity include:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact kinase inhibitory activity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, substitutions at the N1 position of the pyrazole ring were found to be crucial for activity against FLT3 and VEGFR2.[7]
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen can be varied to modulate physicochemical properties and target engagement. Acyl and sulfonyl derivatives have been shown to maintain high affinity for certain targets.[8]
-
Linker between the Piperidine and other Moieties: The nature and length of the linker connecting the piperidine ring to other parts of the molecule are critical for optimal positioning within the kinase active site.
Table 1: SAR of Pyrazolylpiperidine Kinase Inhibitors (Representative Examples)
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Crizotinib | ALK | 24 | 2,6-dichloro-3-fluorophenoxyethoxy at pyridine C3 | [6] |
| Compound 33 | FLT3 | 1.5 | 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenylurea | [7] |
| Compound 33 | VEGFR2 | 3.2 | 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenylurea | [7] |
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent another major class of drug targets, and this compound derivatives have emerged as promising allosteric modulators of these receptors.[9] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site (orthosteric site) and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the endogenous ligand.[10]
Pyrazol-4-yl-Pyridine Derivatives as M4 Muscarinic Receptor PAMs
A series of pyrazol-4-yl-pyridine derivatives have been identified as potent and selective PAMs of the M4 muscarinic acetylcholine receptor, a target for the treatment of schizophrenia and other neuropsychiatric disorders.
Biological Data for M4 PAMs
| Compound | pKB | logα | Reference |
| 8e13 | 6.3 - 6.5 | 1.38 - 1.74 | [8] |
pKB represents the negative logarithm of the allosteric modulator's dissociation constant, and logα represents the cooperativity factor, indicating the fold-increase in the affinity of the orthosteric agonist in the presence of the PAM.
The development of allosteric modulators offers several potential advantages over traditional orthosteric ligands, including higher subtype selectivity and a ceiling effect on receptor modulation, which can lead to an improved safety profile.[11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Pyrazole-containing compounds have a long history as anti-inflammatory agents (e.g., celecoxib), and derivatives of this compound have also shown promise in this area.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.
In Vitro Anti-inflammatory Activity
Several studies have reported the in vitro anti-inflammatory activity of pyrazolylpiperidine derivatives. For example, a series of 1,5-diaryl pyrazole derivatives showed potent COX-2 inhibitory activity.[13]
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| T3 | 0.781 | 5.96 | [13] |
| T5 | 0.781 | 7.16 | [13] |
These findings suggest that the this compound scaffold can be a valuable starting point for the design of novel and selective anti-inflammatory agents.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a versatile and valuable core in drug discovery. Its synthetic tractability and ability to be tailored for interaction with a diverse range of biological targets have led to the development of important therapeutic agents. The success of Crizotinib has paved the way for further exploration of this scaffold in the realm of kinase inhibition, while emerging research on its application as GPCR allosteric modulators and anti-inflammatory agents highlights its broad therapeutic potential.
Future research in this area will likely focus on:
-
Development of novel synthetic methodologies to access a wider range of derivatives with greater structural diversity.
-
Exploration of new therapeutic targets for which this scaffold may be well-suited.
-
Application of computational and structure-based drug design to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
The continued investigation of this compound and its analogs holds great promise for the discovery of new and effective treatments for a multitude of human diseases.
References
- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 4-(1H-pyrazol-4-yl)piperidine properties
An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Biological Properties of the 4-(1H-Pyrazol-4-yl)piperidine Scaffold
Abstract
The this compound moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds targeting diverse biological systems, from CNS disorders to infectious diseases.[1][2][3] Early-stage drug discovery is fraught with high attrition rates, often due to unfavorable pharmacokinetic and safety profiles.[4][5] Integrating robust in silico prediction models at the outset allows for the early identification of potential liabilities, thereby conserving resources and guiding synthetic efforts toward candidates with a higher probability of clinical success.[6][7] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of the core this compound structure. We will detail the methodologies for predicting its fundamental physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological targets. The causality behind each predictive step is explained to provide researchers with not just a method, but a field-proven rationale for its application.
The Strategic Imperative for Early-Stage In Silico Profiling
In the drug discovery pipeline, for every 5,000 to 10,000 compounds that enter preclinical development, only one or two will ultimately reach the market.[6] A primary driver of this failure is poor ADMET properties.[5] Computational, or in silico, methods offer a rapid and cost-effective means to forecast these critical characteristics before a single gram of the compound is synthesized.[4][8] By analyzing a molecule's structure, these models, often powered by machine learning algorithms trained on vast datasets of experimental results, can predict its behavior in the human body.[9][10] This predictive power enables chemists to prioritize and de-risk scaffolds, guiding the design of analogs with optimized drug-like properties from the very beginning.[7]
The this compound scaffold serves as an ideal subject for this guide due to its established importance. Derivatives have been investigated as CCR5 receptor antagonists for HIV therapy, highlighting the therapeutic potential of this structural class.[1] Understanding the inherent properties of the core scaffold is the first step in rationally designing next-generation therapeutics.
Foundational Analysis: Physicochemical Property Prediction
The physicochemical properties of a molecule govern its interaction with the biological environment, influencing everything from solubility to cell membrane permeability.[11][] Predicting these properties is a foundational step in any drug discovery campaign.
Key Physicochemical Descriptors and Their Significance
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a measure of a compound's oiliness. It is a critical determinant of absorption, membrane permeability, and metabolic clearance.[11][13]
-
Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed. Poor solubility is a major hurdle in formulation and can lead to erroneous bioactivity data.[11][14]
-
Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH. This affects its solubility, permeability, and interaction with targets.[]
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes.
Experimental Protocol: Physicochemical Property Calculation
This protocol utilizes a freely accessible web-based tool, such as SwissADME, which consolidates multiple prediction algorithms.
-
Obtain the Molecular Structure: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is C1CNCC(C1)C2=CNN=C2.
-
Access the Prediction Server: Navigate to a reliable cheminformatics platform (e.g., SwissADME, pkCSM).
-
Input the Structure: Paste the SMILES string into the input field.
-
Execute the Calculation: Initiate the prediction process. The server will calculate a range of descriptors based on various validated models.
-
Collate and Analyze Data: Record the predicted values for logP, logS, pKa, and TPSA into a summary table for analysis.
Visualization: Physicochemical Prediction Workflow
Caption: Workflow for predicting key physicochemical properties.
Data Presentation: Predicted Physicochemical Profile
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 151.21 g/mol [15] | Adheres to size criteria for good oral bioavailability. |
| logP (Consensus) | ~0.5 - 1.5 | Indicates balanced lipophilicity, favorable for permeability. |
| logS (ESOL) | ~ -1.0 to -2.0 | Suggests moderate to good aqueous solubility.[14] |
| TPSA | ~ 45-55 Ų | Predicts good cell membrane permeability. |
| pKa (Basic) | ~ 8.5 - 9.5 | The piperidine nitrogen is predicted to be protonated at physiological pH. |
(Note: Values are typical predictions from common algorithms and may vary slightly between different software.[6])
Pharmacokinetic and Safety Analysis: ADMET Prediction
ADMET prediction evaluates how a drug candidate will likely be processed by the body and its potential for toxicity.[4][11] This is arguably the most critical in silico step, as ADMET failures are a leading cause of late-stage drug development termination.[5][7]
Key ADMET Parameters and Their Significance
-
Absorption:
-
Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the gut wall.
-
Caco-2 Permeability: An in vitro model for intestinal permeability. High permeability is desirable for oral drugs.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system. This is critical for CNS targets and a liability for peripherally acting drugs.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predicts if the compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to dangerous drug-drug interactions.
-
-
Toxicity:
Experimental Protocol: ADMET Profile Prediction
This protocol utilizes a specialized ADMET prediction server (e.g., pkCSM, ADMETlab).
-
Prepare the Input: Use the same SMILES string: C1CNCC(C1)C2=CNN=C2.
-
Navigate to the Server: Access a web server dedicated to pharmacokinetic predictions.
-
Submit the Molecule: Input the SMILES string into the appropriate module.
-
Select Prediction Endpoints: Ensure that key parameters like Caco-2 permeability, CYP inhibition (for major isoforms), BBB permeability, and hERG inhibition are selected.
-
Run the Prediction: Execute the job.
-
Interpret the Results: The output will typically be a mix of quantitative values (e.g., permeability rates) and qualitative classifications (e.g., "Inhibitor" vs. "Non-inhibitor"). Carefully collate this data.
Visualization: ADMET Prediction and Assessment Workflow
Caption: A workflow for comprehensive ADMET property prediction.
Data Presentation: Predicted ADMET Profile
| Parameter | Category | Predicted Outcome | Rationale and Implication |
| Absorption | HIA | High | Likely to be well-absorbed from the intestine. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the gut wall. | |
| Distribution | BBB Permeability | Likely BBB Permeant | The combination of moderate size, polarity, and lipophilicity suggests potential CNS exposure. This is an advantage for CNS targets but a liability otherwise. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the most common metabolic pathway. | |
| Toxicity | hERG I Inhibition | No | Low risk of cardiotoxicity. |
| Ames Toxicity | No | Unlikely to be mutagenic. |
Model Trustworthiness and Self-Validation
The predictive power of in silico models is not absolute. Their reliability is contingent on the quality of the training data and the similarity of the query molecule to the model's chemical space (its "applicability domain").[16]
Pillars of Trustworthy Prediction:
-
Validated Methodologies: Employ tools and servers that are transparent about their underlying models and have been validated against experimental data. Regulatory bodies like the Organization for Economic Co-operation and Development (OECD) provide principles for validating QSAR models.[17]
-
Applicability Domain: A trustworthy model should indicate whether the query molecule is within its domain of expertise. Predictions for molecules that are structurally novel compared to the training set are less reliable.
-
Consensus and Corroboration: Whenever possible, use multiple prediction tools. If different algorithms provide similar results, confidence in the prediction increases.[6][16] Discrepancies, on the other hand, highlight areas of uncertainty that may warrant priority for experimental validation.
Conclusion and Strategic Outlook
The in silico profile of the core this compound scaffold is highly favorable from a drug discovery perspective. It exhibits properties consistent with good oral bioavailability, metabolic stability, and a low risk of common toxicities. Its predicted ability to cross the blood-brain barrier makes it an attractive starting point for CNS-targeted therapies, though this would need to be attenuated for peripheral targets.
This guide demonstrates a logical, scientifically-grounded workflow for early-stage computational compound assessment. By systematically predicting physicochemical and ADMET properties, researchers can make more informed decisions, better allocate synthetic resources, and design molecules with a fundamentally higher chance of success. This in silico foundation is not a replacement for experimental validation but a crucial, data-driven guide that directs and accelerates the path from chemical concept to clinical candidate.[18]
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aurlide.fi [aurlide.fi]
- 5. ADMET Prediction | Rowan [rowansci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fiveable.me [fiveable.me]
- 8. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]
- 11. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 13. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 14. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
- 17. news-medical.net [news-medical.net]
- 18. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Thermochemical Characterization of 4-(1H-pyrazol-4-yl)piperidine: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
4-(1H-pyrazol-4-yl)piperidine is a significant heterocyclic scaffold, frequently incorporated into pharmacologically active molecules due to its versatile binding capabilities and favorable physicochemical properties. A thorough understanding of its thermochemical characteristics—such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy—is paramount for robust drug development. This data governs critical aspects ranging from polymorph stability and salt selection to process safety and formulation design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential experimental and computational methodologies for determining the thermochemical profile of this compound. By integrating field-proven experimental protocols with high-accuracy computational workflows, this document serves as a practical blueprint for generating the crucial data needed to de-risk and accelerate the journey from discovery to market.
The Strategic Imperative of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from a promising lead to a stable, safe, and efficacious marketed product is fraught with physicochemical challenges. The foundational thermochemical properties of an active pharmaceutical ingredient (API) are not mere academic data points; they are critical parameters that dictate its behavior and viability. For a scaffold like this compound, which is a building block in numerous investigational drugs, this data is indispensable.
-
Solid-State Stability and Polymorphism: The relative stability of different crystalline forms (polymorphs) is governed by differences in their Gibbs free energy. A failure to identify and characterize the most stable polymorph can lead to disastrous outcomes, including changes in solubility, bioavailability, and even outright conversion to a less effective or inactive form during storage.
-
Salt Selection and Disproportionation: Thermochemical data helps predict the stability of various salt forms. The pKa difference between the API and the counter-ion is a good first indicator, but a full thermodynamic picture is required to assess the risk of salt disproportionation, where the salt reverts to its free base form under specific environmental conditions (e.g., humidity).
-
Process Safety and Scale-Up: The enthalpy of formation is a key input for calculating the heat of reaction for synthesis steps. This information is critical for designing safe and controllable large-scale manufacturing processes, preventing thermal runaway events.
-
Biopharmaceutical Modeling: Properties like solubility and dissolution are thermodynamically controlled. Accurate Gibbs free energy and enthalpy data are essential for building predictive models that guide formulation strategies to achieve the desired pharmacokinetic profile.
Given the absence of publicly available experimental thermochemical data for this compound, this guide focuses on the established methodologies to acquire it.
Experimental Determination of Thermochemical Properties
Experimental measurements provide the "gold standard" for thermochemical data. The following protocols are designed to be self-validating systems, where consistency across different techniques provides high confidence in the final values.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (
ΔfH∘
) in the condensed state is most accurately determined by measuring the enthalpy of combustion (ΔcH∘
-
Sample Preparation:
-
Press approximately 0.5 - 1.0 g of high-purity, crystalline this compound into a pellet. The sample must be anhydrous and free of volatile impurities, as verified by TGA and Karl Fischer titration.
-
Accurately weigh the pellet (to ±0.1 mg) and place it in a platinum crucible.
-
-
Calorimeter Setup:
-
Place the crucible in the bomb head. Attach a platinum or iron fuse wire of known mass and combustion energy across the electrodes, ensuring it is in contact with the sample pellet.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere, which guarantees that all water formed during combustion is in the liquid state.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
-
Calibration:
-
Before running the sample, the effective heat capacity of the calorimeter (
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
) must be determined with a certified standard. Benzoic acid is the universal standard for this purpose due to its well-defined energy of combustion.Ccal -
Perform at least five calibration runs with benzoic acid pellets. The resulting
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
should be consistent, with a relative standard deviation of <0.1%. This step is a critical internal validation of the instrument's performance.Ccal
-
-
Combustion Experiment:
-
Place the sealed bomb into the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium (typically a temperature drift of <0.001 °C/min).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature change of the water jacket over time until a stable final temperature is reached.
-
-
Data Analysis:
-
The raw temperature change is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method) to obtain the true adiabatic temperature rise,
.ΔT -
Calculate the total energy released,
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
.Etotal=Ccal×ΔT -
Subtract contributions from the ignition wire and the formation of nitric acid (determined by titration of the bomb washings) to find the specific energy of combustion of the sample.
-
Apply Washburn corrections to adjust the value to standard state conditions.
-
Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), calculate the standard enthalpy of formation of solid this compound.
-
Causality Behind Experimental Choices:
-
Pelletizing the sample ensures complete and rapid combustion.
-
High-pressure oxygen is used to drive the reaction to completion, avoiding the formation of CO or other incomplete combustion products.
-
Calibration with benzoic acid anchors the measurement to an internationally accepted standard, ensuring traceability and trustworthiness.
Caption: Workflow for Combustion Calorimetry.
Heat Capacity and Phase Behavior via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a workhorse technique for determining heat capacity (
Cp
), enthalpies of fusion (ΔfusH
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium, zinc). For heat capacity measurements, perform a baseline run with two empty, matched aluminum pans, followed by a run with a sapphire standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.
-
Heat Capacity (
) Measurement:Cp-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at the starting temperature (e.g., 0 °C).
-
Employ a temperature-modulated DSC (MDSC) method or a simple heat-cool-heat method. For the latter:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below any expected thermal event. This first heat removes any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Re-heat the sample at the same rate. The data from this second heat is used for analysis.
-
-
Calculate
by comparing the heat flow signal of the sample to that of the sapphire standard under identical conditions.Cp
-
-
Phase Transition Analysis:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting point up to decomposition (as determined by a preliminary TGA scan).
-
An endothermic peak represents melting. The onset temperature is taken as the melting point (
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
), and the integrated peak area corresponds to the enthalpy of fusion (Tm ).ΔfusH -
Any endothermic or exothermic events prior to melting may indicate polymorphic transitions, which are critical to investigate further.
-
Trustworthiness through Self-Validation:
The heat capacity data must be smooth and continuous. Any discontinuities or peaks in the
Cp
curve below the melting point are indicative of a phase transition, prompting further crystallographic investigation. The enthalpy of fusion should be reproducible across multiple runs.
Computational Thermochemistry: Predicting Properties In Silico
When experimental measurements are not feasible or as a preliminary step, computational chemistry provides powerful tools to predict thermochemical data with increasing accuracy.[1][2]
Quantum Mechanical Approach
The foundation of computational thermochemistry lies in solving the Schrödinger equation to find the electronic energy of a molecule. From this, all other thermodynamic properties can be derived using statistical mechanics. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[3]
-
Conformational Search:
-
The piperidine ring in this compound exists primarily in a chair conformation, but the pyrazole substituent can be in an axial or equatorial position. Furthermore, the N-H on the pyrazole ring can exist as different tautomers.
-
Perform a thorough conformational search using a lower-level theory (e.g., molecular mechanics or semi-empirical methods) to identify all low-energy conformers.
-
-
Geometry Optimization:
-
Take the lowest energy conformers and perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) or the more modern M06-2X/aug-cc-pVTZ for better handling of non-covalent interactions).[3][4]
-
This step finds the precise 3D structure that corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory used for optimization.
-
Self-Validation: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
The output provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the vibrational, rotational, and translational contributions to entropy and heat capacity.
-
-
High-Accuracy Single-Point Energy:
-
To achieve higher accuracy for the enthalpy of formation, perform a single-point energy calculation on the optimized geometry using a larger basis set or a more sophisticated method (e.g., a composite method like G4 or CBS-QB3).[1]
-
Caption: Computational Workflow for Thermochemical Data.
Calculating Gas-Phase Enthalpy of Formation
The absolute electronic energy from a quantum calculation is not directly the enthalpy of formation. An isodesmic reaction scheme is a highly reliable method for calculating
ΔfHgas∘
. This approach leverages error cancellation by constructing a hypothetical reaction where the types of chemical bonds are conserved between reactants and products.
Example Isodesmic Reaction: this compound + Methane + Pyridine → Piperidine + 4-Methylpyrazole + Imidazole
-
Protocol:
-
Calculate the optimized energies and thermal enthalpies for every molecule in the isodesmic reaction using the same computational protocol.
-
Calculate the enthalpy of reaction:
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
.ΔrH=∑Hproducts−∑Hreactants -
Rearrange to find the enthalpy of formation of the target:
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
.ΔfHtarget∘=(ΔfHpiperidine∘+ΔfH4−methylpyrazole∘+ΔfHimidazole∘)−(ΔfHmethane∘+ΔfHpyridine∘)−ΔrH -
Use well-established experimental
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
values for the reference compounds (piperidine, methane, etc.) to obtain a highly accurate predicted value for this compound. The NIST Chemistry WebBook is an authoritative source for such data.[5][6]ΔfHgas∘
-
Data Synthesis and Summary
While specific experimental data for this compound is not available in the literature, we can present a template table populated with data for its parent heterocycles and related structures to guide researchers in their data collection and reporting.
Table 1: Illustrative Thermochemical Data for this compound and Related Compounds (at 298.15 K)
| Compound | Formula | State |
|
|
| Data Source |
| This compound | C₈H₁₃N₃ | solid | To be determined | To be determined | To be determined | This Guide |
| This compound | C₈H₁₃N₃ | gas | To be calculated | To be calculated | To be calculated | This Guide |
| Piperidine | C₅H₁₁N | liquid | -89.5 ± 0.7 | 203.2 ± 0.8 | 155.6 | Experimental[5] |
| Piperidine | C₅H₁₁N | gas | -48.9 ± 0.7 | 312.9 ± 1.0 | 108.9 | Experimental[5] |
| 1H-Pyrazole | C₃H₄N₂ | solid | 105.4 ± 1.2 | - | - | Experimental[6] |
| 4-Methylpiperidine | C₆H₁₃N | liquid | -123.5 ± 1.5 | - | - | Experimental |
| 4-Methylpiperidine | C₆H₁₃N | gas | -82.9 ± 1.7 | - | - | Experimental[1] |
Note: This table serves as a template. The values for the title compound are the objectives of the methodologies described herein. Values for related compounds are from experimental literature to provide context.
Conclusion
The thermochemical characterization of this compound is a critical, data-driven exercise that directly impacts the success of a drug development program. While direct experimental values are not yet published, a systematic application of the experimental and computational protocols detailed in this guide will generate the necessary data. Combustion calorimetry and DSC provide foundational condensed-phase measurements, while high-level quantum chemical calculations offer a powerful, predictive route to gas-phase properties and a deeper understanding of molecular stability. By integrating these approaches, researchers can build a comprehensive thermodynamic profile of this important scaffold, enabling informed, science-based decisions that mitigate risk and accelerate the delivery of new, safe, and effective medicines.
References
Navigating the Procurement of 4-(1H-Pyrazol-4-yl)piperidine: A Technical Guide for Researchers
Introduction: The Strategic Importance of 4-(1H-Pyrazol-4-yl)piperidine in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, combining a reactive pyrazole ring with a versatile piperidine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. Notably, this compound and its derivatives are key components in the development of various therapeutic agents, including kinase inhibitors for oncology. This guide provides an in-depth overview of the commercial sources, technical specifications, and key considerations for researchers and drug development professionals looking to procure and utilize this compound. The pyrazole motif, for instance, is a feature in a wide array of pharmaceutical products, from anti-cancer agents like Crizotinib to anti-inflammatory and antiviral drugs.[1]
Commercially Available Forms and Key Suppliers
This compound is primarily available from specialized chemical suppliers in two main forms: the free base and its dihydrochloride salt. The choice between these forms is often dictated by the specific requirements of a synthetic route, such as solubility and stability. The dihydrochloride salt generally offers enhanced stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.
Several reputable suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. When selecting a supplier, it is crucial to consider factors beyond price, including purity, batch-to-batch consistency, available documentation (Certificate of Analysis, Safety Data Sheet), and lead times.
Below is a comparative table of prominent commercial sources for this compound and its dihydrochloride salt.
| Supplier | Product Name | CAS Number | Purity | Available Forms | Notes |
| Sigma-Aldrich | 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 | ≥98% | Solid or Semi-solid | Offered through Aldrich Partner Ambeed, Inc.[2] |
| Apollo Scientific | 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 | 98% | Not Specified | Various pack sizes available.[3] |
| BLDpharm | This compound dihydrochloride | 690261-96-2 | Not Specified | Solid | Available for online orders.[4] |
| BLDpharm | 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 | Not Specified | Solid | Safety Data Sheet available.[5] |
Note: Availability, packaging, and purity may vary. Researchers should always consult the supplier's website for the most current information.
Technical Specifications and Quality Control: A Scientist's Perspective
For any research application, particularly in drug development, the purity and characterization of starting materials are paramount. When procuring this compound, a thorough review of the supplier's Certificate of Analysis (CoA) is a critical, self-validating step.
A comprehensive CoA should include:
-
Compound Identification: IUPAC name, CAS number, and molecular formula.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC). A purity of ≥98% is generally recommended for most drug discovery applications.
-
Structural Confirmation: Evidence of the compound's structure, most commonly through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.
-
Physical Appearance: A description of the compound's physical state (e.g., white solid, crystalline powder).
While a specific CoA for this compound was not publicly available at the time of this writing, a representative CoA for a related pyrazole derivative indicates that key analytical data such as HPLC purity, NMR, and mass spectrum consistency are standard.[6][7] Researchers can and should request lot-specific CoAs from their chosen supplier.[8]
Synthetic Pathways: Understanding Potential Impurities
A foundational understanding of the synthetic routes to this compound provides valuable insights into potential impurities that may be present in the final product. A common and scalable synthesis involves a multi-step process. The diagram below illustrates a representative synthetic workflow.
Caption: A common synthetic pathway to 4-(1H-Pyrazol-1-yl)piperidine.
This process typically begins with a nucleophilic aromatic substitution of a halo-pyridine, followed by the reduction of the pyridine ring to a piperidine. Each step presents a potential for side reactions and the introduction of impurities. For instance, incomplete reduction in the second step could lead to the presence of the pyridine precursor in the final product. Therefore, robust analytical characterization by the supplier is essential to ensure the material meets the required specifications.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its utility is exemplified by its role as a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer. The piperidine ring provides a three-dimensional architecture and a basic nitrogen atom that can be crucial for target engagement and optimizing pharmacokinetic properties. The pyrazole moiety offers sites for further functionalization, allowing for the fine-tuning of a molecule's biological activity and selectivity.
Handling and Safety Considerations
As with any laboratory chemical, proper handling and safety precautions are essential when working with this compound and its salts. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available in the public domain, general safety guidelines for piperidine and pyrazole derivatives should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9][10]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled or ingested, seek medical attention.[9][10][11]
Researchers are strongly advised to obtain and review the supplier-specific SDS prior to handling this compound. The SDS will provide detailed information on hazards, first-aid measures, and disposal considerations.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. A judicious selection of a reliable supplier, coupled with a thorough evaluation of the provided technical documentation, is the foundation for reproducible and successful research outcomes. By understanding the available forms, typical specifications, and underlying synthetic methodologies, researchers can confidently source and utilize this important chemical intermediate in their pursuit of novel therapeutics.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 [sigmaaldrich.com]
- 3. 762240-09-5 Cas No. | 4-(1H-Pyrazol-1-yl)piperidine | Apollo [store.apolloscientific.co.uk]
- 4. 690261-96-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. molnova.com:443 [molnova.com:443]
- 8. scbt.com [scbt.com]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: A Robust Protocol for the Purification of 4-(1H-pyrazol-4-yl)piperidine via Modified Normal-Phase Flash Column Chromatography
Abstract & Introduction
4-(1H-pyrazol-4-yl)piperidine is a pivotal bifunctional heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors.[1] The molecule's structure, incorporating both a basic piperidine ring and a polar pyrazole moiety, presents a significant purification challenge. Standard chromatographic techniques often fail; its high polarity leads to poor retention in reversed-phase chromatography, while its basicity causes significant tailing and potential irreversible adsorption on the acidic surface of unmodified silica gel in traditional normal-phase chromatography.[2]
This application note provides a detailed, field-proven protocol for the efficient purification of gram-scale quantities of this compound using flash column chromatography. We will address the fundamental chemical challenges by employing a modified mobile phase to achieve high purity and yield. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for other polar basic compounds.
Foundational Principles: Analyte & System Characterization
Success in chromatography hinges on understanding the interactions between the analyte, the stationary phase, and the mobile phase.
Analyte Physicochemical Properties
The properties of this compound dictate the purification strategy.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol [3] | Suitable for standard chromatographic techniques. |
| Polarity | High | The presence of two N-H groups and a nitrogen-rich framework makes the molecule highly polar. This predicts poor retention on non-polar stationary phases like C18. |
| Basicity | Basic (pKa of piperidine ≈ 11.2) | The secondary amine in the piperidine ring is a strong Lewis base. It will interact strongly with acidic silanol (Si-OH) groups on the surface of silica gel, leading to peak tailing (streaking) and poor recovery.[2] |
The Challenge with Standard Chromatography
The basic nature of the piperidine nitrogen is the primary obstacle. On a standard silica gel surface, a strong acid-base interaction occurs, leading to non-ideal chromatographic behavior. To achieve a successful separation, this interaction must be mitigated.
Diagram 1: Interaction of a basic analyte with silica surfaces.
The solution is to add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia (NH₃), to the mobile phase. This base neutralizes the acidic silanol sites, allowing the basic analyte to elute symmetrically.[2]
Pre-Purification: Method Development via Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography.[4] The goal is to find a mobile phase that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, ensuring it moves off the baseline but is well-retained for separation from impurities.
Protocol 3.1: TLC System Development
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Mobile Phase Screening: Prepare small volumes of the following solvent systems in a TLC chamber. The inclusion of a basic modifier is critical.
-
System A (Starting Point): 5% Methanol in Dichloromethane (DCM) + 1% Triethylamine (Et₃N).
-
System B (More Polar): 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (Et₃N).
-
System C (Alternative): 10% (2M Ammonia in Methanol) in Dichloromethane (DCM).
-
-
Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Examine the dried plate under UV light (254 nm). The pyrazole ring may offer some visibility.
-
Staining: If UV visualization is poor, use a potassium permanganate (KMnO₄) stain. The piperidine and pyrazole N-H groups are susceptible to oxidation and will appear as yellow/brown spots on a purple background.
-
-
Optimization: Adjust the ratio of methanol to DCM until the Rƒ of the main product spot is in the target range of 0.25-0.35. This optimized solvent system will be the basis for the column elution.
Core Protocol: Modified Normal-Phase Flash Chromatography
This protocol is designed for purifying approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
-
Glass chromatography column (e.g., 40 mm diameter)
-
Flash grade silica gel (230-400 mesh)
-
Eluting solvents (HPLC grade): Dichloromethane, Methanol, Triethylamine
-
Crude this compound
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Experimental Procedure
Diagram 2: Workflow for chromatographic purification.
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., 20% ethyl acetate in hexanes). The amount of silica should be approximately 30-50 times the weight of the crude material.[5]
-
Secure the column vertically and place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[5]
-
Pour the silica slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica bed.
-
Wash the column with the initial, least polar eluting solvent determined from your TLC analysis (e.g., 2% MeOH in DCM + 1% Et₃N). Never let the solvent level drop below the top layer of sand.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of a polar solvent (e.g., 5-10 mL of methanol).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[7]
-
Carefully add the dry-loaded sample as a uniform layer on top of the sand in the column.
-
-
Elution (Gradient Elution):
-
Begin eluting with the least polar mobile phase identified during TLC (e.g., 2% MeOH / 97% DCM / 1% Et₃N). This will wash out non-polar impurities.
-
Collect fractions (e.g., 20 mL each) continuously.
-
Gradually increase the polarity of the mobile phase. A stepwise gradient is effective. For example:
-
200 mL of 2% MeOH / 97% DCM / 1% Et₃N
-
200 mL of 4% MeOH / 95% DCM / 1% Et₃N
-
400 mL of 6% MeOH / 93% DCM / 1% Et₃N (The product should elute here based on an Rƒ of ~0.3)
-
200 mL of 10% MeOH / 89% DCM / 1% Et₃N (To elute more polar impurities)
-
-
The use of gentle air pressure ("flash" chromatography) will speed up the process.[6]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to determine which contain the pure product. Spot every 2-3 fractions on a single TLC plate.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the desired product.
-
Remove the solvents from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Streaks/Tails on TLC/Column | Insufficient basic modifier. | Increase the concentration of triethylamine to 1.5-2% or use a mobile phase containing ammonia in methanol.[2] |
| Product Does Not Elute from Column | Mobile phase is not polar enough. | Gradually increase the percentage of methanol in the mobile phase. |
| Poor Separation of Product and Impurity | - Mobile phase provides poor selectivity.- Column is overloaded. | - Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., ethyl acetate/methanol/Et₃N).- Reduce the amount of crude material loaded onto the column. A typical load is 1-5% of the silica gel mass.[2] |
| Cracked or Channeled Silica Bed | Improper column packing (e.g., packed dry or non-homogenous slurry). | Repack the column carefully using the wet slurry method. Ensure the silica is never allowed to run dry once wetted. |
Conclusion
The purification of polar basic compounds like this compound is straightforward when the underlying chemical interactions are properly addressed. By neutralizing the acidic silica stationary phase with a basic modifier like triethylamine, ideal chromatographic behavior can be achieved. The systematic method development using TLC, followed by a carefully executed gradient flash column chromatography protocol, provides a reliable and scalable method for obtaining this valuable building block in high purity. This approach is broadly applicable across the field of N-heterocyclic chemistry.
References
Introduction: The Significance of 4-(1H-pyrazol-4-yl)piperidine in Modern Drug Discovery
An In-Depth Guide to the Analytical Characterization of 4-(1H-pyrazol-4-yl)piperidine
The this compound scaffold is a cornerstone in contemporary medicinal chemistry. It represents a privileged structural motif, combining the hydrogen bond donor/acceptor capabilities of the pyrazole ring with the versatile and often physiologically favorable properties of the piperidine moiety. This unique combination makes it a critical building block in the synthesis of novel therapeutic agents targeting a wide array of diseases. Its derivatives have been explored as potent inhibitors of enzymes like cyclin-dependent kinases (CDKs), highlighting their potential in oncology.[1]
Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are not mere procedural formalities; they are fundamental to ensuring the validity of downstream biological data, the reproducibility of synthetic protocols, and compliance with stringent regulatory standards. This application note provides a comprehensive suite of analytical methodologies designed to deliver a complete and robust characterization of this vital chemical entity. The protocols herein are grounded in established principles and validated through extensive field application, ensuring both scientific integrity and practical utility for researchers in drug development.
Physicochemical & Computed Properties
A foundational understanding begins with the basic physicochemical properties of the molecule. This data is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem CID: 21193045[2] |
| Molecular Weight | 151.21 g/mol | PubChem CID: 21193045[2] |
| Exact Mass | 151.110947427 Da | PubChem CID: 21193045[2] |
| IUPAC Name | This compound | |
| CAS Number | 762240-09-5 | PubChem CID: 21193045[2] |
Integrated Analytical Workflow
A robust characterization relies not on a single technique but on the convergence of orthogonal methods. Each analysis provides a unique piece of the puzzle, and together they create a self-validating system. The following workflow illustrates the logical progression from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. When coupled with a mass spectrometer (LC-MS), it provides simultaneous purity data and molecular weight confirmation.
Principle of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[3][4] Non-polar analytes have a stronger affinity for the stationary phase and thus elute later. For a molecule like this compound, which possesses both polar (amines, pyrazole N-H) and non-polar (aliphatic) regions, RP-HPLC provides excellent resolving power for potential impurities.
Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile (or methanol) to a final concentration of 1.0 mg/mL.[5]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The following conditions are a robust starting point and should be optimized as needed.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for a wide range of polarities.[3][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for basic compounds like piperidines by ensuring consistent protonation.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry.[4] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection (UV) | 210 nm | Wavelength suitable for detecting the pyrazole chromophore.[5] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (% Area).
-
Protocol: LC-MS for Molecular Weight Confirmation
-
Interface and Ionization:
-
Utilize the same HPLC method as described above.
-
Divert the flow post-UV detector to an Electrospray Ionization (ESI) source on a mass spectrometer.[7]
-
Rationale for ESI: ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.[8]
-
-
Mass Spectrometer Settings:
-
Ion Mode: Positive. The piperidine and pyrazole nitrogens are readily protonated.[8]
-
Scan Range: m/z 50 - 500. This range comfortably covers the expected molecular weight.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 152.12. The presence of this peak, co-eluting with the main peak from the UV chromatogram, confirms the identity and molecular weight of the compound.
-
Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy is required to definitively elucidate the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[9] By analyzing the chemical shifts, splitting patterns, and integrations in ¹H NMR, and the number and type of carbon signals in ¹³C NMR, the complete structure can be pieced together.
Caption: Logical flow for structural confirmation using NMR spectroscopy.
2.1.1. Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Causality: CDCl₃ is a common, non-polar solvent. DMSO-d₆ is more polar and is excellent for dissolving samples with N-H protons, as it slows their exchange and allows them to be observed more clearly.[10]
-
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
-
Instrumental Parameters (400 MHz Spectrometer): [11]
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2 seconds. Use proton decoupling.
-
DEPT-135: Acquire to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D Experiments (COSY, HSQC): Acquire using standard instrument library pulse programs.
-
2.1.2. Expected NMR Data Interpretation
-
¹H NMR (Predicted):
-
Pyrazole Protons: Two signals expected in the aromatic region (~7.5 ppm), likely singlets or narrow doublets. One broad singlet for the pyrazole N-H proton at a higher chemical shift (>10 ppm, especially in DMSO-d₆).
-
Piperidine Protons: A complex set of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at C4 will be a multiplet coupled to its neighbors. The protons on C2/C6 and C3/C5 will appear as distinct multiplets.
-
Piperidine N-H: A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.[12]
-
-
¹³C NMR (Predicted):
-
Pyrazole Carbons: Two to three signals in the aromatic/heteroaromatic region (~110-140 ppm).
-
Piperidine Carbons: Three distinct signals in the aliphatic region (~25-55 ppm) corresponding to C4, C2/C6, and C3/C5.
-
High-Resolution Mass Spectrometry (HRMS)
While standard LC-MS confirms the nominal mass, HRMS provides the exact mass to four or five decimal places. This precision is sufficient to determine the elemental formula of the molecule, providing definitive proof of its composition.[9]
2.2.1. Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source in positive ion mode.[7]
-
Data Analysis:
-
Expected Exact Mass [M+H]⁺: 152.1182
-
Calculated Elemental Composition: C₈H₁₄N₃
-
The instrument software will compare the measured exact mass to the theoretical mass. A mass accuracy error of <5 ppm provides high confidence in the assigned elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to identify the presence of specific functional groups based on their absorption of infrared radiation.[11]
2.3.1. Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions:
-
N-H Stretch: A broad peak in the range of 3200-3400 cm⁻¹ (from both piperidine and pyrazole N-H).[13]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic) and potentially just above 3000 cm⁻¹ (aromatic/pyrazole).
-
C=C / C=N Stretch: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
Elemental Analysis
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This data is used to confirm the empirical formula.
Protocol: CHN Analysis
-
Sample Preparation: Submit ~2-3 mg of the highly pure, dried sample to an analytical laboratory equipped with a CHN analyzer.
-
Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Validation: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₁₃N₃).[11][14]
-
Theoretical %C: 63.54%
-
Theoretical %H: 8.67%
-
Theoretical %N: 27.79%
-
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. By integrating RP-HPLC for purity, LC-MS for molecular weight confirmation, HRMS for elemental formula determination, NMR for unambiguous structural elucidation, and FTIR and Elemental Analysis for functional group and compositional validation, a complete and defensible data package can be assembled. Adherence to these protocols will ensure that researchers and drug development professionals can proceed with confidence in the quality and identity of this critical chemical building block.
References
- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijcpa.in [ijcpa.in]
- 6. massbank.eu [massbank.eu]
- 7. scielo.br [scielo.br]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. jocpr.com [jocpr.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Note: In Vitro Characterization of 4-(1H-Pyrazol-4-yl)piperidine-Based Kinase Inhibitors
Introduction
The 4-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases.[1][2][3] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing critical roles in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[4][5]
The development of potent and selective kinase inhibitors is a key objective in drug discovery. A crucial step in this process is the rigorous in vitro characterization of candidate molecules.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays for characterizing compounds based on the this compound scaffold.
We will detail robust protocols for:
-
Biochemical Kinase Inhibition: To determine the direct inhibitory effect of the compound on purified kinase activity and establish its potency (IC50).
-
Cellular Target Engagement: To confirm that the compound binds to its intended kinase target within the complex environment of an intact cell.
-
Downstream Pathway Inhibition: To verify that target engagement translates into a functional blockade of the kinase's signaling pathway.
-
Cellular Viability Assessment: To evaluate the compound's overall effect on cell proliferation and cytotoxicity.
These protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data.
Biochemical Assay: Kinase Inhibition Potency (IC50 Determination)
The first step in characterizing a potential inhibitor is to measure its direct effect on the activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a versatile and robust method for this purpose.[7][8][9]
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][9] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[7][10][11] Inhibition is observed as a decrease in luminescence.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, ideal for determining IC50 values from a dose-response curve.
Materials:
-
Purified recombinant kinase (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide (e.g., CDK10tide for certain CDKs)[12]
-
This compound test compound
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at 2x the final desired concentration (e.g., 2x Km[ATP])
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare positive (e.g., 10 µM Staurosporine) and negative (DMSO only) controls. Dilute these 1:25 in kinase buffer (final top concentration 40 µM, 4% DMSO).
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or controls to the appropriate wells of a 384-well plate.
-
Kinase Addition: Prepare the kinase solution in kinase buffer at 2x the final concentration. Add 2.5 µL of this solution to each well.
-
Reaction Initiation: Prepare the substrate and ATP mixture in kinase buffer at 2x the final concentration. Add 5 µL to each well to start the reaction (final volume 10 µL). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin components.
-
Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Interpretation
-
Normalization: Normalize the data using the controls:
-
0% Inhibition (High Signal): Average of the DMSO-only wells.
-
100% Inhibition (Low Signal): Average of the positive control inhibitor wells.
-
% Inhibition = 100 * (1 - (Sample_RLU - Low_Control_RLU) / (High_Control_RLU - Low_Control_RLU))
-
-
Curve Fitting: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition | 100% |
| Bottom Plateau | Minimum % Inhibition | 0% |
| LogIC50 | Log of the inhibitor concentration at 50% inhibition | -7.3 |
| Hill Slope | Steepness of the curve | -1.1 |
| IC50 | Calculated concentration for 50% inhibition | 50 nM |
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it is crucial to verify that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a physiological context.[13][14][15][16][17]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a protein binds to a ligand (like our inhibitor), its structure becomes more stable and resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[13][14]
Protocol: Western Blot-Based CETSA
Materials:
-
Cell line expressing the target kinase (e.g., HCT116 cells for CDK2)
-
Complete cell culture medium
-
This compound test compound
-
Vehicle control (e.g., 0.1% DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge, SDS-PAGE and Western blot equipment
Experimental Workflow:
Caption: Workflow for a Western Blot-based CETSA Experiment.
Step-by-Step Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a fixed concentration (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat them for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C). Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target kinase.
-
Data Acquisition: Detect the signal using an HRP-conjugated secondary antibody and ECL substrate. Image the blot using a chemiluminescence imager.
Data Analysis and Interpretation
-
Quantification: Quantify the band intensity for each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the unheated (RT) sample for that group.
-
Curve Fitting: Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples. The resulting curves are the CETSA "melting curves".
-
Interpretation: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms that the compound is engaging the target protein in the cell.
| Temperature (°C) | Vehicle (% Soluble) | Compound (% Soluble) |
| 40 | 100 | 100 |
| 45 | 98 | 101 |
| 50 | 91 | 95 |
| 55 | 52 | 85 |
| 60 | 15 | 48 |
| 65 | 5 | 18 |
| 70 | 2 | 4 |
Table shows example data demonstrating a thermal shift. The apparent Tm (temperature at which 50% of the protein is denatured) shifts from ~55°C to ~60°C upon compound binding.
Downstream Functional Assays
Confirming target engagement is critical, but demonstrating that this binding event leads to a functional consequence is the ultimate goal. This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Signaling Pathway Analysis via Western Blot
Principle: If the this compound compound successfully inhibits the target kinase in cells, the phosphorylation of its direct substrates should decrease. This change can be quantified by Western blotting using phospho-specific antibodies.
Caption: Inhibition of a kinase (e.g., CDK2) blocks substrate phosphorylation (e.g., Rb) and downstream signaling.
Protocol: Phospho-Substrate Western Blot
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Starve cells if necessary to reduce basal signaling, then stimulate with an appropriate growth factor if required to activate the pathway of interest. Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours).
-
Lysis: Wash cells with cold PBS and lyse directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Western Blot: Determine protein concentration, normalize samples, and perform Western blotting as described in the CETSA protocol (Section 2.1, steps 7-9).
-
Antibody Probing: Probe one membrane with an antibody specific for the phosphorylated form of the substrate and another membrane with an antibody for the total substrate protein. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Analysis: Quantify the phospho-protein signal and normalize it to the total protein signal for each sample. Plot the normalized phospho-signal versus inhibitor concentration to determine the IC50 for pathway inhibition.
Conclusion and Troubleshooting
This application note provides a framework of essential in vitro assays for the initial characterization of novel this compound-based kinase inhibitors. By systematically determining biochemical potency, confirming cellular target engagement, and demonstrating functional pathway inhibition, researchers can build a comprehensive profile of their compounds and make informed decisions for further development.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in ADP-Glo assay | Pipetting errors; Incomplete mixing; Unstable temperature. | Use calibrated pipettes or automated handlers; Ensure proper mixing after reagent addition; Maintain consistent room temperature. |
| No thermal shift observed in CETSA | Compound is not cell-permeable; Compound does not bind target in cells; Insufficient compound concentration. | Verify cell permeability (e.g., LC-MS/MS); Re-evaluate biochemical data; Increase compound concentration or incubation time. |
| No change in substrate phosphorylation | Target kinase is not active in the chosen cell line/condition; Incorrect time point selected; Redundant signaling pathways. | Confirm kinase activity with a positive control; Perform a time-course experiment; Use a cell line known to be dependent on the target kinase. |
References
- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. eastport.cz [eastport.cz]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. CETSA [cetsa.org]
Application Notes and Protocols: A Strategic Guide to Characterizing 4-(1H-pyrazol-4-yl)piperidine Activity Using Cell-Based Assays
Introduction: The 4-(1H-pyrazol-4-yl)piperidine Scaffold and the Imperative for Cellular Characterization
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities.[1][2][3] Derivatives have been explored as antagonists of the human CCR5 receptor for anti-HIV applications and have shown potential activity against various other targets.[4][5] Given its prevalence and therapeutic potential, a robust and logical framework for characterizing the biological activity of novel analogues is essential for any drug discovery program.
Cell-based assays provide a more physiologically relevant context than simple biochemical assays, preserving the complex intracellular signaling networks and membrane interactions that govern a compound's true mechanism of action (MOA).[6][7] This guide presents a strategic, tiered approach for researchers to systematically evaluate the cellular activity of novel this compound derivatives. We will move from foundational cytotoxicity assessments to broad screening against key target classes—G-Protein Coupled Receptors (GPCRs) and enzymes—concluding with specific protocols to elucidate the precise MOA.
Part 1: A Tiered Strategy for Cellular Activity Profiling
A systematic approach is critical to efficiently allocate resources and generate unambiguous data. We advocate for a three-tiered strategy that progressively refines our understanding of the compound's activity. This framework ensures that foundational effects are understood before proceeding to more complex, target-specific investigations.
Caption: Tiered strategy for compound characterization.
Part 2: Foundational Assays - Establishing a Therapeutic Window
Before investigating specific functional effects, it is crucial to determine the concentration range at which the compound is not cytotoxic. This establishes a "therapeutic window" for subsequent experiments, ensuring that observed effects are due to specific pharmacological activity rather than general cellular toxicity. The MTT assay is a standard, cost-effective method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7]
Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Biologically relevant cell line (e.g., HEK293, CHO, or a disease-relevant line)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
This compound compound stock (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. A common range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control (for toxicity): Treat cells with a known cytotoxic agent (e.g., 10% DMSO or staurosporine).
-
Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Subtract the blank absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100. Plot the % viability against the log of the compound concentration to determine the CC₅₀ (Concentration of 50% cytotoxicity). Functional assays should be conducted at concentrations well below the CC₅₀.
Part 3: Interrogating G-Protein Coupled Receptor (GPCR) Activity
GPCRs are a major class of drug targets, and many heterocyclic scaffolds, including pyrazole-piperidines, are known to interact with them.[8][9] GPCRs signal through various downstream pathways, primarily classified by the G-protein alpha subunit they couple with: Gαs (stimulates adenylyl cyclase), Gαi (inhibits adenylyl cyclase), and Gαq (activates phospholipase C).[10] Measuring the second messengers—cyclic AMP (cAMP) and intracellular calcium (Ca²⁺)—is the most direct way to assess GPCR activation.
Caption: Major GPCR signaling pathways.
Protocol 2: cAMP Accumulation Assay (for Gs/Gi Signaling)
Principle: This protocol uses a bioluminescent assay format, such as the Promega cAMP-Glo™ Assay, which is a homogeneous method to measure cAMP levels.[11] The assay is based on the principle that cAMP stimulates protein kinase A (PKA), leading to a decrease in available ATP. In a coupled luciferase reaction, the remaining ATP is used to generate light; therefore, the luminescent signal is inversely proportional to the cAMP concentration.
Materials:
-
HEK293 cells stably or transiently expressing the target GPCR
-
cAMP-Glo™ Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
This compound compound stock
-
Forskolin (a known adenylyl cyclase activator, for Gαi assays and positive controls)
-
IBMX (a phosphodiesterase inhibitor, often included to prevent cAMP degradation)
-
Luminometer
Procedure:
-
Cell Plating: Plate cells in white, opaque-walled plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer (typically HBSS or similar, containing IBMX).
-
Cell Stimulation:
-
For Gs-coupled receptors (Agonist mode): Add the compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
-
For Gi-coupled receptors (Antagonist mode): Add the compound dilutions to the cells, followed by a sub-maximal concentration (e.g., EC₈₀) of Forskolin to stimulate cAMP production. Incubate for 15-30 minutes.
-
-
Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Basal Control (for Gi): Cells treated with vehicle, no Forskolin.
-
Positive Control (for Gs): A known agonist for the receptor.
-
Positive Control (for Gi): Cells treated with Forskolin only.
-
-
Cell Lysis and Detection:
-
Add the cAMP-Glo™ Lysis Buffer and incubate for 20 minutes to lyse cells and stop the reaction.
-
Add the Kinase-Glo® Reagent (containing luciferase and substrate) and incubate for another 10 minutes in the dark.
-
-
Readout: Measure luminescence using a plate reader.
Data Analysis: The raw luminescence units (RLU) are inversely proportional to cAMP levels. Convert RLU to cAMP concentrations using a standard curve if absolute quantification is needed.[12] For screening, normalize the data:
-
For Gs: Normalize to the response of a maximal concentration of a known agonist (100%) and vehicle (0%).
-
For Gi: Normalize to the response of Forskolin alone (100% inhibition) and vehicle (0% inhibition). Plot the normalized response against the log of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Parameter | Gs Agonist Assay | Gi Antagonist Assay |
| Stimulus | Test Compound | Test Compound + Forskolin |
| 0% Control | Vehicle | Vehicle + Forskolin |
| 100% Control | Known Agonist | Vehicle (No Forskolin) |
| Output | EC₅₀ | IC₅₀ |
| Signal Change | Luminescence ↓ | Luminescence ↑ |
Protocol 3: Intracellular Calcium Flux Assay (for Gq Signaling)
Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation.[10] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).[13][14] When the Gq pathway is activated, IP₃ generation leads to the release of Ca²⁺ from the endoplasmic reticulum, which binds to the dye and causes a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader or flow cytometer.[15][16]
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
This compound compound stock
-
Fluorescence plate reader with an injection head (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom plates and grow to a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's protocol, often including the fluorescent dye and probenecid in assay buffer.[13] Remove the growth medium and add 100 µL of dye-loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow cells to take up the dye.
-
Compound Plate Preparation: In a separate plate, prepare 4X-5X final concentrations of the test compound dilutions.
-
Readout:
-
Place both the cell plate and the compound plate into the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject the compound from the source plate into the cell plate.
-
Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the entire calcium transient.
-
-
Controls:
-
Vehicle Control: Injection of vehicle buffer.
-
Positive Control: A known agonist for the receptor.
-
Maximal Signal Control: Injection of a calcium ionophore like Ionomycin at the end of the run.[15]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the response of a maximal concentration of a known agonist (100%) and vehicle (0%). Plot the normalized response against the log of compound concentration to determine the EC₅₀.
Part 4: Evaluating Enzyme Activity
The pyrazole nucleus is also a common feature in various enzyme inhibitors.[17] A general cell-based assay can be designed to screen for effects on a specific enzyme class if a target is hypothesized, or against a panel of enzymes.
Protocol 4: General Cell-Based Enzyme Activity Assay
Principle: This protocol provides a template for measuring the activity of a specific intracellular enzyme. It relies on a cell-permeable substrate that is converted by the enzyme into a product with a detectable signal (e.g., fluorescence or luminescence).[18][19] Compound-induced changes in the signal reflect modulation of the enzyme's activity.
Materials:
-
Cells overexpressing the target enzyme or with sufficient endogenous activity
-
Assay plate (white or black, depending on the readout)
-
Cell-permeable fluorogenic or luminogenic substrate for the target enzyme
-
Cell lysis buffer (if the enzyme is cytosolic and the substrate is not cell-permeable)
-
This compound compound stock
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Plating: Plate cells as in previous protocols.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for a predetermined time (e.g., 1-24 hours) to allow the compound to engage the target enzyme.
-
Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control: A known inhibitor or activator of the enzyme.
-
Negative Control: Cells lacking the enzyme (if available) to determine background signal.
-
-
Substrate Addition: Add the cell-permeable substrate to all wells. If the substrate is not cell-permeable, first lyse the cells with a gentle lysis buffer and then add the substrate.
-
Incubation: Incubate the plate at 37°C for a time sufficient to allow for product formation, typically 30-60 minutes.
-
Readout: Measure the fluorescence or luminescence signal.
Data Analysis: Subtract the background signal (from no-cell or negative control wells). Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity). Plot the percent activity against the log of compound concentration to determine the IC₅₀.
Part 5: Assay Validation and Best Practices
For all assays, rigorous validation is key to generating trustworthy data.[6][20][21]
-
Reproducibility: Ensure assays are repeatable on different days and with different batches of cells.
-
Signal Window: The signal-to-background ratio should be sufficiently large for robust hit identification.
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
-
DMSO Tolerance: Confirm that the final DMSO concentration used does not affect assay performance.[22]
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. The strategic application of the cell-based assay protocols detailed in this guide—progressing from foundational cytotoxicity to specific GPCR and enzyme activity assays—provides a comprehensive and reliable framework for elucidating the pharmacological profile of new chemical entities. This systematic approach ensures that researchers can confidently identify active compounds, characterize their mechanism of action, and advance the most promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. 細胞測試 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. cAMP-Glo™ Assay Protocol [promega.sg]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Fluo-8 Calcium Flux Assay [protocols.io]
- 14. biocompare.com [biocompare.com]
- 15. bu.edu [bu.edu]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. marinbio.com [marinbio.com]
- 22. marinbio.com [marinbio.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 4-(1H-Pyrazol-4-yl)piperidine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of 4-(1H-pyrazol-4-yl)piperidine derivatives. This class of small molecules has shown significant promise across multiple therapeutic areas, including oncology, neuroinflammation, pain, and anxiety disorders. The following application notes and protocols are designed to provide not only step-by-step instructions but also the scientific rationale behind the choice of specific models and experimental designs, ensuring robust and translatable preclinical data.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle, contribute to the unique physicochemical properties of these derivatives, allowing them to interact with a variety of biological targets.[1][2][3] Preclinical research has identified their potential as inhibitors of key signaling molecules, including Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) in cancer, as well as modulators of pathways involved in neuroinflammation and central nervous system disorders.[4] This guide will delve into the practical application of animal models to substantiate the therapeutic potential of these promising compounds.
Oncology Applications: Targeting ALK/ROS1-Driven Cancers
A significant number of this compound derivatives have been investigated as potent inhibitors of ALK and ROS1 tyrosine kinases.[4] Chromosomal rearrangements involving the ALK and ROS1 genes are known oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma.[5][6][7] Constitutive activation of these kinases triggers downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[8][9][10][11] Therefore, the primary strategy for efficacy testing is to utilize tumor models harboring these specific genetic alterations.
Rationale for Model Selection
The most clinically relevant preclinical models for testing targeted therapies like ALK/ROS1 inhibitors are patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) that faithfully recapitulate the genetic and histopathological features of the human disease.[12][13] Orthotopic implantation, where tumor cells or tissue are placed in the corresponding organ of origin in immunodeficient mice, is preferred over subcutaneous models as it better mimics the tumor microenvironment and metastatic patterns.[14][15]
Signaling Pathway Overview: ALK/ROS1
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a clinically relevant ALK- or ROS1-positive NSCLC PDX model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Cryopreserved or fresh tumor tissue from an ALK- or ROS1-rearranged NSCLC patient.
-
Surgical tools for implantation.
-
Test compound: this compound derivative.
-
Vehicle control.
-
Positive control (e.g., Crizotinib).
-
Imaging equipment (e.g., caliper, bioluminescence imaging system if using luciferase-tagged cells).
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study begins.
-
PDX Establishment:
-
Study Initiation:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer the this compound derivative, vehicle, or positive control at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated ALK/ROS1 and downstream targets).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
Objective: To assess the efficacy of a this compound derivative in an orthotopic neuroblastoma model.
Materials:
-
Immunodeficient mice (e.g., NSG mice, 4-6 weeks old).[14]
-
Human neuroblastoma cell line with ALK amplification (e.g., SK-N-BE(2)) or patient-derived neuroblastoma cells.[15]
-
Surgical microscope and stereotactic frame.
-
Test compound, vehicle, and positive control.
Procedure:
-
Cell Preparation: Culture neuroblastoma cells and prepare a single-cell suspension.
-
Orthotopic Implantation:
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence imaging).
-
Treatment: Once tumors are established, randomize mice into treatment groups and begin dosing as described for the NSCLC model.
-
Efficacy Endpoints:
-
Monitor tumor growth via imaging.
-
Assess for metastasis to distant organs (e.g., liver, bone marrow).[18]
-
Record survival data.
-
-
Data Analysis:
-
Analyze tumor growth curves and survival data (e.g., Kaplan-Meier analysis).
-
Data Presentation: Expected Outcomes
| Parameter | Vehicle Control | This compound Derivative | Positive Control (e.g., Crizotinib) |
| Tumor Growth | Progressive | Significant Inhibition/Regression | Significant Inhibition/Regression |
| p-ALK/p-ROS1 Levels | High | Reduced | Reduced |
| Metastasis | Present | Reduced/Absent | Reduced/Absent |
| Median Survival | X days | Increased | Increased |
Neuroinflammation and Neurodegeneration Applications
Several pyrazole derivatives have demonstrated anti-inflammatory and neuroprotective properties.[19] The this compound scaffold may modulate key pathways in neuroinflammation, a process implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, and their activation is often mediated by pathways such as the Toll-like receptor 4 (TLR4) signaling cascade.[20][21][22]
Rationale for Model Selection
To screen for anti-neuroinflammatory activity, acute models that induce a robust and reproducible inflammatory response in the brain are highly valuable. The lipopolysaccharide (LPS)-induced neuroinflammation model is a well-established and widely used model for this purpose.[23] LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia primarily through the TLR4 receptor.[24][25]
Signaling Pathway Overview: TLR4-Mediated Neuroinflammation
Caption: TLR4 Signaling in Neuroinflammation.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
Objective: To determine if a this compound derivative can attenuate LPS-induced neuroinflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound, vehicle, and positive control (e.g., Dexamethasone).
-
Reagents for cytokine analysis (ELISA kits) and immunohistochemistry.
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice and randomize them into treatment groups.
-
Pre-treatment: Administer the this compound derivative, vehicle, or positive control (e.g., intraperitoneally or orally) 30-60 minutes prior to LPS challenge.
-
LPS Administration: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 4-24 hours), euthanize the mice.
-
Collect blood for serum cytokine analysis.
-
Perfuse the brain with saline and collect brain tissue.
-
-
Endpoint Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).
-
-
Data Analysis: Compare cytokine levels and microglial activation between treatment groups using appropriate statistical tests.
Data Presentation: Expected Outcomes
| Parameter | Vehicle + LPS | Derivative + LPS | Positive Control + LPS |
| Brain TNF-α (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| Brain IL-1β (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| Iba1 Immunoreactivity | Increased (activated morphology) | Reduced (ramified morphology) | Reduced (ramified morphology) |
Pain and Inflammation Applications
The pyrazole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The this compound derivatives may possess both anti-inflammatory and analgesic properties.
Rationale for Model Selection
-
Acute Inflammation: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[1]
-
Nociception (Central Analgesia): The hot plate test is a standard method to evaluate centrally mediated antinociceptive activity.[26][27]
-
Neuropathic Pain: The spared nerve injury (SNI) model is a robust and widely used model to study neuropathic pain.[3][4][28][29][30]
Experimental Protocols
Objective: To evaluate the anti-inflammatory effect of a this compound derivative on acute inflammation.
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the test compound, vehicle, or a positive control (e.g., Indomethacin) orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
Objective: To assess the central analgesic activity of a this compound derivative.
Procedure:
-
Place mice individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[31]
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[31]
-
Administer the test compound, vehicle, or a positive control (e.g., Morphine).
-
Repeat the hot plate test at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
Calculate the maximum possible effect (%MPE).
Objective: To determine the efficacy of a this compound derivative in a model of neuropathic pain.
Procedure:
-
Surgical Procedure: Anesthetize the mouse and expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[4]
-
Behavioral Testing: After a recovery period, assess mechanical allodynia using von Frey filaments.
-
Treatment: Once a stable neuropathic pain phenotype is established, begin treatment with the test compound, vehicle, or a positive control (e.g., Gabapentin).
-
Efficacy Assessment: Continue behavioral testing throughout the treatment period to determine if the compound alleviates mechanical allodynia.
Data Presentation: Expected Outcomes
| Model | Parameter | Vehicle Control | This compound Derivative |
| Carrageenan Paw Edema | % Edema | ~100% | Significantly Reduced |
| Hot Plate Test | Reaction Latency (s) | Baseline | Significantly Increased |
| SNI Model | Paw Withdrawal Threshold (g) | Low | Significantly Increased |
Anxiety-Related Applications
Some pyrazole and piperidine derivatives have shown anxiolytic-like effects, potentially through modulation of serotonergic pathways.[24] The 5-HT1A receptor, a key target in anxiety, is a G-protein coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase and modulation of other downstream effectors.[32][33]
Rationale for Model Selection
The elevated plus-maze (EPM) is a widely used and validated behavioral paradigm for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Signaling Pathway Overview: 5-HT1A Receptor
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocol: Elevated Plus-Maze (EPM) in Mice
Objective: To evaluate the anxiolytic-like effects of a this compound derivative in mice.
Materials:
-
Male mice (e.g., C57BL/6, 8-10 weeks old).
-
Elevated plus-maze apparatus.
-
Video tracking software.
-
Test compound, vehicle, and positive control (e.g., Diazepam).
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).
-
EPM Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical methods.
-
Data Presentation: Expected Outcomes
| Parameter | Vehicle Control | This compound Derivative | Positive Control (e.g., Diazepam) |
| % Time in Open Arms | Low | Significantly Increased | Significantly Increased |
| % Open Arm Entries | Low | Significantly Increased | Significantly Increased |
| Total Arm Entries | No significant change | No significant change | No significant change |
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The successful preclinical evaluation of these derivatives hinges on the selection of appropriate and robust animal models that reflect the intended clinical application. This guide provides a framework for designing and executing in vivo efficacy studies in oncology, neuroinflammation, pain, and anxiety. By employing these detailed protocols and understanding the underlying scientific rationale, researchers can generate high-quality, translatable data to advance the development of this promising class of compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice | Semantic Scholar [semanticscholar.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS1-rearranged Non–small Cell Lung Cancer | Thoracic Key [thoracickey.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Progress of non-small-cell lung cancer with ROS1 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
- 20. Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Hot plate test - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 4-(1H-Pyrazol-4-yl)piperidine Libraries for Novel Kinase Inhibitors
Authored by: Your Senior Application Scientist
Abstract
The 4-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a significant "privileged structure" in modern drug discovery, forming the core of numerous clinical candidates and approved drugs.[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for targeting a wide range of protein families, particularly protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a this compound-based chemical library. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for primary and secondary screening assays, and outline a robust data analysis workflow for hit identification and validation.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity.[1] The this compound moiety is a prime example of such a scaffold, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. The piperidine ring provides a non-planar, saturated core that allows for the exploration of chemical space in three dimensions, while the pyrazole group can engage in a variety of hydrogen bonding and aromatic interactions within a protein's binding site.[3][4] This has led to its successful incorporation into inhibitors of various targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][5]
Protein kinases, which constitute one of the largest and most functionally diverse gene families, are critical regulators of cellular signaling pathways.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[6][7] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies. Given the proven success of the this compound scaffold in targeting kinases, a focused screening campaign using a library based on this framework offers a high probability of identifying novel and potent inhibitors.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that begins with a robust assay and a high-quality chemical library and culminates in the identification of validated "hits" for further optimization.[8][9] The workflow for screening a this compound library against a target kinase can be conceptualized as a funnel, where a large number of compounds are progressively narrowed down to a small set of promising candidates.
Figure 1: A generalized workflow for the high-throughput screening of a this compound library for kinase inhibitors.
Library Design and Preparation
The quality and diversity of the screening library are paramount to the success of an HTS campaign.[9][10] A this compound library should be designed to explore a wide range of chemical space around the core scaffold.
Key Library Characteristics
-
Diversity-Oriented Synthesis: Employ combinatorial chemistry approaches to introduce a variety of substituents at key positions on both the pyrazole and piperidine rings.[9]
-
Physicochemical Properties: Ensure that the library compounds adhere to established guidelines for "drug-likeness," such as Lipinski's Rule of Five, to maximize the potential for downstream development.[11]
-
Purity and Integrity: Each compound in the library should be of high purity (typically >95%) and its identity confirmed by analytical methods such as LC-MS and NMR. The compounds should be stored in an appropriate solvent (e.g., DMSO) at a low temperature (-20°C or -80°C) to prevent degradation.[12]
| Parameter | Recommended Value | Rationale |
| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| cLogP | < 5 | Adherence to Lipinski's Rule of Five for solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. |
| Purity | > 95% | To minimize false positives and ensure reproducibility. |
| Storage | 10 mM in DMSO at -20°C | Standard practice for compound library management. |
Table 1: Recommended physicochemical and quality control parameters for a this compound screening library.
Primary High-Throughput Screening: A TR-FRET-Based Kinase Assay
For the primary screen, a homogeneous, non-radioactive assay with a high signal-to-background ratio and suitability for automation is ideal.[8] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for a kinase screen.[13][14]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay components include:
-
Europium (Eu)-labeled anti-phospho-specific antibody (Donor): This antibody specifically recognizes the phosphorylated substrate.
-
Biotinylated substrate peptide and ULight™-Streptavidin (Acceptor): The substrate peptide is biotinylated, allowing it to bind to streptavidin that is conjugated to a fluorescent acceptor (ULight™).
When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide. This brings the donor (Eu) and acceptor (ULight™) into close proximity, allowing for FRET to occur upon excitation. The resulting FRET signal is proportional to the extent of substrate phosphorylation and, therefore, kinase activity. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page not available | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. nuvisan.com [nuvisan.com]
- 13. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Radiolabeling of 4-(1H-pyrazol-4-yl)piperidine for Imaging Studies
Introduction: The Significance of the 4-(1H-pyrazol-4-yl)piperidine Scaffold in Neuroimaging
The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous potent and selective ligands for various biological targets within the central nervous system (CNS). Its rigid structure and specific hydrogen bonding capabilities allow for high-affinity interactions with enzymes and receptors. A particularly prominent application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2] The ability to non-invasively quantify the distribution and density of such targets in the living brain using Positron Emission Tomography (PET) is invaluable for understanding disease pathophysiology and for the development of novel therapeutics.[3][4]
This document provides detailed application notes and protocols for the radiolabeling of this compound derivatives with the common PET radionuclides, Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.
PART 1: Radiolabeling with Carbon-11
Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET studies requiring multiple scans in the same subject on the same day.[5] The most common method for incorporating ¹¹C is through methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Protocol 1: [¹¹C]Methylation of a Desmethyl Precursor
This protocol outlines the synthesis of a [¹¹C]-labeled this compound derivative via N-methylation of the piperidine nitrogen.
Causality Behind Experimental Choices:
-
Precursor Selection: The choice of a desmethyl precursor (a secondary amine on the piperidine ring) is crucial for direct methylation. The Boc-protected pyrazole nitrogen prevents undesired side reactions.
-
Base: A mild base such as potassium carbonate is used to deprotonate the piperidine nitrogen, making it nucleophilic for the reaction with [¹¹C]methyl iodide. Stronger bases could lead to side reactions or degradation of the precursor.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are chosen to ensure the solubility of the precursor and base, and to facilitate the SN2 reaction.
-
Temperature: The reaction is typically performed at an elevated temperature (80-100 °C) to accelerate the reaction rate, which is critical given the short half-life of ¹¹C.[6]
Experimental Workflow:
Figure 1: Workflow for [¹¹C]methylation of the this compound scaffold.
Step-by-Step Methodology:
-
Precursor Preparation: In a V-vial, dissolve 1-2 mg of the N-Boc-4-(1H-pyrazol-4-yl)-N-desmethyl-piperidine precursor in 300 µL of anhydrous DMF. Add 5-10 mg of potassium carbonate.
-
[¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]methyl iodide, produced from the cyclotron, through the reaction mixture at room temperature until trapping is complete (monitored by a radiation detector).
-
Reaction: Seal the vial and heat at 80-100 °C for 5 minutes.
-
Quenching and Purification: After cooling, quench the reaction with 500 µL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative C18 HPLC column.
-
Fraction Collection: Collect the radioactive peak corresponding to the desired product.
-
Formulation: Remove the HPLC solvent under a stream of nitrogen and reformulate the product in sterile saline for injection, typically containing a small percentage of ethanol.
-
Quality Control: Analyze an aliquot of the final product by analytical HPLC to determine radiochemical purity and specific activity.
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >95% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
PART 2: Radiolabeling with Fluorine-18
Fluorine-18, with its longer half-life of 109.8 minutes, allows for more complex synthetic procedures and enables imaging at later time points, which can be advantageous for studying targets with slow kinetics.[2][7] A common strategy for [¹⁸F]-labeling is nucleophilic substitution on a suitable precursor.
Protocol 2: [¹⁸F]Fluorination of a Tosylate Precursor
This protocol describes the synthesis of an [¹⁸F]-fluoroalkylated this compound derivative.
Causality Behind Experimental Choices:
-
Precursor Design: A precursor with a good leaving group, such as a tosylate or mesylate, on an alkyl chain attached to the piperidine nitrogen is ideal for nucleophilic substitution with [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced as an aqueous solution. It needs to be dried and activated for the nucleophilic substitution. This is typically achieved by azeotropic distillation with acetonitrile and the addition of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., potassium carbonate).
-
Reaction Conditions: The reaction is carried out in a polar aprotic solvent at elevated temperatures to promote the SN2 reaction.[8]
Experimental Workflow:
Figure 2: Workflow for [¹⁸F]fluorination of a this compound derivative precursor.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C.
-
Radiolabeling: Dissolve 5-10 mg of the tosylate precursor in 500 µL of anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 110-130 °C for 15-20 minutes.
-
Purification: Cool the reaction mixture and dilute with water. Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product and remove unreacted [¹⁸F]fluoride. Elute the cartridge with acetonitrile and inject the eluate onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the radioactive peak corresponding to the desired product. Remove the solvent and reformulate in sterile saline, often with a small amount of ethanol to aid solubility.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity. Also, test for residual solvents and Kryptofix levels.
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | >98% |
| Specific Activity | >74 GBq/µmol (>2 Ci/µmol) |
PART 3: In Vitro and In Vivo Evaluation
Once the radiolabeled this compound derivative is synthesized and formulated, its properties as an imaging agent need to be evaluated.
In Vitro Evaluation
-
Autoradiography: In vitro autoradiography on brain sections from relevant species (e.g., rat, non-human primate) can be used to visualize the binding distribution of the radiotracer. Specific binding is determined by co-incubation with a high concentration of a known inhibitor of the target (e.g., a potent FAAH inhibitor).[9]
-
Binding Assays: Saturation and competition binding assays using brain homogenates can be performed to determine the affinity (Kd) and density (Bmax) of the radiotracer for its target.
In Vivo Evaluation
-
PET Imaging: Dynamic PET imaging in a suitable animal model (e.g., rat, non-human primate) is performed to assess the brain uptake, regional distribution, and kinetics of the radiotracer.[10][11]
-
Biodistribution Studies: Ex vivo biodistribution studies involve dissecting tissues at various time points after radiotracer injection to quantify the uptake in different organs, including the brain regions of interest.[1][12]
-
Blocking Studies: To demonstrate target-specific binding in vivo, a blocking dose of a non-radioactive ligand for the same target is administered prior to the radiotracer. A significant reduction in the uptake of the radiotracer in target-rich regions indicates specific binding.[9]
-
Metabolite Analysis: Blood and brain samples are collected at different time points to analyze the extent of metabolism of the radiotracer. This is crucial for accurate kinetic modeling of the PET data.
Conclusion
The this compound scaffold is a versatile platform for the development of PET radiotracers for neuroimaging. The protocols outlined in this application note provide a robust framework for the synthesis of [¹¹C]- and [¹⁸F]-labeled derivatives. Successful implementation of these methods, coupled with thorough in vitro and in vivo evaluation, will enable researchers to develop novel imaging agents to advance our understanding of the brain in health and disease.
References
- 1. [11C]CURB: Evaluation of a novel radiotracer for imaging fatty acid amide hydrolase by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary PET imaging studies of a FAAH radiotracer ([11C]MPPO) based on α-ketoheterocyclic scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Imaging of Fatty Acid Amide Hydrolase with [18F]DOPP in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 4-(1H-pyrazol-4-yl)piperidine for In Vivo Studies
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges, a significant one being its effective delivery to the target site in a living organism. For compounds like 4-(1H-pyrazol-4-yl)piperidine, a heterocyclic scaffold prevalent in medicinal chemistry and often associated with kinase inhibitors, the success of in vivo studies is inextricably linked to the quality of its formulation.[1][2][][4] An improper formulation can lead to poor bioavailability, erratic exposures, and misleading pharmacokinetic and pharmacodynamic (PK/PD) data, ultimately resulting in the unjust termination of a promising drug candidate.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies. We will move beyond simple recipes, delving into the rationale behind excipient selection, vehicle optimization, and the necessary quality control measures to ensure the generation of robust and reproducible preclinical data. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for developing stable and effective formulations for this and structurally related compounds.
Part 1: Physicochemical Characterization - The Formulation Blueprint
Before any formulation work can commence, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount.[5][6][7] This data serves as the blueprint for all subsequent formulation decisions. While extensive characterization is ideal, the following core parameters are essential for early-stage in vivo formulation development.
Predicted and Known Properties of this compound and Related Structures:
| Property | Value/Prediction | Implication for Formulation |
| Molecular Formula | C₈H₁₃N₃[8][9] | Relatively small molecule, may have good membrane permeability. |
| Molecular Weight | 151.21 g/mol [8][9] | Low molecular weight is favorable for dissolution. |
| Structure | Pyrazole ring linked to a piperidine ring[8][9] | The piperidine moiety is basic and can be protonated to form salts, potentially increasing aqueous solubility.[10][11] The pyrazole ring contributes to its aromatic and heterocyclic nature. |
| Predicted Solubility | Likely poor to moderate aqueous solubility. Highly soluble in some organic solvents.[10][12] | Aqueous solubility is a primary hurdle. pH modification, co-solvents, or complexing agents may be necessary. |
| Predicted pKa | The piperidine nitrogen is basic (predicted pKa ~9-10). | At physiological pH (~7.4), the compound will be predominantly protonated (ionized), which can enhance solubility but may affect membrane permeability. |
| Stability | The pyrazole-piperidine core is generally stable.[13][14] However, stability in solution, especially at different pH values and in the presence of excipients, must be experimentally determined.[11] | Potential for degradation under harsh pH conditions or in the presence of reactive excipients should be assessed.[7][15] |
Part 2: Pre-formulation Studies - A Systematic Approach to Vehicle Selection
Pre-formulation studies are the cornerstone of developing a successful formulation.[5][6][7][16] These investigations aim to identify a suitable vehicle that can solubilize the compound at the desired concentration, maintain its stability, and be well-tolerated in the chosen animal model.
Solubility Assessment Protocol
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
Calibrated balance
-
Vortex mixer and/or magnetic stirrer
-
pH meter
-
A selection of vehicles (see table below)
-
HPLC or UV-Vis spectrophotometer for quantification
Protocol:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) for analytical quantification.
-
Dispense a known amount (e.g., 2-5 mg) of this compound into individual vials.
-
Add an increasing volume of the test vehicle to each vial to create a range of concentrations bracketing the target concentration for the in vivo study.
-
Mix thoroughly using a vortex mixer for 2-5 minutes, followed by agitation (e.g., on a rotating wheel or with a magnetic stir bar) at ambient temperature for 24-48 hours to ensure equilibrium is reached.
-
Visually inspect for undissolved particles.
-
For samples that appear to be solutions, centrifuge or filter to remove any undissolved material.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC).
Table of Common Vehicles for Initial Screening:
| Vehicle | Composition | Rationale |
| Saline | 0.9% NaCl in Water for Injection | The simplest vehicle; ideal if solubility is sufficient. |
| pH-adjusted Buffers | e.g., Citrate buffer (pH 3-5), Phosphate buffer (pH 6-8) | To assess the impact of pH on solubility, leveraging the basic nature of the piperidine moiety. |
| Aqueous Cyclodextrin | 10-40% (w/v) HP-β-CD or SBE-β-CD in water | Cyclodextrins can encapsulate poorly soluble drugs, enhancing their apparent solubility.[17][18][19][20][21] |
| Co-solvent Systems | e.g., 10% DMSO, 40% PEG400, 50% Saline | Co-solvents reduce the polarity of the aqueous vehicle, improving the solubility of lipophilic compounds.[22][23][24][25] |
| Lipid-based Vehicles | e.g., Sesame oil, Miglyol 812 | For oral or subcutaneous administration of highly lipophilic compounds. |
Decision-Making Workflow for Vehicle Selection
The following diagram illustrates a logical progression for selecting an appropriate formulation strategy based on the initial solubility data.
Caption: Vehicle selection workflow for this compound.
Part 3: Detailed Formulation Protocols
Based on the pre-formulation data, a suitable vehicle system can be selected. Below are detailed protocols for the preparation of two common types of formulations for in vivo studies.
Protocol 1: pH-Adjusted Aqueous Formulation
Applicability: For compounds demonstrating sufficient solubility at a non-physiological pH.
Materials:
-
This compound
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Sterile filter (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound and the final volume of the formulation.
-
Add approximately 80% of the final volume of WFI to a sterile container.
-
Slowly add the weighed API to the water while stirring continuously.
-
Begin pH adjustment. Slowly add 1N HCl dropwise to the suspension. The piperidine moiety will protonate, forming a salt and increasing solubility. Monitor the pH continuously.
-
Continue adding acid until the API is fully dissolved and the pH is stable (typically in the range of 3-5).
-
Adjust the final volume with WFI.
-
Confirm the final pH. If necessary, back-titrate with 1N NaOH, but be cautious as this may cause precipitation.
-
Sterilize the formulation by filtering through a 0.22 µm sterile filter into a sterile final container.
-
Perform quality control checks as outlined in Part 4.
Protocol 2: Cyclodextrin-Based Formulation
Applicability: For compounds with poor aqueous solubility that can be enhanced by complexation.[17][18][19][20][21]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Water for Injection (WFI)
-
Magnetic stirrer with heating capability
-
Sterile filter (0.22 µm)
-
Sterile vials
Protocol:
-
Prepare the cyclodextrin vehicle. Weigh the required amount of HP-β-CD (e.g., for a 20% w/v solution, use 20g of HP-β-CD per 100 mL of WFI). Add to approximately 80% of the final volume of WFI and stir until fully dissolved. Gentle warming (30-40°C) can aid dissolution. Cool to room temperature.
-
Slowly add the weighed API to the cyclodextrin solution while stirring.
-
Continue stirring for several hours (4-24 hours) to allow for complexation. Sonication can sometimes expedite this process.
-
Visually inspect for complete dissolution.
-
Adjust the final volume with the cyclodextrin vehicle.
-
Measure the final pH and record.
-
Sterilize the formulation by filtering through a 0.22 µm sterile filter into a sterile final container.
-
Perform quality control checks.
Caption: General workflow for extemporaneous formulation preparation.
Part 4: Quality Control of the Final Formulation
Extemporaneously prepared formulations for in vivo studies require rigorous quality control to ensure the safety of the animals and the validity of the study results.[26][27][28][29]
Table of Essential Quality Control Parameters:
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles. | Ensures complete dissolution and absence of precipitation or contamination. |
| pH | Calibrated pH meter | Within ± 0.2 units of the target pH. | Confirms consistency of the formulation and is critical for solubility and stability. |
| Concentration | HPLC, LC-MS, or UV-Vis | 90-110% of the target concentration. | Ensures accurate dosing. |
| Sterility | (If applicable) | No microbial growth. | Essential for parenteral routes of administration to prevent infection. |
| Endotoxin | (If applicable for IV) | Within acceptable limits for the animal species and dose volume. | Prevents pyrogenic reactions. |
Part 5: Stability and Storage
The stability of the final formulation must be understood to ensure that the compound does not degrade between preparation and administration.[15]
Protocol for Short-Term Stability Assessment:
-
Prepare the final formulation as described above.
-
Store aliquots of the formulation under intended storage conditions (e.g., refrigerated at 2-8°C and at room temperature).
-
At specified time points (e.g., 0, 4, 24, 48 hours), perform the quality control tests outlined in Part 4.
-
Determine the "beyond-use date" based on the time point at which the formulation no longer meets the acceptance criteria.
General Storage Recommendations:
-
Store formulations protected from light.
-
Unless stability data indicates otherwise, store refrigerated at 2-8°C.
-
For co-solvent systems, be aware that refrigeration may cause some components to precipitate. In such cases, room temperature storage may be more appropriate, provided stability is confirmed.
Conclusion
The successful in vivo evaluation of this compound hinges on a rational and systematic approach to formulation development. By investing time in understanding the compound's physicochemical properties, conducting thorough pre-formulation studies, and implementing rigorous quality control, researchers can prepare stable and effective formulations. This diligence minimizes variability, enhances the reproducibility of experimental results, and ultimately provides a clear and accurate assessment of the compound's therapeutic potential. The protocols and guidelines presented here offer a robust framework to achieve these critical objectives in preclinical drug development.
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Small Molecule Kinase Inhibitors | Pharmaceuticals | MDPI [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. upm-inc.com [upm-inc.com]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. biosynce.com [biosynce.com]
- 12. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Co-solvent: Significance and symbolism [wisdomlib.org]
- 23. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. researchgate.net [researchgate.net]
- 28. Extemporaneous compounding in veterinary practice: a New Zealand perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. powerpak.com [powerpak.com]
Application Notes and Protocols: The Strategic Use of 4-(1H-Pyrazol-4-yl)piperidine in Fragment-Based Drug Discovery
Introduction: The Power of Three-Dimensionality in Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an efficient exploration of chemical space with low molecular weight compounds.[1][2] The core principle of FBDD lies in identifying weakly binding, but highly ligand-efficient fragments, which serve as starting points for optimization into potent, drug-like molecules.[1][3] While early fragment libraries were often dominated by flat, aromatic systems, there is a growing appreciation for the value of three-dimensional (3D) fragments. These non-planar scaffolds can access more complex and previously underexplored binding pockets, often leading to improved selectivity and physicochemical properties of the final lead compounds.
The 4-(1H-pyrazol-4-yl)piperidine scaffold is an exemplary 3D fragment that has garnered significant interest in medicinal chemistry. This molecule synergistically combines the key features of two privileged heterocyclic systems: the pyrazole and the piperidine. The pyrazole ring offers a rich array of hydrogen bond donors and acceptors, crucial for anchoring the fragment to a protein target.[3] The saturated piperidine ring imparts a desirable 3D geometry, enhancing solubility and providing well-defined vectors for synthetic elaboration. This unique combination of properties makes this compound an invaluable tool in the FBDD arsenal, particularly for targeting challenging protein classes such as kinases and G-protein-coupled receptors (GPCRs).
This guide provides a comprehensive overview of the application of this compound in FBDD, from its synthesis and physicochemical characterization to detailed protocols for fragment screening, hit validation, and structure-guided lead optimization.
Physicochemical Properties and Synthetic Considerations
The utility of a fragment is intrinsically linked to its physicochemical properties. The this compound fragment adheres well to the "Rule of Three," a set of guidelines for desirable fragment characteristics.
| Property | Value | Significance in FBDD |
| Molecular Weight | ~151.21 g/mol | Falls within the ideal range for fragments (<300 Da), ensuring a higher probability of fitting into small binding pockets. |
| cLogP | ~0.5 | Indicates good aqueous solubility, which is critical for biophysical screening assays and for the final drug properties. |
| Hydrogen Bond Donors | 2 | The pyrazole and piperidine NH groups provide key interaction points with the protein target. |
| Hydrogen Bond Acceptors | 1 | The pyrazole nitrogen atom can act as a hydrogen bond acceptor, further anchoring the fragment. |
| Rotatable Bonds | 1 | The low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Table 1: Physicochemical Properties of this compound.
Synthetic Protocol: A Plausible Route to this compound
While various synthetic routes to substituted pyrazole and piperidine derivatives exist, a robust and scalable synthesis of the parent this compound fragment is crucial for its widespread application in FBDD.[4][5] Below is a detailed, multi-step synthetic protocol.
Scheme 1: Synthesis of this compound
Caption: A four-step synthetic route to this compound.
Step-by-Step Protocol:
-
N-Boc Protection of 4-Piperidone:
-
Dissolve 4-piperidone monohydrate hydrochloride in dichloromethane (DCM).
-
Add triethylamine (Et3N) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then purify by column chromatography to yield N-Boc-4-piperidone.
-
-
Vilsmeier-Haack Reaction:
-
To a solution of N-Boc-4-piperidone in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction by pouring it onto ice water and extract the product with an organic solvent.
-
Purify the crude product to obtain 4-(2-chloro-3-oxoprop-1-en-1-yl)-N-Boc-piperidine.
-
-
Pyrazole Ring Formation (Cyclization):
-
Dissolve the product from the previous step in ethanol (EtOH).
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield tert-butyl this compound-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM.
-
Add trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, typically as a salt.
-
Experimental Protocols for Fragment Screening and Hit Validation
The successful identification of fragment hits requires a cascade of sensitive biophysical techniques.[6] The following protocols are tailored for the screening and validation of this compound.
Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for primary fragment screening as it can reliably detect weak binding events.[7][8][9] Both ligand-observed and protein-observed NMR methods can be employed.
References
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR fragment screening [cureffi.org]
- 8. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(1H-pyrazol-4-yl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(1H-pyrazol-4-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies encountered during this multi-step synthesis. The guidance provided is based on established chemical principles and field-proven insights to ensure you can navigate potential issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed protocol for resolution.
Issue 1: Incomplete conversion during the formation of the β-enamino diketone intermediate.
Question: I am reacting the β-keto ester derived from N-Boc-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), but my reaction stalls, leaving significant amounts of starting material. How can I drive this reaction to completion?
Answer: This is a common bottleneck. The reaction of a β-keto ester with DMF-DMA to form the enaminone is crucial for the subsequent pyrazole ring formation. Incomplete conversion is typically due to insufficient reactivity or thermal degradation of the reagent.
Causality: DMF-DMA is a powerful reagent but can degrade upon exposure to moisture or prolonged heating. The electrophilicity of the β-keto ester also plays a role; sterically hindered substrates may react slower.
Troubleshooting Protocol:
-
Reagent Quality: Ensure you are using fresh, high-quality DMF-DMA. If the bottle has been opened multiple times, its efficacy may be reduced.
-
Reaction Temperature: While these reactions are often run at elevated temperatures, prolonged heating can degrade DMF-DMA. A systematic temperature screen is advisable. Start at a moderate temperature (e.g., 80 °C) and slowly increase if necessary, while monitoring the reaction by TLC or LC-MS.
-
Stoichiometry: A slight excess of DMF-DMA (1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Solvent Choice: The reaction is typically performed neat or in a high-boiling aprotic solvent like toluene or xylene. Ensure the solvent is anhydrous.
-
Alternative Reagents: If DMF-DMA consistently fails, consider using Bredereck's reagent (tert-butoxybis(dimethylamino)methane), which is more reactive and may provide better results for challenging substrates.
Issue 2: Formation of a regioisomeric mixture during pyrazole cyclization.
Question: My final product is a mixture of the desired this compound and an undesired isomer. How can I improve the regioselectivity of the cyclization reaction?
Answer: This is the most critical challenge in this synthesis. The reaction of the unsymmetrical β-enamino diketone intermediate with hydrazine can proceed via two pathways, leading to the formation of regioisomers. The desired product results from the initial attack of hydrazine at the ketone carbonyl, followed by cyclization onto the enamine. The side product results from the initial attack at the enamine carbon.
Mechanistic Insight: The regioselectivity is governed by the relative electrophilicity of the two carbonyl-equivalent carbons and the reaction conditions, particularly the solvent and pH.[1][2]
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Optimization Strategies:
| Parameter | Condition | Expected Outcome on Regioselectivity | Reference |
| Solvent | Protic (Ethanol, Methanol) | Generally favors the desired isomer by stabilizing the key transition state through hydrogen bonding. | [1] |
| Aprotic (Toluene, Dioxane) | May lead to a different or lower regioselectivity. | [2] | |
| Catalyst/pH | Acetic Acid (catalytic) | Often improves selectivity by protonating the enamine nitrogen, which can influence the initial site of hydrazine attack. | [3] |
| Temperature | Room Temperature to 60 °C | Lower temperatures favor the kinetically controlled product, which is often the desired isomer. | [2] |
Recommended Protocol for High Regioselectivity:
-
Dissolve the β-enamino diketone intermediate in absolute ethanol.
-
Add 1.1 equivalents of hydrazine hydrate.
-
Add 0.1 equivalents of glacial acetic acid.
-
Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, gently heat to 50-60 °C.
-
Upon completion, process the reaction as usual. Analyze the crude product by 1H NMR to determine the isomeric ratio.
Issue 3: Formation of a stable hydrazone byproduct.
Question: I am observing a significant amount of a stable hydrazone intermediate in my reaction mixture that is not cyclizing to the pyrazole. How can I promote full cyclization?
Answer: The formation of a stable hydrazone is an indication that the final intramolecular cyclization step is kinetically slow.[4][5] This can happen if the reaction conditions are not sufficiently forcing to overcome the activation energy for the ring-closing step.
Causality: The cyclization involves the nucleophilic attack of the secondary nitrogen of the hydrazone onto the enamine or carbonyl carbon, followed by elimination. This step is often acid or base-catalyzed and requires thermal energy.
Strategies to Promote Cyclization:
-
Increase Temperature: Refluxing the reaction in a higher boiling solvent like toluene or xylene after the initial hydrazone formation can provide the necessary energy for cyclization.
-
Acid Catalysis: The addition of a catalytic amount of a stronger acid, such as p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl or enamine and accelerate the cyclization.
-
Extended Reaction Time: Simply extending the reaction time at reflux can often drive the conversion of the hydrazone to the pyrazole.
Troubleshooting Protocol:
-
If the reaction has stalled in a lower-boiling solvent (e.g., ethanol), carefully remove the solvent under reduced pressure.
-
Redissolve the crude mixture in toluene.
-
Add a catalytic amount of p-TsOH (0.05 equivalents).
-
Heat the mixture to reflux and monitor the disappearance of the hydrazone intermediate by LC-MS.
Issue 4: t-Butylation side product during final N-Boc deprotection.
Question: During the final N-Boc deprotection step using trifluoroacetic acid (TFA), I see a new peak in my LC-MS with a mass increase of 56 amu. What is this side product and how can I prevent its formation?
Answer: This is a classic side reaction in Boc deprotection chemistry. The mass increase of 56 corresponds to the addition of a tert-butyl group (C4H8). During acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation is a potent electrophile and can alkylate any nucleophilic site on your molecule, most commonly the pyrazole ring.[6]
Mechanism of Side Reaction:
Caption: Formation of t-butyl cation and side reaction.
Prevention Strategy: Use of Scavengers
To prevent this side reaction, you must add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause alkylation.
| Scavenger | Recommended Concentration (v/v in TFA) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Very effective. Reduces the cation to isobutane. |
| Thioanisole | 2.5 - 5% | Good for sulfur-containing or other sensitive groups. |
| Water | 2.5 - 5% | Traps the cation to form tert-butanol. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Often used in combination with TIS. |
Optimized Deprotection Protocol:
-
Prepare a "cleavage cocktail" by mixing TFA with your chosen scavenger(s). A common and effective cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.
-
Dissolve the N-Boc-4-(1H-pyrazol-4-yl)piperidine in a minimal amount of dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add the cleavage cocktail and stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure and proceed with workup (typically precipitation with cold diethyl ether or an aqueous workup).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most widely adopted route starts with commercially available N-Boc-4-piperidone.[7] The general sequence is:
-
Conversion of N-Boc-4-piperidone into a β-keto ester.
-
Reaction of the β-keto ester with a formylating agent like DMF-DMA to generate a β-enamino diketone intermediate.[7]
-
Cyclocondensation of the intermediate with hydrazine (often with acid catalysis) to form the N-Boc protected pyrazole.[2][8]
-
Acid-mediated deprotection of the Boc group to yield the final product, typically as a salt (e.g., HCl or TFA salt).
Q2: Why is it necessary to use a protecting group like Boc on the piperidine nitrogen?
A2: The piperidine nitrogen is a nucleophilic secondary amine. Without protection, it would compete with hydrazine as a nucleophile and react with the β-enamino diketone intermediate, leading to a complex mixture of undesired products. The Boc group is ideal because it is robust under the conditions required for pyrazole formation but can be removed cleanly at the end of the synthesis.[6]
Q3: I am having difficulty separating the desired product from its regioisomer. What purification strategies can I try?
A3: This is a common purification challenge as the regioisomers often have very similar polarities.
-
Chromatography Optimization: Try a different solvent system for your silica gel chromatography. A gradient elution using a polar solvent system, such as DCM/Methanol with a small amount of ammonium hydroxide, can sometimes resolve closely related basic compounds.
-
Reverse-Phase Chromatography: If normal-phase fails, preparative reverse-phase HPLC (e.g., on a C18 column) is often successful in separating isomers.
-
Crystallization: If your product is a solid, fractional crystallization can be a highly effective and scalable method for purification. Experiment with different solvent/anti-solvent pairs (e.g., isopropanol/heptane, ethyl acetate/hexanes).
-
Salt Formation: Converting the free base mixture to a specific salt (e.g., hydrochloride, tartrate) can sometimes lead to differential crystallization of the desired isomer.
Q4: What are the key analytical techniques I should use to confirm my structure and identify impurities?
A4: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy: 1H and 13C NMR are crucial. For distinguishing regioisomers, 2D NMR techniques like HMBC and NOESY can be invaluable. For example, a NOESY experiment might show a correlation between the piperidine protons and the pyrazole C3-H or C5-H, helping to confirm the substitution pattern.[7]
-
Mass Spectrometry (MS): LC-MS is essential for monitoring reaction progress and identifying the molecular weights of products and byproducts (like the t-butylated species). High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product.
-
HPLC: To assess the purity of the final compound and quantify the amount of any isomeric impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 8. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 4-(1H-pyrazol-4-yl)piperidine in Assays
Prepared by the Senior Application Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 4-(1H-pyrazol-4-yl)piperidine and related heterocyclic amines. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experimental data.
Section 1: Foundational Knowledge - Understanding the 'Why'
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule that govern its behavior in aqueous solutions.
Q1: Why does this compound often exhibit poor aqueous solubility at neutral pH?
Answer: The solubility of this compound is dictated by a balance of polar and nonpolar features within its structure. While the pyrazole and piperidine rings contain nitrogen atoms capable of hydrogen bonding, the overall carbon framework can be lipophilic ("grease-ball" characteristics), leading to poor aqueous solubility.[1]
The most critical factor, however, is the basicity of the piperidine nitrogen. The piperidine ring's nitrogen atom typically has a pKa around 11.2.[2] At a neutral physiological pH of ~7.4, the vast majority of the molecules exist in their neutral, free base form. This uncharged state is significantly less soluble in polar solvents like water compared to its protonated, charged salt form. Therefore, attempting to dissolve the compound directly in a neutral buffer will often lead to immediate solubility issues.[2][3]
Section 2: Tier 1 Troubleshooting - Initial & Essential Steps
These are the first-line strategies to address the most common solubility problems encountered during routine assay preparation.
Q2: I am preparing my stock solution. What is the best starting solvent?
Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard and most recommended solvent due to its high solubilizing power for a wide range of organic molecules.[4][5]
Best Practices for Stock Preparation:
-
Solvent: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a concentrated stock, typically between 10-20 mM. This minimizes the volume of DMSO added to your final assay, reducing the risk of solvent-induced artifacts.[6][7]
-
Storage: Store DMSO stocks at room temperature or 4°C to prevent precipitation that can occur upon freezing.[2] If you must store at -20°C, ensure the compound is fully redissolved and vortexed after thawing.
If solubility in DMSO is limited, other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) can be tested, but always validate your assay's tolerance for these alternatives.[8]
Q3: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
Answer: This is the most frequent solubility challenge, known as "crashing out." It occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous buffer.[9][10] A direct, large-volume dilution changes the solvent environment from 100% DMSO to >99% aqueous buffer so rapidly that the compound doesn't have time to properly solvate and immediately precipitates.
The solution is to perform a stepwise or intermediate dilution . This method gradually acclimates the compound to the aqueous environment, preventing precipitation.
-
Prepare Stock: Start with your 10 mM stock of this compound in 100% DMSO.
-
Create Intermediate Dilution Plate: Create an intermediate solution in a medium that bridges the solvent gap. This could be your assay buffer supplemented with a higher, yet still tolerated, percentage of DMSO or another co-solvent. For cell-based assays, a common intermediate step is to dilute the stock into the cell culture medium itself.[10]
-
Example: Dilute the 10 mM stock 1:100 into your final assay buffer (e.g., PBS or cell culture medium). This yields a 100 µM intermediate solution containing 1% DMSO. Mix thoroughly by pipetting.
-
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your subsequent serial dilutions directly in the final assay buffer.[10] This ensures the DMSO concentration remains constant and low (e.g., 1% in this example) across all concentrations tested.
-
Add to Assay: Add the final serially diluted solutions to your assay wells.
-
Vehicle Control: Critically, prepare a parallel vehicle control by performing the identical dilution steps with 100% DMSO instead of your compound stock. This ensures any observed effects are not due to the solvent.[10]
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(1H-Pyrazol-4-yl)piperidine Derivatives
Welcome to the Technical Support Center for the NMR analysis of 4-(1H-pyrazol-4-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring accurate and efficient structural elucidation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR spectra of this compound derivatives, providing a quick reference for expected spectral features.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core this compound scaffold?
A1: The chemical shifts can vary depending on the solvent, concentration, and substituents. However, the following table provides a general guide for the unsubstituted N-H pyrazole and piperidine core in common deuterated solvents like CDCl₃ or DMSO-d₆.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole H-3/H-5 | ~7.5 - 8.0 (often broad) | ~130 - 140 | Tautomerism can lead to averaged or broadened signals. |
| Pyrazole C-4 | - | ~110 - 120 | Attached to the piperidine ring. |
| Piperidine H-4 | ~2.5 - 3.0 (multiplet) | ~35 - 45 | Methine proton, coupling to adjacent CH₂ groups. |
| Piperidine H-2/H-6 (axial) | ~2.6 - 2.8 (multiplet) | ~45 - 55 | Often downfield compared to equatorial protons. |
| Piperidine H-2/H-6 (equatorial) | ~3.0 - 3.2 (multiplet) | ~45 - 55 | |
| Piperidine H-3/H-5 (axial) | ~1.6 - 1.8 (multiplet) | ~30 - 35 | |
| Piperidine H-3/H-5 (equatorial) | ~1.9 - 2.1 (multiplet) | ~30 - 35 | |
| Pyrazole N-H | Highly variable, often very broad (10-13 ppm) or not observed. | - | Subject to exchange with residual water or solvent. |
| Piperidine N-H | Variable, broad (1-3 ppm) | - | Subject to exchange. |
Q2: Why do the pyrazole H-3 and H-5 protons sometimes appear as a single, broad peak?
A2: This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles. The proton on the nitrogen rapidly exchanges between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale, the distinct environments of the H-3 and H-5 protons are averaged, resulting in a single, often broad, signal.[1]
Q3: How can I confirm the presence of N-H protons (pyrazole and piperidine)?
A3: The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. Protons attached to nitrogen (or oxygen) will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex spectral interpretation challenges.
Problem 1: I see more signals than expected in the piperidine region, suggesting a mixture of compounds, but my sample is pure.
Possible Cause: Slow conformational exchange of the piperidine ring.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the energy barrier to this ring flip is high enough, and the exchange rate is slow on the NMR timescale, you may observe separate signals for the axial and equatorial protons of each conformer, effectively doubling the number of expected signals for the piperidine moiety. This can be influenced by bulky substituents or low temperatures.
Troubleshooting Workflow:
-
Perform Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C). If the multiple signals are due to slow conformational exchange, they will broaden and eventually coalesce into a single set of averaged signals as the temperature increases and the rate of ring flipping accelerates.
-
Analyze Coupling Constants: Carefully measure the vicinal coupling constants (³J) for the piperidine protons. Large coupling constants (typically 10-13 Hz) are characteristic of diaxial relationships, while smaller couplings (2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships. This can help you assign the individual conformers.
-
Utilize 2D NMR (NOESY/ROESY): A 2D NOESY or ROESY experiment can provide through-space correlations. For example, strong NOEs between a proton at position 4 and the axial protons at positions 2, 6, 3, and 5 would be expected in a chair conformation where the pyrazole substituent is equatorial.
Problem 2: The signals for the piperidine protons are heavily overlapped, forming a complex, uninterpretable multiplet.
Possible Cause: Accidental isochrony (similar chemical shifts) of multiple protons.
Troubleshooting Workflow:
-
Change the Solvent: Rerunning the ¹H NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ can be particularly effective at inducing shifts and resolving overlapping signals.
-
Employ a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.
-
Leverage 2D NMR Spectroscopy: This is the most powerful approach for resolving overlap.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, allowing you to trace the spin systems within the piperidine ring, even if the 1D signals are overlapped.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. Since ¹³C spectra are generally better resolved, you can use the carbon signals to differentiate the attached protons in the proton dimension.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is invaluable for confirming the overall structure, for instance, by observing a correlation from the piperidine H-4 to the pyrazole C-4 and C-3/C-5.[1]
-
Problem 3: I am unsure about the substitution pattern on the pyrazole ring (e.g., is my substituent at C-3 or C-5 in the presence of tautomerism, or at N-1 or N-2)?
Possible Cause: Ambiguity due to tautomerism or isomeric products from synthesis.
Troubleshooting Workflow:
Caption: Workflow for resolving pyrazole substitution patterns.
-
¹H-¹³C HMBC is Key: As outlined in the diagram, the HMBC experiment is crucial. For an N-substituted pyrazole, look for a three-bond correlation (³J) from the protons of the N-substituent to the C-3 and C-5 carbons of the pyrazole ring. The presence or absence of these correlations can definitively establish the point of attachment. For a C-substituted pyrazole, correlations from the substituent's protons to the pyrazole ring carbons will confirm its position.
-
¹H-¹H NOESY/ROESY for Confirmation: This experiment provides evidence of through-space proximity. For an N-1 substituted pyrazole, you would expect to see NOE cross-peaks between the protons of the N-substituent and the H-5 proton of the pyrazole ring, as well as potentially to the H-2/H-6 protons of the piperidine ring, depending on the conformation. A study on N-Boc-piperidinyl pyrazole carboxylates demonstrated the use of NOESY to distinguish between regioisomers by observing correlations between the phenyl group protons on the pyrazole nitrogen and the piperidine 4'-H proton.[1]
-
Consider ¹⁵N NMR: If available, ¹⁵N NMR can be very informative. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to their chemical environment (i.e., whether they are "pyrrole-like" with an N-H or N-R bond, or "pyridine-like" with a double bond). An ¹H-¹⁵N HMBC experiment can show correlations from protons to the nitrogen atoms, helping to elucidate the substitution pattern and tautomeric state.[1]
III. Experimental Protocols
D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. The signals corresponding to exchangeable N-H protons should be absent or significantly reduced in the second spectrum.
IV. Visualization of Key Concepts
Caption: Annular tautomerism in the pyrazole ring.
V. References
-
Krol, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4478. --INVALID-LINK--
References
Technical Support Center: A Guide to Reproducibility with 4-(1H-Pyrazol-4-yl)piperidine
Here is the technical support center with troubleshooting guides and FAQs for poor reproducibility in assays with 4-(1H-pyrazol-4-yl)piperidine.
Welcome to the technical support resource for researchers utilizing this compound and its analogues. This molecule, a valuable scaffold in modern drug discovery, is integral to the development of numerous therapeutic agents.[1][2][3] However, like many small molecules, its successful application in sensitive biochemical and cellular assays hinges on meticulous handling and a deep understanding of its physicochemical properties.
Poor reproducibility is a significant challenge in experimental science, often stemming from overlooked variables in compound management and assay execution.[4] This guide is structured to provide direct, actionable solutions to common problems encountered with this compound, enabling you to enhance the reliability and accuracy of your results.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective protocols.
Q1: My dose-response curve is inconsistent between experiments, often with a shallow slope or a shifting IC50 value. What is the primary cause?
This is a classic sign of inaccurate compound concentration at the point of use. The calculated concentration in your dilution series may not reflect the actual concentration in the assay well. Several factors related to the compound's integrity are likely responsible.
Potential Causes & Solutions:
-
Compound Precipitation: this compound, like many heterocyclic compounds, may have limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous assay buffer, the compound can "crash out" of solution. This leads to a lower effective concentration and a flattened dose-response curve.
-
Solution: Visually inspect all dilutions for precipitation. Determine the maximum aqueous solubility of your specific batch under your exact assay conditions (buffer, pH, temperature). Always prepare working solutions by diluting into assay buffer just before use and ensure vigorous mixing.
-
-
Adsorption to Plastics: Small molecules can adsorb to the surfaces of storage vials, pipette tips, and assay plates, especially at low micromolar or nanomolar concentrations. This effectively reduces the amount of compound available to interact with the biological target.
-
Solution: Use low-adsorption plasticware for all steps involving the compound. Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can help mitigate non-specific binding, provided it does not interfere with the assay itself.
-
-
Inaccurate Pipetting: At the high concentrations found in stock solutions, minor volume errors are amplified through serial dilutions, leading to significant inaccuracies in the final assay wells.
-
Solution: Regularly calibrate your pipettes. For creating serial dilutions, use a fresh tip for each dilution step to avoid carryover. When creating assay plates, dispense reagents and compounds with care to ensure consistency across all wells.[5]
-
Q2: I'm observing high background signal or apparent off-target activity in my cellular assay. How can I diagnose the source?
High background or unexpected activity often points to either compound impurities or solvent-induced artifacts.
Potential Causes & Solutions:
-
Active Impurities: The purity of your compound is paramount.[6][7] Even impurities at levels of 1-2% can cause significant biological effects if they are highly potent.[8] These could be byproducts from the synthesis, such as regioisomers or related precursors, which may have their own distinct biological activity.[2][9]
-
Solution: Always source compounds with the highest purity available (>98%) and obtain a detailed Certificate of Analysis (CofA) for each new batch.[6] The CofA should specify the method of purity analysis (e.g., HPLC, LC-MS, qNMR).[8] If you suspect impurities, re-purification or sourcing from a different vendor may be necessary.
-
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells, especially at concentrations above 0.5%.[10] This toxicity can manifest as a general decrease in cell viability, which may be misinterpreted as a compound-specific effect.
-
Solution: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of solvent used in your dilution series but no compound. This allows you to subtract the effect of the solvent from the effect of the compound. Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.1%.
-
Q3: I've started using a new batch of this compound and my results are completely different. What explains this batch-to-batch variability?
Significant batch-to-batch variability is almost always traced back to differences in the chemical constitution of the material.
Potential Causes & Solutions:
-
Purity Differences: Different synthesis batches can have varying purity profiles.[7] A new batch may have a lower overall purity or contain a different set of impurities.
-
Solution: Never assume two batches are identical. Before use, every new batch should be validated. At a minimum, compare the CofA from the new batch to the old one. For critical experiments, an in-house analytical confirmation via LC-MS or NMR is recommended to verify identity and purity.[8]
-
-
Counter-ion Differences (Salt vs. Free Base): this compound may be supplied as a free base or as a salt (e.g., dihydrochloride).[11] These forms have different molecular weights. If you weigh out 1 mg of each, you will have a different molar amount of the active compound. Salts are often more stable and soluble but can alter the pH of unbuffered solutions.
-
Solution: Always confirm the exact form of the compound from the vendor's documentation.[10] Adjust your molecular weight calculations accordingly to ensure you are preparing stock solutions of the correct molarity.
-
-
Tautomerization: Pyrazole rings can exist as tautomers, which are isomers that rapidly interconvert.[12][13] Different synthetic routes or storage conditions could potentially favor one tautomeric form, although this is less likely to be a major source of variability for this specific molecule compared to purity or salt form.
-
Solution: This is an intrinsic property of the molecule. The key is to maintain consistent handling and storage protocols to ensure the equilibrium state does not shift drastically.[14]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers essential best practices for compound handling and management.
Q1: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage are critical to maintaining compound integrity.[10]
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions due to its broad solubilizing power.
-
Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM). This minimizes the volume of DMSO added to your assay.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water, aliquot the primary stock into single-use volumes in tightly sealed, low-adsorption vials.[5][10]
-
Storage: Store aliquots at -20°C or, for long-term storage (over 1 month), at -80°C.[10] The solid compound should be stored under the conditions specified by the vendor, often at room temperature in a dark, dry place under an inert atmosphere.
Q2: How critical is the purity of the compound, and how do I verify it?
Purity is absolutely critical. An impure compound is essentially an undefined mixture, making reproducible science impossible.[6][8][15]
-
Impact of Impurities: Impurities can have higher potency than the compound of interest, leading to false positives.[8] They can also interfere with the assay, reducing the apparent potency and leading to false negatives.[7]
-
Verification:
-
Certificate of Analysis (CofA): Always demand a CofA from your vendor. This document is the first line of quality control.[6]
-
In-House Analysis: For drug development programs, it is best practice to independently verify the structure and purity of each new batch using methods like LC-MS (to confirm mass and purity), ¹H-NMR (to confirm structure), and/or quantitative NMR (qNMR) for a highly accurate purity assessment.[8]
-
Q3: Free base vs. salt form: Does it matter which one I use?
Yes, it matters significantly.
-
Molecular Weight: As mentioned, the salt form has a higher molecular weight. You must use the correct molecular weight for the specific form you have to make accurate molar solutions.
-
Solubility & Hygroscopicity: Salts are generally more soluble in aqueous media but can be more hygroscopic (absorb water from the air). If you are weighing a hygroscopic salt, do so quickly in a controlled environment to avoid inaccuracies.
-
pH: Dissolving a salt can change the pH of your solution. Ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH.
Q4: What solvent should I use, and what are the potential artifacts?
The ideal solvent dissolves your compound completely but has no effect on your assay.
-
Primary Choice: Anhydrous DMSO is the standard for primary stocks.[10]
-
Secondary Choices: If DMSO interferes with your assay, other organic solvents like ethanol may be considered, but their compatibility with both the compound and the assay system must be thoroughly validated.
-
Artifacts:
-
Cell Toxicity: DMSO concentrations >0.5% can be toxic.[10]
-
Assay Interference: Solvents can alter the absorbance or fluorescence of assay reagents, leading to false signals.
-
Solubility Mismatch: Always check that the compound remains soluble after dilution from the organic stock into the final aqueous buffer.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Validated 10 mM Stock Solution in DMSO
-
Verification: Confirm the identity, purity (>98%), and form (free base vs. salt) of the this compound from the vendor's CofA. Calculate the correct molecular weight.
-
Weighing: Accurately weigh a sufficient amount of the solid compound (e.g., 2-5 mg) in a clean, dry vial. Perform this in a low-humidity environment if the compound is hygroscopic.
-
Solubilization: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, for a compound with a MW of 151.21 g/mol , 1.51 mg in 100 µL of DMSO yields a 100 mM solution.
-
Mixing: Vortex the solution thoroughly for at least 1 minute to ensure the compound is fully dissolved. Visually inspect against a light source to confirm there are no solid particulates.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, low-adsorption tubes (e.g., 10-20 µL per tube).
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[14]
-
Storage: Store the labeled aliquots in a sealed container at -80°C for long-term use.
Protocol 2: Recommended Workflow for a New Compound Batch Validation
This workflow provides a self-validating system to ensure consistency.
Caption: Workflow for validating a new batch of a small molecule compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO | High solubilizing power; industry standard. |
| Final Assay [Solvent] | ≤ 0.5%, ideally ≤ 0.1% | Minimizes solvent-induced toxicity or artifacts.[10] |
| Solid Storage | Room Temp, Dark, Dry, Inert Gas | Per typical vendor recommendation to prevent degradation. |
| Stock Solution Storage | -20°C (short-term, <1 month) or -80°C (long-term) | Prevents degradation and solvent evaporation.[10] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Each cycle increases risk of water condensation and compound degradation.[10] |
| Required Purity | >98% | Ensures observed activity is from the target compound, not impurities.[6] |
References
- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. nbinno.com [nbinno.com]
- 7. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. captivatebio.com [captivatebio.com]
- 11. 690261-96-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. sapiosciences.com [sapiosciences.com]
- 15. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Optimizing N-Alkylation of 4-(1H-Pyrazol-4-yl)piperidine
Welcome to the technical support center for the N-alkylation of 4-(1H-pyrazol-4-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical structural motif. The N-alkylation of the piperidine ring in this scaffold is a cornerstone reaction for modulating pharmacological properties, but it can present unique challenges.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues with field-proven solutions, and offer alternative strategies to ensure your synthesis is successful, robust, and reproducible.
The Core Challenge: Selective Alkylation
The this compound scaffold possesses two distinct types of nitrogen atoms available for alkylation: the secondary amine of the piperidine ring and the two nitrogens of the pyrazole ring. Fortunately, the piperidine nitrogen is significantly more basic and nucleophilic than the pyrazole nitrogens. Under most standard conditions, alkylation will occur selectively at the piperidine nitrogen. However, side reactions, particularly over-alkylation and, under certain conditions, pyrazole N-alkylation, can occur. Our goal is to control these variables to achieve high yields of the desired product.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered during the N-alkylation of this compound.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: the reactivity of the alkylating agent, the choice of base and solvent, the reaction temperature, or steric hindrance.
Causality & Resolution:
-
Alkylating Agent Reactivity: The leaving group on your alkylating agent is paramount. The general reactivity trend is Alkyl-I > Alkyl-Br > Alkyl-OTs > Alkyl-Cl. If you are using an alkyl chloride, the reaction will likely be sluggish.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. If you must use an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
-
Base and Solvent System: The base's role is to neutralize the acid (HX) formed during the reaction, preventing the protonation and deactivation of the starting piperidine.[1] The solvent must be able to dissolve the reactants and facilitate the SN2 reaction.
-
Weak Base/Poor Solubility: Carbonate bases (K₂CO₃, Cs₂CO₃) are excellent choices for this reaction. However, if the reaction is still slow, a stronger base may be needed.
-
Solution:
-
Base Selection: Switch from potassium carbonate (K₂CO₃) to the more soluble and often more effective cesium carbonate (Cs₂CO₃). For very unreactive systems, a hydride base like sodium hydride (NaH) can be used, but be aware this significantly increases the risk of pyrazole deprotonation and side reactions.[1][2]
-
Solvent Selection: Use a polar aprotic solvent like DMF, acetonitrile (MeCN), or DMSO.[3] DMF is often an excellent starting point due to its high boiling point and ability to dissolve a wide range of substrates.[1]
-
-
-
Reaction Temperature: SN2 reactions are often accelerated by heat.
-
Solution: If your reaction is proceeding slowly at room temperature, gradually increase the temperature to 60-80 °C and monitor the progress by TLC or LC-MS.[1]
-
Experimental Protocol: Standard N-Alkylation
References
Technical Support Center: Chiral Separation of 4-(1H-pyrazol-4-yl)piperidine Enantiomers
Welcome to the technical support center for the chiral separation of 4-(1H-pyrazol-4-yl)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific chiral separation. As the pharmacological and toxicological profiles of enantiomers can vary significantly, achieving robust and reliable separation is critical for regulatory approval and ensuring drug safety and efficacy.[1] This document provides a synthesis of established methodologies and field-proven insights to navigate the complexities of resolving this N-heterocyclic compound.
Diagram of General Chiral Separation Workflow
Caption: A generalized workflow for the chiral separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
A1: There are three primary methods for the chiral separation of this compound enantiomers:
-
Chiral Chromatography (HPLC/SFC): This is a widely used technique for both analytical and preparative scale separations. It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[3][4]
-
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic piperidine base with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization.[2][5]
-
Enzymatic Resolution: This method utilizes an enzyme that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[6][7][8]
Q2: Which type of chiral column is recommended for the HPLC or SFC separation of this compound?
A2: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine and pyrazole derivatives.[3][9][10] Columns such as those from the Chiralpak® (e.g., IA, IB, IC, AD-H) and Chiralcel® (e.g., OD-H) series have demonstrated good performance for similar structures.[2][9] An initial screening of several of these columns with different mobile phases is the most effective approach to identify the optimal stationary phase.
Q3: What are suitable starting mobile phases for chiral HPLC/SFC method development for this compound?
A3: For normal-phase chromatography, a good starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol).[9] A common initial screening condition is n-hexane/isopropanol (90:10, v/v). Due to the basic nature of the piperidine nitrogen, it is crucial to add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to improve peak shape and prevent tailing.[2][9][11] For reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers can be explored.
Q4: Which chiral resolving agents are effective for the diastereomeric salt resolution of piperidine derivatives?
A4: For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents for piperidine derivatives include:
-
(R)- or (S)-Mandelic acid[5]
-
Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid[2][5]
The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[2]
Q5: What type of enzymes can be used for the enzymatic resolution of this molecule?
A5: Lipases are commonly used for the kinetic resolution of racemic amines and alcohols.[6][7] Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species have shown effectiveness in resolving piperidine derivatives through enantioselective acylation.[6][7] This process involves the selective acylation of one enantiomer, which can then be separated from the unreacted enantiomer.
Troubleshooting Guide for Chiral HPLC/SFC Separation
This section addresses common issues encountered during the chiral chromatographic separation of this compound.
Problem 1: Poor or No Resolution of Enantiomers
Symptom: The enantiomers co-elute as a single peak, or the resolution (Rs) is less than 1.5.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient chiral recognition for this compound. Solution: Screen a variety of polysaccharide-based columns (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) as they have a broad applicability for N-heterocyclic compounds.[2][9] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly influences selectivity. Solution: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Also, try different alcohol modifiers, as this can alter the chiral recognition mechanism.[] |
| Incorrect Mobile Phase Additive | For a basic compound like this, the absence of a basic modifier can lead to poor interactions with the CSP. Solution: Ensure a basic modifier like 0.1% diethylamine (DEA) is present in the mobile phase to improve enantioselectivity.[9][11] |
| Temperature Effects | Temperature can affect the thermodynamics of the chiral recognition process. Solution: Optimize the column temperature. Decreasing the temperature often improves resolution, but in some cases, an increase in temperature can be beneficial.[13] |
Problem 2: Peak Tailing or Asymmetric Peaks
Symptom: The chromatographic peaks are not symmetrical and have a "tail," leading to poor integration and reduced resolution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Secondary Interactions with Silica Support | The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing tailing. Solution: Add a basic modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[2][9] These modifiers compete with the analyte for the active sites, resulting in more symmetrical peaks. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Accumulation of contaminants on the column can lead to active sites that cause tailing. Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, stronger solvents may be permissible.[14] |
Problem 3: Peak Splitting
Symptom: A single enantiomer peak appears as a doublet or a split peak.
| Potential Cause | Troubleshooting Steps & Explanation |
| Blocked Column Frit | Particulate matter in the sample or mobile phase can block the inlet frit, disrupting the flow path. Solution: Reverse-flush the column. If this fails, the frit may need to be replaced. Using a guard column is recommended to prevent this.[14] |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Void | A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. Solution: This usually indicates column degradation, and the column may need to be replaced. |
Troubleshooting Guide for Diastereomeric Salt Crystallization
Problem: Failure to Induce Crystallization or Oiling Out
Symptom: No solid precipitate forms, or an oil separates from the solution instead of crystals.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent | The diastereomeric salt may be too soluble in the chosen solvent. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate).[15] Alternatively, add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation.[2] |
| Insufficient Supersaturation | The solution may not be concentrated enough for crystallization to occur. Solution: Carefully evaporate some of the solvent to increase the concentration.[2] |
| Lack of Nucleation Sites | Crystallization may be slow to initiate. Solution: Try seeding the solution with a small crystal from a previous successful batch. If no seed crystals are available, scratching the inside of the flask with a glass rod can create nucleation sites.[2] |
| Impure Starting Materials | Impurities can inhibit crystal formation. Solution: Ensure that the racemic this compound and the chiral resolving agent are of high purity.[2] |
Experimental Protocols
Protocol 1: Chiral HPLC/SFC Method Screening
-
Column Selection: Choose a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases of n-hexane/isopropanol and n-hexane/ethanol, each with 0.1% diethylamine (DEA). Screen at ratios of 90:10 and 80:20 (alkane:alcohol).
-
SFC: Use supercritical CO2 as the main mobile phase component with an alcohol co-solvent (e.g., methanol, ethanol) containing 0.1% DEA.
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Analysis: Inject the sample onto each column with each mobile phase combination and evaluate the chromatograms for separation. Optimize the mobile phase composition and temperature for the column that shows the best initial separation.
Protocol 2: Diastereomeric Salt Resolution Screening
-
Resolving Agent Selection: Choose a set of chiral acids such as (R)- and (S)-mandelic acid, and di-benzoyl-L- and di-benzoyl-D-tartaric acid.[2][5]
-
Salt Formation:
-
In separate test tubes, dissolve one equivalent of racemic this compound in a small amount of a screening solvent (e.g., ethanol, methanol, ethyl acetate).
-
In separate tubes, dissolve 0.5 to 1.0 equivalents of each chiral resolving agent in the same solvent.
-
Add the resolving agent solution to the racemic base solution and stir.
-
-
Crystallization:
-
If a precipitate forms immediately, cool the mixture and filter the crystals.
-
If no precipitate forms, allow the solution to evaporate slowly or cool it to induce crystallization.
-
-
Analysis:
-
Liberate the free base from the filtered crystals by treating with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
Analyze the enantiomeric excess (ee) of the liberated base using a developed chiral HPLC/SFC method.
-
-
Optimization: Scale up the condition that provides the highest yield and enantiomeric excess. Recrystallization may be necessary to improve the ee.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Metabolite Identification of 4-(1H-pyrazol-4-yl)piperidine
Welcome to the technical support guide for the metabolite identification of 4-(1H-pyrazol-4-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during in vitro and in vivo metabolism studies of this molecule.
Introduction: The "Why" Behind Metabolite Identification
Understanding the metabolic fate of a new chemical entity (NCE) like this compound is a cornerstone of modern drug development.[1] Metabolite profiling helps us to:
-
Identify Metabolic "Soft Spots": These are positions on the molecule susceptible to enzymatic modification, which can lead to high clearance and poor bioavailability. Identifying these early allows medicinal chemists to design more stable analogues.[1]
-
Uncover Active or Reactive Metabolites: A metabolite may be pharmacologically active, contributing to the drug's efficacy, or it could be reactive and responsible for toxicity.[1][2]
-
Ensure Safety Across Species: Toxicology studies are conducted in animals. It is critical to confirm that these animal models produce a similar metabolite profile to humans, ensuring that any major human metabolites have been adequately tested for safety.[3][4]
This guide provides a predictive framework and practical solutions for navigating the experimental challenges associated with this specific pyrazolyl-piperidine scaffold.
Predicted Metabolic Pathways of this compound
As there is no specific published data on the metabolism of this compound, we must rely on established biotransformation principles for its constituent heterocyclic rings: pyrazole and piperidine. The pyrazole ring is noted for its metabolic stability, which is a desirable trait in drug design.[5] However, both rings are susceptible to Phase I and Phase II metabolism.
Phase I Metabolism (Functionalization)
Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6]
-
Hydroxylation of the Piperidine Ring: This is a highly probable pathway. Oxidation can occur at the C-2, C-3, or C-4 positions of the piperidine ring. Hydroxylation at C-4 could lead to subsequent oxidation to a ketone (piperidinone). Studies on similar structures have shown that enzymes like CYP2D6 can catalyze hydroxylations on piperidine-like rings.[7]
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for oxidation. Research has shown that rat liver microsomes, specifically those containing CYP2E1, can oxidize pyrazole to 4-hydroxypyrazole.[8][9] While the 4-position on the pyrazole ring is substituted in our target molecule, oxidation at other available positions (C-3 or C-5) is conceivable.
-
Dehydrogenation: The piperidine ring could undergo dehydrogenation to form a more aromatic pyridinyl-like metabolite.
Phase II Metabolism (Conjugation)
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[10]
-
N-Glucuronidation of the Pyrazole Ring: This is a very likely and potentially major metabolic pathway in humans. The nitrogen atoms of the pyrazole ring are susceptible to direct conjugation with glucuronic acid.[11][12] This reaction is often catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, which is known to have higher activity in humans than in many preclinical species.[12][13][14]
-
O-Glucuronidation/Sulfation: If Phase I hydroxylation occurs on either the piperidine or pyrazole ring, the newly formed hydroxyl group becomes a prime site for subsequent O-glucuronidation or sulfation, further enhancing elimination.[15]
The following diagram illustrates these predicted metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound.
Frequently Asked Questions (FAQs)
In Vitro Experiments
Q1: Which in vitro system is best to start with for profiling this compound?
A: For initial screening, liver microsomes are a cost-effective and high-throughput choice. They are rich in Phase I CYP enzymes and can be supplemented with cofactors like UDPGA to assess Phase II glucuronidation.[3] However, for a more complete metabolic picture that includes a broader range of Phase II enzymes and transporter effects, suspended or plated primary hepatocytes are the gold standard.[3][4]
Q2: Which species should I use for my in vitro studies?
A: It is standard practice to test in human, rat, and dog liver microsomes or hepatocytes. Rat and dog are common toxicology species, and comparing their metabolite profiles to humans is essential for justifying their use in safety studies.[3] Including monkey microsomes can also be valuable, as primate metabolism can sometimes more closely mimic that of humans.[13]
Q3: Based on the structure, which specific CYP or UGT enzymes are likely to be involved?
A:
-
CYPs: For pyrazole oxidation, CYP2E1 is a known catalyst.[8] For piperidine hydroxylation, CYP2D6 and CYP3A4 are frequently involved in the metabolism of such heterocyclic amines.[7][16][17]
-
UGTs: For direct N-glucuronidation of the pyrazole ring, UGT1A4 is a primary candidate in humans.[12][14] This is a critical point, as UGT1A4 activity is often much lower in rodents, which can lead to significant species differences.[12]
Q4: How can I determine which specific enzymes are responsible for the observed metabolism?
A: There are two main approaches:
-
Recombinant Enzymes: Incubate your compound with a panel of individual, expressed human CYP or UGT enzymes (sometimes called "supersomes").[4] This directly identifies which enzymes can form a specific metabolite.
-
Chemical Inhibition: In human liver microsomes, co-incubate your compound with known selective inhibitors for major CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that enzyme.
In Vivo Experiments
Q5: What is the best biological matrix to analyze for in vivo metabolite identification?
A: A combination of plasma, urine, and feces provides the most comprehensive picture.
-
Plasma: Shows circulating levels of the parent drug and its metabolites, which is critical for assessing exposure and potential safety risks of major metabolites.[1]
-
Urine and Feces: Are essential for understanding the routes and extent of excretion.[1] Highly polar metabolites (like glucuronides) are often cleared renally (urine), while more lipophilic compounds may be cleared via the bile (feces).
Q6: I see a major human metabolite that is only a minor metabolite in my toxicology species (rat). What are the implications?
A: This is a significant finding that requires careful consideration. If a human metabolite is present at >10% of total drug-related exposure and is significantly higher in humans than in the tox species, it is considered a "disproportionate human metabolite".[1] Regulatory agencies may require you to conduct separate safety testing on that specific metabolite to ensure it is not toxic.
Q7: How should I collect and store my in vivo samples to ensure metabolite stability?
A: Proper sample handling is critical to prevent degradation.[18]
-
Collection: Collect blood in tubes containing an anticoagulant (like EDTA) and keep on ice. Collect urine and feces and cool them immediately.
-
Processing: Centrifuge blood samples at 4°C to separate plasma.
-
Storage: Immediately snap-freeze all samples (plasma, urine, homogenized feces) in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles by aliquoting samples before the initial freeze.[18]
Troubleshooting Guides
Troubleshooting In Vitro Experiments
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Parent compound disappears, but no metabolites are detected. | 1. Reactive/Unstable Metabolites: The metabolites may be chemically unstable or covalently bind to proteins. 2. Further Metabolism: Primary metabolites are being rapidly converted to secondary metabolites. 3. Poor Ionization: Metabolites may not ionize well under the current LC-MS conditions. | 1. Try trapping reactive metabolites with agents like glutathione (GSH). 2. Use shorter incubation times to capture initial metabolites. 3. Analyze samples in both positive and negative ion modes. Try different mobile phase additives (e.g., ammonium formate vs. formic acid). |
| Parent compound shows no degradation (too stable). | 1. Low Enzyme Activity: Microsomes or hepatocytes may have lost activity due to improper storage/handling. 2. Enzyme Inhibition: The compound itself may be a potent inhibitor of the enzymes at the concentration tested. 3. Incorrect Cofactors: Necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) are missing or degraded. | 1. Always run a positive control compound with known metabolic turnover to verify system performance. 2. Test a lower concentration of your compound. 3. Use freshly prepared cofactor solutions. Run a "-cofactor" control to confirm the reaction is enzyme-dependent. |
| High variability between replicate wells. | 1. Poor Solubility: The compound may be precipitating out of the incubation buffer. 2. Pipetting Errors: Inaccurate dispensing of compound, microsomes, or cofactors. 3. Non-specific Binding: The compound may be binding to the plastic of the incubation plate. | 1. Check the compound's solubility in the final incubation buffer. Reduce the final solvent concentration if possible. 2. Use calibrated pipettes and ensure thorough mixing. 3. Use low-binding plates. At the end of the incubation, quench with acetonitrile and analyze the entire well content (supernatant and pellet) to check for recovery. |
Troubleshooting LC-MS Analysis
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| I see a peak with +16 Da mass shift, but I'm not sure if it's a real hydroxylated metabolite. | 1. In-source Oxidation: Some compounds can be artificially oxidized in the mass spectrometer's ion source, creating a "+O" artifact or "ghost peak".[19][20][21] This is common for aromatic compounds. 2. Co-eluting Isomer: It could be a real metabolite, but it co-elutes with another compound. | 1. Re-run the parent compound standard by direct infusion or with a very short LC gradient. If the +16 Da peak is still present, it's likely an artifact. 2. Optimize the chromatography to achieve separation. A real metabolite should have a different retention time (usually earlier) than the parent. |
| Retention times are shifting between injections. | 1. Column Equilibration: The column is not being properly re-equilibrated between runs. 2. Mobile Phase Issues: The mobile phase composition is changing (e.g., evaporation of organic solvent) or has been prepared incorrectly. 3. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. | 1. Increase the post-run equilibration time in your LC method. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Ensure the column oven is on and set to a stable temperature (e.g., 40°C). |
| High background noise or many artifact peaks (e.g., +Na, +K adducts). | 1. Contaminated Solvents/Additives: Using non-LCMS grade solvents or glassware that is not scrupulously clean. 2. Matrix Effects: Endogenous components from the biological sample (salts, lipids) are suppressing or enhancing ionization.[22] 3. Sample Carryover: Remnants of a previous, more concentrated sample are appearing in the current run. | 1. Use only LCMS-grade water, solvents, and additives. Avoid glass bottles for storing mobile phases with basic pH. 2. Improve sample cleanup. Use solid-phase extraction (SPE) instead of simple protein precipitation. Dilute the sample if possible. 3. Implement a robust needle wash protocol in your autosampler method. Inject blank solvent runs between samples to check for carryover. |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or acetonitrile.
-
On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a fresh NADPH regenerating system solution in phosphate buffer (pH 7.4).
-
Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not expected to be found in the samples).
-
-
Reaction Setup:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome solution (final concentration typically 0.5 mg/mL).
-
Include control wells: a negative control without the NADPH system to check for chemical instability, and a positive control with a compound known to be metabolized (e.g., testosterone or verapamil).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing the ice-cold quenching solution. The "0" time point should be taken immediately after adding the NADPH system.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal and vortex the quench plate.
-
Centrifuge the plate (e.g., 4000 g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by monitoring the disappearance of the parent compound relative to the stable internal standard.
-
Protocol 2: General Sample Preparation from Plasma for LC-MS Analysis
This protocol describes a common protein precipitation method for extracting the drug and its metabolites from a plasma matrix.
Caption: Workflow for protein precipitation extraction of plasma samples.
Key Considerations:
-
Internal Standard: The internal standard is crucial for controlling for variations in extraction efficiency and instrument response.
-
Solvent Choice: While acetonitrile is common, methanol can also be used. Acetonitrile generally produces a cleaner protein pellet.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate low-level metabolites, SPE is a more advanced alternative to protein precipitation. It requires more method development but can significantly reduce matrix effects.
-
Urine Samples: Urine often requires less cleanup. A simple "dilute and shoot" approach (diluting the urine with mobile phase after centrifugation) can sometimes be sufficient.[23]
By applying these predictive insights, protocols, and troubleshooting frameworks, researchers can more effectively and efficiently navigate the challenges of identifying the metabolites of this compound, ultimately accelerating its path through the drug development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bioivt.com [bioivt.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of phase II drug metabolizing enzyme activities by N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
- 19. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of 4-(1H-Pyrazol-4-yl)piperidine Analogs
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of 4-(1H-pyrazol-4-yl)piperidine analogs. This guide offers practical, in-depth solutions to common challenges encountered during preclinical development, grounded in established scientific principles and methodologies.
Frequently Asked Questions (FAQs)
Q1: We're observing low and inconsistent oral bioavailability with our lead this compound analog in rodent models. What are the likely culprits?
A1: Low and variable oral bioavailability in this class of compounds typically stems from a combination of factors related to their physicochemical and biopharmaceutical properties. The primary suspects are:
-
Poor Aqueous Solubility: The pyrazole and piperidine rings, while contributing to target engagement, can also lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] This is a common challenge for many new chemical entities.[4][5]
-
Low Intestinal Permeability: While many piperidine-containing compounds have favorable membrane permeability, specific substitutions on the pyrazole or piperidine rings can increase polarity or molecular size, hindering passive diffusion across the intestinal epithelium.[6][7]
-
Efflux Transporter Substrate: These analogs can be recognized and actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), significantly reducing net absorption.[6][8]
-
First-Pass Metabolism: The pyrazole and piperidine moieties can be susceptible to metabolism by cytochrome P450 enzymes in the gut wall and liver, leading to significant pre-systemic clearance.[3][9]
Q2: How can we systematically diagnose the primary barrier to oral absorption for our compound?
A2: A tiered, data-driven approach is crucial to pinpoint the rate-limiting step. This involves a series of in vitro and in silico assessments before moving to more complex in vivo studies.
Troubleshooting Experimental Workflow
This workflow provides a logical sequence of experiments to identify and address the root cause of poor oral bioavailability.
Caption: A systematic workflow for diagnosing and addressing poor oral bioavailability.
Troubleshooting Guides & Detailed Protocols
Issue 1: Poor Aqueous Solubility
If your this compound analog exhibits low solubility in simulated gastric and intestinal fluids, its dissolution will be the rate-limiting step for absorption.
Recommended Strategies:
-
Salt Formation: For analogs with ionizable groups (e.g., a basic nitrogen on the piperidine ring), forming a salt can significantly enhance solubility and dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can improve its apparent solubility and dissolution.[1][5]
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the gastrointestinal tract, bypassing the dissolution step.[2][4]
Experimental Protocol: Amorphous Solid Dispersion Screening
-
Polymer Selection: Screen various polymers such as HPMC-AS, PVP, and Soluplus® for miscibility and ability to maintain the amorphous state of your compound.
-
Solvent Selection: Identify a common solvent that can dissolve both your compound and the selected polymer.
-
Preparation:
-
Dissolve the compound and polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Employ a solvent evaporation technique, such as spray drying or film casting, to generate the solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess the dissolution performance of the solid dispersion in simulated gastric and intestinal fluids (SGF and SIF) and compare it to the crystalline form.
-
Issue 2: Low Intestinal Permeability
Low permeability suggests the compound has difficulty crossing the intestinal epithelium. This can be due to unfavorable physicochemical properties or interaction with efflux transporters.
Recommended Strategies:
-
Structural Modification: Medicinal chemistry efforts can focus on optimizing lipophilicity (LogD) and reducing the number of hydrogen bond donors to improve passive permeability.[6][7] A LogD between 1 and 3 is often a good target for oral absorption.
-
Prodrug Approach: A lipophilic promoiety can be attached to a polar functional group on the molecule to enhance membrane permeability. This promoiety is then cleaved in vivo to release the active drug.[3]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for assessing intestinal permeability and identifying potential substrates of efflux transporters.[10][11][12]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[10][13]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[11][13]
-
-
Transport Experiment:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and dissolve the test compound at a relevant concentration (e.g., 10 µM).[10]
-
Apical to Basolateral (A→B) Transport: Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).[10]
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Efflux Ratio (ER) | Interpretation |
| > 10 | High[10] | < 2 | Low potential for efflux |
| 1 - 10 | Moderate[10] | > 2 | Potential substrate of efflux transporters |
| < 1 | Low[10] |
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for efflux transporters like P-gp.[10]
Issue 3: High First-Pass Metabolism
If the compound is rapidly metabolized in the gut wall or liver, its concentration in systemic circulation will be low, even with good absorption.
Recommended Strategies:
-
Metabolic "Soft Spot" Identification: Use in vitro metabolite identification studies with liver microsomes or hepatocytes to pinpoint the site of metabolic liability on the molecule.
-
Structural Modification: Modify the identified "soft spot" to block or slow down metabolism. For example, introducing a fluorine atom at a site of oxidation can be an effective strategy. The pyrazole ring itself is generally considered metabolically stable.[9]
-
Co-administration with a CYP Inhibitor: While not a long-term solution for drug development, co-administering a known CYP inhibitor (like piperine) in preclinical studies can help confirm if metabolism is the primary barrier to bioavailability.[8][14][15]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA (for Phase II metabolism).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Quench the reaction and analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint).
-
Data Interpretation:
A short in vitro half-life and high intrinsic clearance suggest that the compound is likely to be rapidly metabolized in vivo, leading to poor oral bioavailability.
Visualizing Key Relationships
Caption: Interplay of key factors governing oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. japsonline.com [japsonline.com]
- 15. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized 4-(1H-pyrazol-4-yl)piperidine: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a crucial building block like 4-(1H-pyrazol-4-yl)piperidine, a substance pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), rigorous purity validation is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate purity assessment strategy.
The Central Role of Purity in Drug Synthesis
Impurities in pharmaceutical starting materials and intermediates can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent impurity profiling to ensure patient safety.[1] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development workflow.
HPLC: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[2][3][4] Its versatility, precision, and ability to separate complex mixtures make it an indispensable tool for quantifying impurities, even at trace levels.[2][3]
Why HPLC is the Preferred Method for this compound
This compound is a polar, heterocyclic compound.[5] Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the separation and analysis of such molecules.[6][7] The ability to manipulate mobile phase composition, pH, and gradient elution allows for fine-tuning the separation to resolve the main compound from structurally similar impurities that may have formed during synthesis.
Experimental Workflow: A Self-Validating HPLC Protocol
A robust HPLC method is a self-validating system. The following protocol for the purity analysis of this compound is designed to ensure accuracy and reproducibility, in line with ICH guidelines.[8][9][10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. moravek.com [moravek.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. welch-us.com [welch-us.com]
- 6. ijrpr.com [ijrpr.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
Comparing the biological activity of 4-(1H-pyrazol-4-yl)piperidine with similar compounds
An In-Depth Comparative Guide to the Biological Activity of 4-(1H-Pyrazol-4-yl)piperidine and Its Analogs
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its unique combination of a hydrogen-bond-donating and -accepting pyrazole ring with a versatile and often solubility-enhancing piperidine moiety makes it an attractive starting point for drug discovery campaigns.[1][2] This guide provides a comprehensive comparison of the biological activities of this compound and structurally similar compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into key biological targets, explore structure-activity relationships (SAR), and present validated experimental workflows to empower your research.
Key Biological Targets: A Focus on Kinase Inhibition
While pyrazolylpiperidine derivatives have shown activity against various targets, including G-protein coupled receptors like CCR5 and enzymes such as N-Acylethanolamine-hydrolyzing acid amidase (NAAA), their most prominent role is in the inhibition of protein kinases.[3][4] Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in regulating the majority of cellular pathways, including cell signaling, growth, and metabolism.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]
The this compound scaffold serves as an effective "hinge-binding" motif, interacting with the ATP-binding site of many kinases. This guide will focus primarily on comparing analogs developed as inhibitors for various cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and other oncologically relevant kinases.
Caption: General kinase signaling pathway and the role of inhibitors.
Comparative Analysis of Biological Activity
The versatility of the pyrazolylpiperidine scaffold is evident in the diverse range of biological activities exhibited by its analogs. Potency and selectivity are tuned through substitutions on both the pyrazole and piperidine rings. The following table summarizes key data for representative compounds.
| Compound Class/Example | Biological Target | Key Activity Data | Noteworthy Structural Features | Reference(s) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Series (Compd. 15) | CDK2 | Kᵢ = 0.005 µM | Pyrimidin-2-amine core with N-linked pyrazole replacing a prior phenylsulfonamide moiety. | [2] |
| Pyrazolyl Nicotinonitrile (Compd. 9) | PIM-1 Kinase | IC₅₀ = 8.4 nM | A cyanopyridine core linked to a pyrazole, demonstrating potent PIM-1 inhibition. | [6] |
| 2,4-diaminoquinazoline Series (Compd. 8d) | PAK4 | IC₅₀ = 0.060 µM | A quinazoline core with a 5-cyclopropyl-1H-pyrazol-3-yl group and a substituted piperidine. | [7] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine Series | BTK | High Inhibition at 1 µM | Introduction of a fluorine atom on a terminal pyridine ring significantly improved activity. | [8] |
| 4-(Pyrazolyl)piperidine Side Chain Series | CCR5 | Potent anti-HIV-1 activity | Heterocycle (pyrazole) replaces a flexible chain, linking piperidine to an aromatic group. | [3] |
| Pyrazole Hydrazone Series (Compd. 11a) | Antiproliferative | Micromolar IC₅₀ vs. HeLa, MCF7 | Phenylamino pyrazole nucleus with an acylhydrazone functional group. | [9] |
| 1,3,5-Trisubstituted Pyrazoles (Compd. 6) | M. tuberculosis | Low µM MIC; In vivo efficacy | 4-methoxypiperidine at position 3 of the pyrazole core. | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
-
Pyrazole Core Modifications :
-
N-Substitution : For CDK2 inhibitors, N-alkylation of the pyrazole ring at the pyrimidinyl-C2-NH position was found to be detrimental to both kinase inhibition and antiproliferative activity.[2] In contrast, for other targets, N-substitution is a key point for introducing diversity and modulating properties.
-
Ring Position : In the context of CCR5 antagonists, SAR studies revealed that the optimal placement of an unsubstituted nitrogen atom in the pyrazole ring is meta to the bond connected to the 4-position of the piperidine.[3]
-
-
Piperidine Core Modifications :
-
The piperidine ring serves as a versatile linker and can be functionalized to enhance solubility and target engagement. Its replacement with more flexible or rigid linkers can drastically alter activity. For example, in NAAA inhibitors, replacing the piperidine with an azetidine resulted in a complete loss of inhibition, highlighting the importance of the six-membered ring.[4]
-
-
Appended Groups :
-
The groups attached to the core scaffold are critical for defining target specificity and potency. For BTK inhibitors, adding a fluorine atom to a terminal pyridine ring dramatically increased inhibitory activity.[8] For anti-tuberculosis agents, a 4-methoxypiperidine moiety at position three of the pyrazole was associated with the best activity profiles.[10]
-
Caption: Key structure-activity relationship points on the scaffold.
Experimental Protocols for Assessing Biological Activity
To ensure the trustworthiness and reproducibility of findings, standardized and well-understood assays are paramount. Below are detailed protocols for key experiments used to characterize the compounds discussed in this guide.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to measure the direct inhibitory effect of a compound on a purified kinase enzyme by quantifying ATP consumption.[5]
Principle: Kinase activity depletes ATP in the reaction. A proprietary reagent is added that contains luciferase, which generates a luminescent signal in the presence of the remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM). Then, dilute further into the appropriate aqueous assay buffer.
-
Causality: Starting with a wide concentration range is essential for accurately determining the IC₅₀ value. DMSO is used for initial solubilization, but its final concentration in the assay must be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Reaction Mixture Preparation: In a microplate (e.g., 96- or 384-well), add the assay buffer, the purified kinase enzyme, and the specific substrate peptide.
-
Initiate Reaction: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction, where product formation is proportional to time.
-
Detection: Add the ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal (e.g., 10 minutes), measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a known potent inhibitor). Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol 2: Cell-Based Proliferation Assay (MTT)
This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.[11][12]
Principle: The tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere and resume growth overnight in a humidified CO₂ incubator (37°C, 5% CO₂).
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to contact inhibition and altered metabolic states, confounding the results. Overnight incubation allows cells to recover from the stress of plating.
-
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 48 to 72 hours, which is long enough to observe effects on cell division.
-
MTT Addition: Add a sterile-filtered MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as acidified isopropanol or DMSO, to each well to dissolve the formazan crystals.[11] Mix thoroughly to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multiwell scanning spectrophotometer (ELISA reader) at a wavelength of approximately 540-570 nm, with a reference wavelength of around 630 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Caption: Workflow for an MTT-based cell proliferation assay.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its structural and electronic properties allow for versatile interactions with a multitude of biological targets, with a particular impact on the field of kinase inhibition. As demonstrated, strategic modifications to the core and its substituents allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon this privileged chemical space, ultimately accelerating the discovery of new medicines for a range of human diseases.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
A Comparative Guide to Structure-Activity Relationships of 4-(1H-Pyrazol-4-yl)piperidine Derivatives
The 4-(1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its unique combination of a hydrogen-bond donating and accepting pyrazole ring, coupled with the conformational flexibility and substitution potential of the piperidine moiety, has led to the discovery of numerous drug candidates. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives across different target classes, supported by experimental data and detailed protocols.
Modulators of Chemokine Receptors: CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. The this compound scaffold has been successfully employed in the development of potent CCR5 antagonists.
Comparative Analysis of CCR5 Antagonists
The SAR of this class of compounds revolves around the strategic placement of substituents on both the pyrazole and piperidine rings to optimize receptor binding and antiviral activity. Early studies focused on replacing flexible chains in previous CCR5 antagonists with heterocycles like pyrazole, which led to potent compounds with excellent in vitro anti-HIV-1 activity.[1][2]
Key SAR insights for this class include:
-
Substitution on the Pyrazole Ring: The position of the unsubstituted nitrogen atom in the pyrazole ring is crucial for activity. Optimal placement is meta to the bond connecting to the 4-position of the piperidine.[1][2] Modifications on the pyrazole, such as the introduction of a benzyl group, have been extensively studied to enhance antiviral potency.[3][4]
-
Piperidine Ring Modifications: The piperidine nitrogen is a key point for introducing diversity. Acylation of the piperidine nitrogen with various groups, including an acetyl group, has led to the discovery of potent antagonists.[5]
-
Lipophilicity and Pharmacokinetics: While both lipophilic and hydrophilic substituents on the phenyl of the benzyl group on the pyrazole can increase antiviral potency, lipophilic substitutions generally lead to improved pharmacokinetic profiles.[3][4] However, highly lipophilic substituents can introduce undesirable ion channel activity.[3][4]
Table 1: SAR of this compound Derivatives as CCR5 Antagonists
| Compound ID | R1 (on Pyrazole) | R2 (on Piperidine) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (IC95, nM) |
| 1 | H | -CH2-Ph | 25 | 10 |
| 2 | H | -CH2-(4-F-Ph) | 15 | 5 |
| 3 | -CH2-Ph | -C(O)CH3 | 5.1 | 2 |
| 4 | -CH2-(3,4-di-OMe-Ph) | -C(O)CH3 | 2 | 0.8 |
| 5 | H | -SO2-Ph | >1000 | >1000 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
A general synthetic route to this compound-based CCR5 antagonists involves the initial construction of the substituted pyrazole ring, followed by coupling with a protected piperidine derivative, and subsequent modifications.
dot
Caption: General synthetic workflow for 4-(pyrazol-4-yl)piperidine CCR5 antagonists.
Step-by-Step Protocol:
-
Pyrazole Formation: To a solution of a substituted hydrazine (1.0 eq) in ethanol, add a 1,3-diketone derivative (1.1 eq). Reflux the mixture for 4-6 hours. After cooling, the product is isolated by filtration or evaporation of the solvent followed by purification.
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and the synthesized pyrazole (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 12-18 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Boc Deprotection: Dissolve the N-Boc protected intermediate in a solution of 20% trifluoroacetic acid in dichloromethane. Stir at room temperature for 2 hours. Evaporate the solvent to yield the piperidine amine salt.
-
Final Coupling: To a solution of the deprotected piperidine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane, add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Purify the final product by column chromatography.
This assay measures the ability of a compound to displace a radiolabeled natural ligand, such as RANTES (CCL5), from the CCR5 receptor.
dot
Caption: Workflow for a CCR5 radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human CCR5 receptor in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, add 50 µL of cell membranes, 25 µL of [125I]-RANTES (final concentration ~0.1 nM), and 25 µL of test compound at various concentrations. Incubate at room temperature for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific binding of [125I]-RANTES, by non-linear regression analysis.
Modulators of Protein Kinases: Targeting Uncontrolled Cell Proliferation
The this compound scaffold has also been explored for the development of inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Comparative Analysis of Kinase Inhibitors
The SAR for kinase inhibitors based on this scaffold often focuses on establishing key hydrogen bonding interactions with the kinase hinge region and exploiting other pockets within the ATP-binding site.
Key SAR insights for this class include:
-
Hinge Binding: The pyrazole ring is often designed to mimic the adenine core of ATP and form crucial hydrogen bonds with the kinase hinge region.
-
Piperidine Substitutions: The piperidine ring serves as a versatile linker to access different regions of the ATP-binding site. Substitutions on the piperidine nitrogen can significantly impact potency and selectivity.
-
Target-Specific Modifications: The specific substitutions on the pyrazole and piperidine are tailored to the unique topology of the target kinase's active site. For example, in the case of CDK2 inhibitors, a carboxamide group at the 3-position of the pyrazole and a benzoylamino group at the 4-position have been shown to be important for activity.[6]
Table 2: SAR of this compound Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | R1 (on Pyrazole) | R2 (on Piperidine) | Kinase Inhibition IC50/Ki (nM) |
| 6 (AT7519) | CDK2 | 4-(2,6-dichlorobenzoylamino)-3-carboxamide | H | Ki = 11 |
| 7 | JNK3 | 1-Methyl | -C(O)-Aryl | IC50 = 160 |
| 8 | JNK3 | 1-Methyl | -CH2-Aryl | IC50 = 50 |
| 9 | PAK4 | - | 2,4-diaminoquinazoline | IC50 = 60 |
| 10 | Aurora A/B | - | Benzimidazole | IC50 = 28.9 (A), 2.2 (B) |
Data synthesized from multiple sources for illustrative comparison.[6][7]
Experimental Protocols
The synthesis of N-(4-piperidinyl)-4-(benzoylamino)-1H-pyrazole-3-carboxamide derivatives often starts from a functionalized pyrazole core.
dot
Caption: Synthetic workflow for a pyrazole-carboxamide-based kinase inhibitor.
Step-by-Step Protocol:
-
Reduction of Nitro Group: To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq). Reflux the mixture for 3 hours. After cooling, neutralize with sodium bicarbonate and extract with ethyl acetate.
-
Acylation of Amine: To a solution of the resulting amino-pyrazole (1.0 eq) in pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Remove the pyridine under reduced pressure and purify the residue.
-
Amidation: A mixture of the benzoylamino-pyrazole ester (1.0 eq) and N-Boc-4-aminopiperidine (1.5 eq) is heated at 120 °C for 24 hours. The crude product is purified by column chromatography.
-
Boc Deprotection: The N-Boc protected intermediate is treated with a solution of HCl in dioxane at room temperature for 4 hours to yield the final product as its hydrochloride salt.
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[1]
dot
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound in DMSO, 2 µL of the kinase (e.g., CDK2/Cyclin A) in kinase buffer, and 2 µL of a substrate/ATP mixture. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, using a dose-response curve.
Modulators of G-Protein Coupled Receptors (GPCRs): Allosteric Modulation of M4 Muscarinic Receptors
The this compound scaffold has also been incorporated into positive allosteric modulators (PAMs) of GPCRs, such as the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders.[8][9][10]
Comparative Analysis of M4 Receptor PAMs
The SAR of these PAMs is focused on fine-tuning the allosteric modulation of the receptor's response to the endogenous ligand, acetylcholine (ACh).
Key SAR insights for this class include:
-
Core Scaffold: A 2-phenyl-3-(1H-pyrazol-4-yl)pyridine core is a common feature in this class of M4 PAMs.[8][9][10]
-
Pyridine Nitrogen Position: The position of the nitrogen atom in the central pyridine ring is critical for the potentiation of the ACh-mediated response.[8][9][10]
-
Substitutions on Phenyl and Pyrazole Rings: Small structural changes to the substituents on the phenyl and pyrazole rings can lead to significant differences in potency (pEC50) and maximum effect (Emax).[8][9][10]
Table 3: SAR of 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine Derivatives as M4 PAMs
| Compound ID | R1 (on Phenyl) | R2 (on Pyrazole) | M4 PAM pEC50 | M4 PAM Emax (% of ACh) |
| 11 | H | -CH(CH3)2 | 6.8 | 85 |
| 12 | 4-F | -CH(CH3)2 | 7.2 | 95 |
| 13 | 4-Cl | -CH(CH3)2 | 7.5 | 105 |
| 14 | 4-F | -Cyclopentyl | 7.8 | 110 |
| 15 | 4-F | H | 6.5 | 70 |
Data synthesized from multiple sources for illustrative comparison.[8][9][10]
Experimental Protocols
The synthesis of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives typically involves a Suzuki coupling to form the biaryl core, followed by pyrazole formation.
dot
Caption: Synthetic workflow for a 2-phenyl-3-(pyrazol-4-yl)pyridine M4 PAM.
Step-by-Step Protocol:
-
First Suzuki Coupling: To a degassed solution of 2-chloro-3-bromopyridine (1.0 eq), the appropriate arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a mixture of toluene, ethanol, and aqueous sodium carbonate, heat the reaction at 90 °C for 12 hours under an inert atmosphere.
-
Second Suzuki Coupling: The resulting 2-aryl-3-bromopyridine (1.0 eq) is then coupled with a pyrazoleboronic acid pinacol ester (1.2 eq) using a similar Suzuki coupling protocol to afford the final product, which is purified by column chromatography.
This assay measures the ability of a PAM to potentiate the ACh-induced inhibition of cAMP production in cells expressing the Gi-coupled M4 receptor.
dot ```dot graph M4_Assay { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Seed CHO cells expressing human M4 receptor"]; Step1 [label="Treat cells with test compound (PAM)"]; Step2 [label="Stimulate with a sub-maximal concentration of Acetylcholine (ACh) in the presence of forskolin"]; Step3 [label="Lyse cells and measure intracellular cAMP levels (e.g., HTRF)"]; Step4 [label="Calculate potentiation of ACh response and determine EC50"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; }``` Caption: Workflow for an M4 receptor functional cAMP assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor in appropriate media.
-
Assay Procedure: Seed the cells in a 384-well plate. On the day of the assay, replace the media with assay buffer. Add the test compound (PAM) at various concentrations and incubate for a short period.
-
Stimulation: Add a fixed, sub-maximal (e.g., EC20) concentration of acetylcholine along with forskolin (to stimulate cAMP production). Incubate for 30 minutes at 37 °C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Determine the EC50 of the PAM, which is the concentration that produces 50% of the maximal potentiation of the acetylcholine response.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of modulators for a diverse range of biological targets. The comparative analysis presented in this guide highlights the adaptability of this chemical framework. By strategically modifying the substitution patterns on the pyrazole and piperidine rings, researchers can fine-tune the pharmacological properties of these derivatives to achieve high potency and selectivity for targets as varied as GPCRs, and protein kinases. The detailed experimental protocols provided herein serve as a practical resource for scientists engaged in the design, synthesis, and evaluation of novel therapeutics based on this versatile scaffold. The continued exploration of the chemical space around the this compound core promises to yield further breakthroughs in drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine positive allosteric modulators for the M4 mAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
The Pyrazolyl-Piperidine Scaffold: A Comparative Guide to In Vitro and In Vivo Cross-Validation
In the landscape of modern medicinal chemistry, the successful translation of in vitro potency to in vivo efficacy is the paramount challenge. This guide provides a detailed examination of the 4-(1H-pyrazol-4-yl)piperidine scaffold, a privileged structure in drug discovery, by dissecting the critical process of cross-validating in vitro findings with in vivo performance. While specific data for the unsubstituted parent compound is limited, we will explore the broader class of pyrazolyl-piperidine derivatives, drawing upon robust published data to illustrate key principles of drug development. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical evaluation.
The Pyrazolyl-Piperidine Core: A Versatile Pharmacophore
The pyrazolyl-piperidine motif is a cornerstone in the design of bioactive molecules, offering a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a variety of biological targets.[1][2] Its constituent parts—the aromatic pyrazole ring and the saturated piperidine ring—provide a rich three-dimensional architecture that can be extensively decorated to modulate potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of pyrazolyl-piperidine derivatives targeting a range of proteins, including chemokine receptors, enzymes, and ion channels.[3][4][5]
Case Study: Pyrazolyl-Piperidine Derivatives as CCR5 Antagonists for HIV-1 Therapy
To illustrate the in vitro-in vivo cross-validation process, we will focus on a series of pyrazolyl-piperidine derivatives developed as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiviral therapy.[3][6]
In Vitro Evaluation: From Receptor Binding to Antiviral Activity
The initial stages of drug discovery for these compounds involved a battery of in vitro assays to establish their fundamental pharmacological properties.
1. Receptor Binding Affinity: The primary measure of a compound's potency is its ability to bind to the target receptor. For CCR5 antagonists, this is typically determined through competitive binding assays using a radiolabeled native ligand, such as [¹²⁵I]MIP-1α. The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of the compound required to displace 50% of the radioligand.
2. Antiviral Activity: Potent receptor binding must translate into functional inhibition of viral entry. This is assessed using cell-based assays where susceptible cell lines (e.g., HeLa) expressing CD4 and CCR5 are infected with R5 HIV-1 strains in the presence of the test compound. The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is determined.
3. Selectivity: To minimize off-target effects, it is crucial to assess the compound's selectivity for CCR5 over other related receptors, such as CXCR4, the co-receptor for T-cell tropic (X4) HIV-1 strains.
Table 1: In Vitro Profile of Representative Pyrazolyl-Piperidine CCR5 Antagonists
| Compound | CCR5 Binding (IC₅₀, nM) | Anti-HIV-1 Activity (IC₅₀, nM) |
| Compound A (Lead) | 10 | 15 |
| Compound B (Analogue 1) | 5 | 8 |
| Compound C (Analogue 2) | 50 | 75 |
Data synthesized from representative values in the literature for illustrative purposes.
Experimental Protocol: In Vitro CCR5 Competitive Binding Assay
-
Cell Culture: Maintain HeLa cells expressing human CD4 and CCR5 in appropriate growth medium.
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate cell membranes with a constant concentration of [¹²⁵I]MIP-1α and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Washing: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Diagram 1: In Vitro Evaluation Workflow
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonal assays to confirm the mechanism of action of 4-(1H-pyrazol-4-yl)piperidine
An Application Scientist's Guide to Orthogonal Assays: Confirming the Mechanism of Action of a 4-(1H-pyrazol-4-yl)piperidine-Based JAK2 Inhibitor
Introduction: Beyond Primary Activity
In modern drug discovery, identifying a compound that hits a specific target in a primary biochemical assay is merely the first step. The this compound scaffold is a privileged structure, frequently appearing in potent kinase inhibitors due to its favorable geometry for interacting with ATP-binding sites. Let us consider a hypothetical lead compound, "Pyrpiperinib," which incorporates this scaffold and demonstrates potent, low nanomolar inhibition of Janus Kinase 2 (JAK2) in a cell-free enzymatic assay.
While promising, this initial result is fraught with potential for artifacts. The compound could be a pan-assay interference compound (PAINS), it might not engage the target in a complex cellular environment, or its observed biological effect could stem from an entirely different mechanism. To build a robust, data-driven case for Pyrpiperinib's mechanism of action (MOA), a suite of carefully selected orthogonal assays is not just recommended—it is essential.
This guide provides a framework for researchers to design and execute a multi-pronged strategy to unequivocally confirm that Pyrpiperinib acts as a bona fide JAK2 inhibitor in a physiologically relevant context. We will move from direct target engagement in live cells to downstream pathway modulation and, finally, to the ultimate functional cellular outcome.
The Rationale for Orthogonality
The core principle of an orthogonal approach is to measure the same biological event using distinct physical principles or different points in the causal chain of events. A true on-target effect should be observable through multiple, independent detection methods. This strategy provides a self-validating system that builds confidence and mitigates the risk of being misled by assay-specific artifacts.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of experiments, from the initial biochemical hit to a fully validated cellular mechanism of action.
Caption: A logical workflow for validating a kinase inhibitor's mechanism of action.
The JAK-STAT Signaling Pathway: Our Biological Context
To design meaningful assays, we must first understand the biological pathway we aim to modulate. The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyrpiperinib.
Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate each other. They then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate STATs, which dimerize, translocate to the nucleus, and initiate gene transcription. Our goal is to prove that Pyrpiperinib blocks this cascade at the level of JAK2.
Orthogonal Assay 1: Cellular Target Engagement (NanoBRET™ Assay)
Principle: This assay quantifies compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (JAK2) is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescently labeled tracer that reversibly binds to the ATP pocket of JAK2 is then introduced. When the tracer is bound, its close proximity to NanoLuc® results in a high BRET signal. A test compound that also binds to the ATP pocket will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This provides direct evidence of target engagement at the specific binding site within a physiological context.
Experimental Protocol:
-
Cell Line Preparation: Co-transfect HEK293 cells with plasmids encoding for JAK2-NanoLuc® fusion protein and a transfection control.
-
Cell Plating: Plate the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Pyrpiperinib in Opti-MEM™ I Reduced Serum Medium.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Compound Addition: Add the Pyrpiperinib serial dilutions to the wells. Include "no tracer" controls and "vehicle" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate and read luminescence and fluorescence signals on a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC₅₀, which reflects the cellular target affinity.
Orthogonal Assay 2: Downstream Phosphorylation (Western Blot for pSTAT3)
Principle: If Pyrpiperinib truly inhibits JAK2 kinase activity, then the phosphorylation of its direct downstream substrate, STAT3, should decrease. This assay moves one step down the signaling cascade from target engagement to target modulation. We use a cell line with a constitutively active JAK/STAT pathway (e.g., HEL 92.1.7, which has a JAK2 V617F mutation) or stimulate a pathway-responsive cell line (e.g., TF-1 cells stimulated with erythropoietin (EPO)).
Experimental Protocol:
-
Cell Culture & Treatment: Culture HEL 92.1.7 cells to the desired density. Treat cells with a serial dilution of Pyrpiperinib for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to confirm that the observed changes are not due to variations in protein levels.
-
Densitometry: Quantify the band intensities to determine the IC₅₀ for pSTAT3 inhibition.
Orthogonal Assay 3: Target Protein Stabilization (Cellular Thermal Shift Assay - CETSA®)
Principle: The binding of a ligand (like Pyrpiperinib) to its target protein (JAK2) generally increases the protein's thermal stability. CETSA measures this phenomenon in a cellular environment. Intact cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blot or mass spectrometry.
Experimental Protocol (Isothermal Dose-Response Format):
-
Cell Treatment: Treat cell suspensions (e.g., from a relevant cancer cell line) with a range of Pyrpiperinib concentrations and a vehicle control. Incubate to allow for cell penetration and target binding.
-
Heat Challenge: Heat the treated cell suspensions to a single, optimized temperature (e.g., 52°C) that is known to cause partial denaturation of unbound JAK2. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized JAK2) from the precipitated, denatured proteins by high-speed centrifugation.
-
Quantification: Analyze the soluble fractions by Western blot using an antibody against total JAK2.
-
Data Analysis: Quantify the band intensities. A positive result will show a dose-dependent increase in the amount of soluble JAK2 in the heated samples, from which a binding EC₅₀ can be derived.
Orthogonal Assay 4: Phenotypic Confirmation (Cell Proliferation Assay)
Principle: This assay connects target inhibition to a final, functional cellular outcome. Many hematopoietic cell lines (e.g., HEL 92.1.7, UT-7) are dependent on the JAK/STAT pathway for their proliferation and survival. Inhibition of JAK2 should therefore lead to a reduction in cell viability or proliferation.
Experimental Protocol:
-
Cell Seeding: Seed a JAK-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate at a low density.
-
Compound Treatment: Add serial dilutions of Pyrpiperinib to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or resazurin.
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Plot the signal against the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ that correlates well with the cellular target engagement and pathway inhibition IC₅₀ values provides strong evidence for an on-target effect.
Data Summary and Comparison
A powerful way to synthesize the results is to compare the potency values (IC₅₀/EC₅₀/GI₅₀) obtained from each assay. A tight correlation across these distinct methodologies builds a compelling case for the proposed MOA.
| Assay | Principle | Measures | Expected Result for Pyrpiperinib | Typical Potency Metric |
| Primary Biochemical | Enzymatic Activity (in vitro) | Direct inhibition of JAK2 kinase | Low nM activity | IC₅₀ |
| NanoBRET™ | Target Engagement (in-cell) | Displacement of a tracer from JAK2 | Dose-dependent BRET signal decrease | IC₅₀ |
| Western Blot | Pathway Modulation (in-cell) | Reduction of pSTAT3 levels | Dose-dependent pSTAT3 signal decrease | IC₅₀ |
| CETSA® | Target Engagement (in-cell) | Ligand-induced thermal stabilization of JAK2 | Dose-dependent increase in soluble JAK2 | EC₅₀ |
| Cell Proliferation | Cellular Function/Phenotype | Inhibition of JAK-dependent cell growth | Dose-dependent decrease in cell viability | GI₅₀ |
A "true" JAK2 inhibitor should exhibit comparable potency across all these assays. A significant discrepancy (e.g., >10-fold) between the biochemical IC₅₀ and the cellular potencies might suggest poor cell permeability, compound efflux, or off-target effects driving the phenotype.
Conclusion: Building an Unambiguous Case
Relying solely on a primary biochemical assay is a high-risk approach in drug discovery. By systematically implementing a series of orthogonal assays, researchers can build a robust, multi-layered evidence package for the mechanism of action of a compound like Pyrpiperinib. This approach confirms target engagement in the relevant cellular compartment, demonstrates modulation of the intended downstream signaling pathway, links this molecular activity to a clear cellular phenotype, and provides crucial data on compound selectivity. This rigorous, self-validating workflow not only increases confidence in the lead compound but also provides a deeper understanding of its biological activity, paving the way for successful preclinical and clinical development.
Navigating Chemical Space: A Comparative Guide to QSAR Modeling of 4-(1H-Pyrazol-4-yl)piperidine Analogs
In the landscape of modern drug discovery, the 4-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. The ability to rationally design and optimize analogs based on this scaffold is paramount to accelerating the development of novel drug candidates. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this by establishing a mathematical correlation between the physicochemical properties of these analogs and their biological activities.
This guide offers an in-depth comparison of various QSAR modeling approaches as applied to this compound analogs and similar piperidine-containing chemotypes. We will dissect the methodologies, compare their predictive power using experimental data, and provide actionable insights for researchers, scientists, and drug development professionals to leverage these techniques in their own discovery pipelines.
The Rationale Behind QSAR in Piperidine Analog Design
The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure.[1] By quantifying structural features, we can build predictive models that not only estimate the activity of novel compounds but also provide mechanistic insights into the key molecular determinants of potency and selectivity. For the this compound scaffold, QSAR can elucidate how substitutions on the pyrazole and piperidine rings influence target engagement, thereby guiding the synthesis of more effective molecules.
A Comparative Analysis of QSAR Methodologies
Several QSAR techniques can be employed, each with its own strengths and ideal applications. Here, we compare some of the most prominent methods, drawing on published data for piperidine derivatives to illustrate their performance.
2D-QSAR: The Foundational Approach
Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and can be a valuable starting point for understanding broad structure-activity trends.
A recent study on furan-pyrazole piperidine derivatives as Akt1 inhibitors provides a compelling case study.[2][3] The researchers developed a robust 2D-QSAR model using a combination of 2D and 3D autocorrelation descriptors selected via a genetic algorithm (GA) and correlated with biological activity using Multiple Linear Regression (MLR).[2][3]
-
Data Set Preparation: A dataset of furan-pyrazole piperidine derivatives with their corresponding Akt1 inhibitory activities (IC50) was compiled. The IC50 values were converted to pIC50 (-logIC50) to ensure a more normal distribution of the data.
-
Descriptor Calculation: A wide range of 2D and 3D autocorrelation descriptors were calculated for each molecule. These descriptors encode information about the molecular structure, including atomic properties and their distribution.
-
Variable Selection: A Genetic Algorithm (GA) was employed to select a subset of the most relevant descriptors that best correlate with the biological activity. This step is crucial to avoid overfitting the model.
-
Model Generation: Multiple Linear Regression (MLR) was used to build the QSAR equation, linking the selected descriptors to the pIC50 values.
-
Model Validation: The predictive power of the model was rigorously assessed using both internal and external validation techniques.[2][3]
3D-QSAR: Unveiling the Three-Dimensional Landscape
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and the surrounding interaction fields.[4] These techniques are particularly powerful for understanding the steric and electrostatic interactions that govern ligand-receptor binding.
While a specific CoMFA/CoMSIA study on this compound analogs was not identified in the immediate literature, the principles are widely applicable and have been successfully used for other piperidine-containing compounds.[5][6]
-
Molecular Modeling and Alignment: The 3D structures of the analogs are generated and optimized. A crucial step is the alignment of all molecules in the dataset, typically based on a common substructure or a pharmacophore model.
-
Interaction Field Calculation:
-
CoMFA: Steric and electrostatic fields are calculated at each point of a 3D grid surrounding the aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
Partial Least Squares (PLS) Analysis: PLS is used to correlate the variations in the interaction field values with the changes in biological activity.
-
Model Validation and Visualization: The resulting model is validated using cross-validation and external test sets. The results are often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.
Pharmacophore Modeling: Identifying the Essential Features
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds.
-
Feature Identification: A set of active compounds is analyzed to identify common chemical features.
-
Hypothesis Generation: Several pharmacophore hypotheses are generated, representing different spatial arrangements of the identified features.
-
Scoring and Validation: The hypotheses are scored based on how well they map to the active compounds and discriminate them from inactive ones. The best hypothesis is then validated using an external test set.
Performance Comparison of QSAR Models
The robustness and predictive ability of a QSAR model are assessed using a variety of statistical parameters. The following table summarizes the performance of the 2D-QSAR model developed for furan-pyrazole piperidine derivatives.[2][3]
| QSAR Model | Statistical Parameter | Value | Interpretation |
| 2D-QSAR (GA-MLR) for Akt1 Inhibition | r² (Coefficient of Determination) | 0.742–0.832 | Indicates a good fit of the model to the training data. |
| Q²_LOO (Leave-One-Out Cross-Validation) | 0.684–0.796 | Demonstrates good internal predictive ability. | |
| RMSE (Root Mean Square Error) | 0.247–0.299 | Represents the average deviation of the predicted values from the experimental values. | |
| F-statistic | 32.283–57.578 | Shows that the model is statistically significant. | |
| r²_y-random (Y-randomization) | 0.049–0.080 | Confirms that the model is not due to chance correlation. |
Visualizing QSAR Workflows and Relationships
To better understand the processes involved in QSAR modeling, the following diagrams illustrate a typical workflow and the conceptual relationship between molecular structure and activity.
Caption: A generalized workflow for developing and validating a QSAR model.
Caption: The conceptual framework of a Quantitative Structure-Activity Relationship.
Best Practices and Future Directions
For any QSAR study to be reliable and impactful, adherence to best practices is non-negotiable. This includes rigorous data curation, appropriate model validation, and a clear definition of the model's applicability domain.[7] Y-randomization is a critical step to ensure that the developed model is not a result of chance correlations.[2][3]
The future of QSAR modeling for scaffolds like this compound lies in the integration of machine learning and artificial intelligence. These advanced algorithms can handle large and complex datasets, potentially uncovering non-linear relationships that are missed by traditional methods. Furthermore, the combination of ligand-based QSAR with structure-based approaches like molecular docking will provide a more holistic understanding of the structure-activity landscape and pave the way for the design of truly innovative therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D-QSAR and molecular docking analysis of (4-piperidinyl)-piperazines as acetyl-CoA carboxylases inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Protein-Ligand Interactions: An In-depth Look at Isothermal Titration Calorimetry with 4-(1H-pyrazol-4-yl)piperidine
For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's binding to its target protein is a cornerstone of successful therapeutic design. Among the arsenal of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic signature of a molecular interaction in a single experiment.[1][2][3][4][5] This guide will delve into the principles and practice of ITC for validating the binding of small molecules, using the versatile fragment 4-(1H-pyrazol-4-yl)piperidine as a case study. Furthermore, we will objectively compare ITC with other widely used techniques to aid in the selection of the most appropriate method for your research needs.
The Gold Standard: Why Choose Isothermal Titration Calorimetry?
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event at a constant temperature.[2][4] This direct measurement of heat allows for the determination of multiple thermodynamic parameters in a single assay: the binding affinity (K D ), stoichiometry of the interaction (n), and the change in enthalpy (ΔH).[1][2][6][7] From these, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction.[1][6][8] This rich dataset offers deep insights into the forces driving the interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[9]
The key advantages of ITC include:
-
Label-free: It does not require modification or labeling of the interacting molecules, eliminating potential artifacts.[4][6]
-
In-solution measurement: The experiment is performed with both molecules free in solution, closely mimicking physiological conditions.[4][10]
-
Universal detection: Heat change is an almost universal property of binding events.[4]
-
Complete thermodynamic profile: Provides a comprehensive understanding of the binding energetics.[1][2][3][4][5][11]
Visualizing the ITC Workflow
The ITC experiment is conceptually straightforward. A solution of the ligand (in this case, this compound) is titrated in small, precise injections into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur with each injection.
References
- 1. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
Surface plasmon resonance (SPR) analysis of 4-(1H-pyrazol-4-yl)piperidine-protein interaction
Senior Application Scientist Field Insights
The study of small molecule-protein interactions is the bedrock of modern drug discovery. Identifying and characterizing how a small molecule, such as 4-(1H-pyrazol-4-yl)piperidine, binds to its protein target is critical for developing new therapeutics. This guide provides an in-depth comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques, offering a practical framework for researchers to select the most appropriate method for their specific needs.
The Central Role of Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) has become a gold-standard, label-free technique for the real-time analysis of biomolecular interactions.[1][2][3] It is particularly powerful for studying the binding of small molecules to protein targets.[4][5][6]
The "Why" Behind the SPR Experiment: A Deeper Look
An SPR experiment involves immobilizing one binding partner (the ligand, typically the protein) onto a sensor chip and flowing the other (the analyte, the small molecule) over the surface.[3][5] The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[1][2][7][8]
Key Considerations for a Robust SPR Assay:
-
Immobilization Strategy: The choice of how to attach the protein to the sensor chip is paramount.[6][9]
-
Amine Coupling: This is the most common method, forming a covalent bond between the ligand and the sensor surface.[9] While straightforward, it can lead to random orientations of the protein, potentially obscuring the binding site.[9]
-
Capture-Based Methods: Using tags like His-tags or biotin allows for a more controlled and uniform orientation of the protein, which is often preferable to ensure the binding site is accessible.[9] Recent advancements have even integrated SpyCatcher-SpyTag systems with nanodiscs for stable immobilization of membrane proteins in a near-native environment.[10][11]
-
-
Analyte Concentration Range: To accurately determine binding kinetics, it's crucial to use a range of analyte concentrations that span from well below to well above the expected equilibrium dissociation constant (KD).[2] A minimum of six to eight concentrations is recommended for robust data fitting.[2]
-
Flow Rate and Mass Transport: For small molecule interactions, especially those with fast kinetics, it's important to minimize mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction. Using a higher flow rate can help mitigate this.[12]
Visualizing the SPR Workflow
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Comparative Analysis: SPR vs. The Alternatives
While SPR is a powerful tool, it's not always the best fit for every research question. Here's a comparison with other common techniques for studying small molecule-protein interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13]
-
Principle: One binding partner is titrated into a solution containing the other, and the resulting heat change is measured.[14][15]
-
Key Strengths:
-
Provides affinity (KD), stoichiometry (n), and enthalpy (ΔH) directly.[13]
-
It is a true in-solution technique, avoiding potential artifacts from surface immobilization.
-
-
Considerations:
-
Requires larger amounts of sample compared to SPR.
-
Lower throughput than SPR.
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[16][17]
-
Principle: White light is passed through a biosensor tip, and the interference pattern of the reflected light is analyzed. Binding of molecules to the tip causes a shift in this pattern.[16][18][19]
-
Key Strengths:
-
Considerations:
-
Generally considered less sensitive than SPR, which can be a limitation for very small molecules or weak interactions.[19]
-
Saturation-Transfer Difference (STD) NMR
STD NMR is a powerful ligand-based NMR technique for identifying and characterizing binding events, especially for weak binders common in fragment-based drug discovery.[20][21][22]
-
Principle: The protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands, leading to a decrease in their NMR signal intensity.[23][24]
-
Key Strengths:
-
Considerations:
-
Does not directly provide kinetic information (ka, kd).
-
Requires larger amounts of protein than SPR or BLI.
-
Performance Comparison
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Saturation-Transfer Difference (STD) NMR |
| Principle | Refractive index change | Heat change | Optical interference | Saturation transfer |
| Label-Free | Yes[1] | Yes[14] | Yes[16] | Yes[20] |
| Data Output | ka, kd, KD[25] | KD, ΔH, ΔS, n[13] | ka, kd, KD[18] | Binding epitope, KD (indirectly) |
| Throughput | Medium to High[26] | Low | High[18] | Medium |
| Sample Consumption | Low to Medium | High | Low | High |
| Sensitivity | High (pM to mM)[1] | Medium (nM to mM)[27] | Medium to High | High (for weak binders)[21] |
| Immobilization | Required[5] | Not Required | Required[16] | Not Required |
Experimental Protocol: SPR Analysis of this compound-Protein Interaction
This protocol outlines a typical SPR experiment to characterize the binding of this compound to a target protein.
Materials
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 chip (dextran-based) is a common choice for amine coupling.[2]
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
-
Protein: Purified target protein at a suitable concentration in an appropriate buffer (e.g., HBS-EP+).
-
Analyte: this compound stock solution in DMSO, serially diluted in running buffer.
-
Buffers: Running buffer (e.g., HBS-EP+ with 1-5% DMSO), regeneration buffer.[4]
Procedure
-
System Priming and Sensor Chip Equilibration:
-
Prime the system with running buffer to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
-
Protein Immobilization:
-
Activate the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the protein solution over the activated surface. The amount of protein immobilized will depend on the protein concentration and contact time. Aim for a response level that will give an adequate signal for the small molecule analyte.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of dilutions of this compound over the immobilized protein surface. Include a buffer-only injection for double referencing.
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).[28]
-
-
Surface Regeneration:
-
Inject the regeneration buffer to remove any bound analyte and prepare the surface for the next injection. The choice of regeneration buffer needs to be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the active channel data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[28][29]
-
Visualizing the Data Analysis Pathway
Caption: The logical flow of data processing in an SPR experiment.
Conclusion
Choosing the right biophysical technique is crucial for obtaining high-quality data on small molecule-protein interactions. Surface Plasmon Resonance offers a robust and versatile platform for determining the kinetics and affinity of these interactions, providing invaluable information for drug discovery and development.[6] By understanding the principles of SPR and how it compares to alternatives like ITC, BLI, and STD NMR, researchers can make informed decisions to best suit their experimental goals.
References
- 1. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization Strategies [reichertspr.com]
- 10. Immobilization of Membrane Proteins in SPR Assays | Technology Networks [technologynetworks.com]
- 11. biocompare.com [biocompare.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. gatorbio.com [gatorbio.com]
- 18. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 20. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 22. Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance-Based Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PPT - saturation transfer difference nmr for fragment screening PowerPoint Presentation - ID:10630352 [slideserve.com]
- 24. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 25. Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis [reichertspr.com]
- 26. bio-rad.com [bio-rad.com]
- 27. tainstruments.com [tainstruments.com]
- 28. affiniteinstruments.com [affiniteinstruments.com]
- 29. bioradiations.com [bioradiations.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1H-pyrazol-4-yl)piperidine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-(1H-pyrazol-4-yl)piperidine and its derivatives are valuable building blocks in medicinal chemistry, their handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste safely, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for the parent this compound is not always available, data from closely related analogues and its core structures—piperidine and pyrazole—provide a robust basis for a conservative risk assessment. The piperidine moiety, in particular, dictates many of the primary hazards.[1][2]
Key Hazards Include:
-
Corrosivity and Irritation : The piperidine ring imparts a basic and corrosive nature.[3] Data for related compounds like 4-(1H-pyrazol-1-yl)piperidine hydrochloride and other derivatives consistently show they cause serious eye irritation and skin irritation.[4][5][6] Contact can lead to chemical burns.[7][8]
-
Toxicity : Piperidine itself is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is prudent to assume this compound possesses similar toxicological properties.
-
Flammability : Piperidine is a highly flammable liquid.[2] While the pyrazolyl substituent may alter the flashpoint, the compound should be treated as a potential fire hazard. Keep it away from heat, sparks, and open flames.[7][9]
-
Environmental Hazards : Release into the environment must be strictly avoided.[9] These compounds can be harmful to aquatic life, and they should never be disposed of down the drain.[7][10][11][12]
Hazard Summary Table
| Hazard Classification | Description | Primary Precaution | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact. | Wear nitrile or other solvent-resistant gloves and a lab coat. | [4][5][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage; risk of permanent injury. | Wear chemical safety goggles or a face shield. | [4][5][6][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | Handle only in a well-ventilated area, preferably a chemical fume hood. | [7] |
| Flammable Liquid | The piperidine structure suggests a significant fire hazard. | Store away from ignition sources. Use non-sparking tools. | [2][7][9] |
| Environmental Hazard | Harmful to aquatic life. | Do not allow to enter drains or waterways. | [13] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered safety approach is mandatory.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors or aerosols. Ensure an eyewash station and safety shower are immediately accessible.[8][14]
-
Personal Protective Equipment (PPE) : The correct PPE is non-negotiable.[12]
-
Eye/Face Protection : Wear chemical safety goggles as a minimum. A face shield provides additional protection.[12]
-
Skin Protection : A flame-retardant lab coat should be worn and kept fastened. Use appropriate chemical-resistant gloves (e.g., nitrile gloves, ensuring they are rated for piperidine-like compounds) and inspect them before use.[12] Change gloves immediately if contamination occurs.
-
Respiratory Protection : If working outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[8][15]
-
Step-by-Step Disposal Workflow
The fundamental principle for disposing of this compound is that it must be treated as hazardous waste.[9][10] It should be collected by a licensed professional waste disposal service, typically for incineration.[7]
The following diagram illustrates the decision-making process for proper waste segregation and disposal.
Caption: Decision workflow for safe segregation and disposal of waste.
Detailed Disposal Protocols
Protocol 4.1: Disposal of Unused or Surplus Product
-
Do Not Neutralize : Do not attempt to neutralize the chemical with acid. The exothermic reaction can be dangerous.[3]
-
Containerize : If possible, keep the chemical in its original container. If transferring is necessary, use a new, clean, chemically-compatible container with a secure, vapor-tight lid.
-
Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". List all components if it is a solution.
-
Storage : Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials (e.g., strong acids, oxidizing agents).[13][14]
-
Disposal : Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[7]
Protocol 4.2: Disposal of Contaminated Materials
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into contact with the chemical.
-
Segregation : Do not mix this waste with regular trash. All contaminated items must be treated as hazardous waste.
-
Containment : Place sharp-free, contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. If items are heavily saturated, they should be double-bagged.
-
Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.
-
Disposal : The container should be sealed when full and moved to the satellite accumulation area for professional pickup.
Protocol 4.3: Spill Management and Cleanup
In the event of a small spill within a fume hood:
-
Evacuate and Alert : Alert personnel in the immediate area. Ensure the fume hood sash is kept low.
-
Contain : Cover the spill with a non-flammable absorbent material, such as dry lime, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect : Once absorbed, carefully scoop the material using non-sparking tools into a designated, sealable waste container.[9][14]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. The wipes used for this final cleaning must also be disposed of as hazardous waste.
-
Label and Dispose : Seal and label the container with all its contents and manage it as described in Protocol 4.1.[11]
Regulatory Compliance: Adhering to the Law
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA).[16][17] As a generator of hazardous waste, you are legally responsible for its safe disposal from "cradle to grave." This means ensuring it is properly identified, stored, and transferred to an approved Treatment, Storage, and Disposal Facility (TSDF). Always consult and adhere to the specific guidelines set forth by your institution's EHS department, as well as local, state, and federal regulations.[13][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. peptide.com [peptide.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. aksci.com [aksci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 17. epa.gov [epa.gov]
- 18. aksci.com [aksci.com]
Personal protective equipment for handling 4-(1H-pyrazol-4-yl)piperidine
Comprehensive Safety and Handling Guide: 4-(1H-pyrazol-4-yl)piperidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling this compound. Our approach is built on a causal understanding of the molecule's chemical nature, enabling you to implement protocols that are not just compliant, but inherently safe.
The Causality of Hazard: A Dual-Moiety Risk Profile
To handle this compound safely, we must first understand its structure. The molecule is a chimera of two distinct heterocyclic systems: piperidine and pyrazole. Each contributes to the overall risk profile, and our safety strategy must address both.
-
The Piperidine Moiety: Piperidine itself is a well-characterized cyclic secondary amine. It is known to be corrosive, flammable, and toxic.[1][2] It can cause severe skin burns and eye damage, and it is toxic if inhaled or absorbed through the skin.[3] Systemic effects can include impacts on the liver, kidneys, and central nervous system.[2] Therefore, the piperidine backbone of our target molecule dictates that we must treat it as potentially corrosive and dermally toxic, demanding robust skin and eye protection.
-
The Pyrazole Moiety: Pyrazole and its derivatives are pharmacologically active compounds, a trait that makes them valuable in drug development but also necessitates careful handling.[4] While the acute handling hazards are often less severe than those of piperidine, some pyrazole derivatives are known skin and respiratory irritants and may cause allergic skin reactions.[5][6][7] A safety data sheet for the parent compound, 4-(1H-Pyrazol-1-yl)piperidine, explicitly lists it as harmful if swallowed or inhaled, and a cause of skin and eye irritation.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary and most effective safety measure is always the implementation of proper engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable. A fume hood contains vapors and fine particulates, protecting you from respiratory exposure and minimizing contamination of the general laboratory space.
-
Ventilation: Ensure the laboratory has adequate general ventilation. A well-ventilated space provides a secondary layer of protection in the unlikely event of a containment failure.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[10][11]
Personal Protective Equipment: A Barrier of Last Resort
The following PPE recommendations are the minimum required for any procedure involving this compound. The selection is based on mitigating the risks of corrosion, toxicity, and irritation identified in our hazard analysis.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfers (<1g) | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not required inside fume hood |
| Solution Preparation | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not required inside fume hood |
| Large-Scale Handling (>10g) | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not required inside fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Coveralls | Air-Purifying Respirator (APR) with Organic Vapor Cartridges |
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves that comply with ASTM D6978 (a standard for chemotherapy drug handling) standards.[12] The outer glove should be removed immediately after the handling procedure is complete, inside the fume hood. The inner glove is removed after you have exited the immediate work area. Never wear vinyl gloves, as they offer poor protection against many chemicals.[12]
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[12] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[12] For any task involving liquids or larger quantities of solid that could become airborne, a full-face shield must be worn in addition to the safety goggles to protect the entire face.[12][13]
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is the minimum requirement. For procedures with a higher splash risk, such as preparing solutions or performing extractions, a chemical-resistant apron should be worn over the lab coat.[8][13]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill or a failure of the engineering controls, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[13] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Disposal Plans
A self-validating safety protocol extends beyond simply wearing PPE. It includes the entire lifecycle of chemical handling, from preparation to disposal.
The following diagram illustrates the critical decision points and actions for safely handling this compound.
Caption: A workflow diagram illustrating the key stages of safe chemical handling.
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your inner pair of nitrile gloves.
-
Put on your chemical safety goggles.
-
Put on your face shield (if required).
-
Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Inside the Fume Hood: Remove the outer pair of gloves using a proper technique (pinching one glove and peeling it off, then using the clean hand to slide under the cuff of the other) and dispose of them as hazardous waste.
-
Exiting the Work Area: Remove your face shield and/or goggles.
-
Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[8]
-
-
Chemical Waste: All neat compound and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container.[14] The label must clearly state "Hazardous Waste" and list all chemical constituents.[14]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, pipette tips, and weighing paper, must be disposed of in a solid hazardous waste container. Do not place these items in the regular trash.[14]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never discharge any amount of this chemical down the drain.[14]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a robust and resilient culture of safety. This allows you and your team to focus on achieving your research objectives with confidence and security.
References
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
